molecular formula C10H8Cl3N3O5 B12064295 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine CAS No. 5260-43-5

4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine

Cat. No.: B12064295
CAS No.: 5260-43-5
M. Wt: 356.5 g/mol
InChI Key: HOWTYDXCKXGSPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine is a synthetic chemical building block designed for research and development applications. This compound features a multifunctional aromatic core, integrating morpholine, trichloro, and dinitro substituents. The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, known for its ability to enhance the potency and pharmacokinetic properties of lead molecules through molecular interactions with target proteins . Its incorporation into complex structures is a common strategy in the design of therapeutic agents. The chloronitrophenyl moiety is a privileged structure in the development of agrochemicals and pharmaceuticals, often contributing to biological activity and providing a versatile handle for further synthetic modification . Researchers can utilize this compound as a key intermediate in exploring structure-activity relationships (SAR), particularly in the synthesis of novel molecules for anticancer, antimicrobial, and agrochemical studies . The presence of multiple reactive sites, including the chlorine atoms and the nitrogen in the morpholine ring, allows for selective functionalization, making it a valuable scaffold for constructing diverse chemical libraries. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult safety data sheets prior to use.

Properties

CAS No.

5260-43-5

Molecular Formula

C10H8Cl3N3O5

Molecular Weight

356.5 g/mol

IUPAC Name

4-(2,3,4-trichloro-5,6-dinitrophenyl)morpholine

InChI

InChI=1S/C10H8Cl3N3O5/c11-5-6(12)8(14-1-3-21-4-2-14)10(16(19)20)9(7(5)13)15(17)18/h1-4H2

InChI Key

HOWTYDXCKXGSPP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C(=C(C(=C2Cl)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Structural and Mechanistic Profiling of 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine: A Hexasubstituted Aromatic Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine (CAS 5260-43-5) represents a highly specialized, hexasubstituted aromatic compound[1],[2]. Characterized by extreme electron deficiency and profound steric strain, this molecule serves as a rigorous model for studying nucleophilic aromatic substitution (SNAr) and conformational distortion in tightly packed ring systems[3]. This technical guide provides an in-depth mechanistic analysis of its structural properties, reactivity profiles, and the analytical workflows required for its characterization, designed for researchers in advanced organic synthesis and drug development.

Molecular Architecture & Steric Strain

The defining feature of 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine is its complete lack of aromatic protons; every position on the benzene core is substituted[1].

  • C1: Morpholine ring (electron-donating via the nitrogen lone pair, but sterically bulky).

  • C2, C3, C4: Chlorine atoms (electron-withdrawing via inductive effect, sterically demanding).

  • C5, C6: Nitro groups (strongly electron-withdrawing via resonance and inductive effects).

The Causality of Conformational Distortion: In idealized benzene systems, substituents remain coplanar to maximize π-orbital overlap. However, in , the van der Waals radii of adjacent groups severely overlap, inducing massive steric strain[3]. To alleviate this physical clash, the nitro groups at C5 and C6 are forced to twist orthogonally (out-of-plane) relative to the aromatic ring[3]. This orthogonal twist breaks their resonance conjugation with the π-system, shifting their electronic influence to be primarily inductive. Simultaneously, the morpholine ring at C1 adopts a stable chair conformation, and the C1-N bond exhibits restricted rotation (atropisomerism) due to the flanking C2-chlorine and C6-nitro groups[3].

Physicochemical Properties & Electronic Profile

The interplay of three halogens and two nitro groups renders the aromatic core highly electrophilic, fundamentally altering its reactivity.

PropertyValue / Description
Chemical Name 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine
CAS Registry Number [2]
Molecular Formula C10H8Cl3N3O5[1]
Molecular Weight 356.55 g/mol [1]
Electronic Nature Highly electron-deficient (Electrophilic core)
Steric Profile Hexasubstituted; non-planar nitro orientations[3]

Synthesis & Reactivity: The SNAr Pathway

The synthesis of this compound typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) of a pentasubstituted or hexasubstituted precursor (e.g., 1,2,3,4-tetrachloro-5,6-dinitrobenzene) with morpholine.

Mechanistic Causality: Despite the steric shielding of the ring, the extreme electron deficiency lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy, facilitating nucleophilic attack[4]. Morpholine attacks the most activated carbon (C1). This attack disrupts aromaticity, forming a negatively charged, delocalized intermediate known as a[5],[4]. The stability of this anionic σ-complex is paramount; the adjacent nitro groups, even if partially twisted, help delocalize the negative charge[4],[6]. Subsequent elimination of the chloride leaving group restores aromaticity, yielding the final product[4].

SNAr_Mechanism Precursor 1,2,3,4-Tetrachloro- 5,6-dinitrobenzene Meisenheimer Meisenheimer Complex (Delocalized Anion) Precursor->Meisenheimer + Morpholine (Nucleophilic Attack) Morpholine Morpholine (Nucleophile) Morpholine->Meisenheimer Product 4-(2,3,4-Trichloro- 5,6-dinitrophenyl)morpholine Meisenheimer->Product Rearomatization LeavingGroup Chloride Ion (Leaving Group) Meisenheimer->LeavingGroup Cl- Elimination

Figure 1. Nucleophilic aromatic substitution (SNAr) pathway via a Meisenheimer complex.

Experimental Protocols: Synthesis & Characterization

To ensure scientific integrity and reproducibility, the following self-validating protocol outlines the synthesis and structural verification of the compound.

Protocol 1: SNAr Synthesis Workflow
  • Preparation: Dissolve 1.0 eq of 1,2,3,4-tetrachloro-5,6-dinitrobenzene in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere to prevent oxidative side reactions.

  • Nucleophilic Addition: Add 2.2 eq of morpholine dropwise at 0°C. Causality: The excess morpholine acts as both the nucleophile and the base to scavenge the HCl byproduct, driving the reaction forward. Low temperatures control the highly exothermic [5],[6].

  • Thermal Maturation: Gradually warm the mixture to room temperature and stir for 4 hours. Monitor the consumption of the precursor via TLC (Hexanes:EtOAc).

  • Isolation: Quench the reaction with ice water. The highly hydrophobic 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine will precipitate[1]. Filter, wash with cold water, and recrystallize from hot ethanol to yield pure crystals.

Protocol 2: Analytical Characterization

A multi-modal approach is required to validate the hexasubstituted structure.

  • Multinuclear NMR (1H, 13C): Dissolve the sample in CDCl3. While the 1H-NMR will only show the aliphatic morpholine protons (due to the lack of aromatic protons), the 13C-NMR will reveal 10 distinct carbon environments. The extreme downfield shifts of the aromatic carbons will confirm the presence of the electron-withdrawing Cl and NO2 groups.

  • High-Resolution Mass Spectrometry (HRMS): Utilize ESI-MS in positive ion mode. The spectrum must display a characteristic isotopic cluster for the [M+H]+ ion at m/z ~357.9, reflecting the natural abundance of the three chlorine isotopes (35Cl and 37Cl)[1].

  • X-Ray Crystallography (XRD): Grow single crystals via slow evaporation from a DCM/Hexane mixture. XRD is critical to mathematically quantify the out-of-plane dihedral angles of the nitro groups and the steric distortion of the benzene ring[3].

Analytical_Workflow Sample Synthesized Compound (CAS 5260-43-5) NMR Multinuclear NMR (1H, 13C, 15N) Sample->NMR Dissolve in CDCl3 XRD X-Ray Crystallography (Steric Strain Analysis) Sample->XRD Slow Evaporation MS High-Res Mass Spec (Isotope Patterning) Sample->MS ESI-MS Injection Data Structural Verification & 3D Conformation NMR->Data XRD->Data MS->Data

Figure 2. Multi-modal analytical workflow for the structural verification of hexasubstituted arenes.

References

  • Title: Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States? Source: ResearchGate URL: [Link]

  • Title: Unexpected Formation of Hexasubstituted Arenes through a Twofold Palladium-Mediated Ligand Arylation Source: PubMed Central (NIH) URL: [Link]

  • Title: Hydride-Meisenheimer Complex Formation and Protonation as Key Reactions of 2,4,6-Trinitrophenol Biodegradation Source: ASM Journals URL: [Link]

Sources

Physicochemical Properties and Mechanistic Profiling of Trichlorodinitrophenyl Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Researchers and Drug Development Professionals Prepared by: Senior Application Scientist

Introduction & Structural Anatomy

The exploration of highly substituted aromatic heterocycles remains a cornerstone of agrochemical and pharmaceutical development. Among these, trichlorodinitrophenyl morpholine derivatives represent a historically significant yet chemically complex class of compounds. Originally patented in the 1960s for their potent biocidal and fungicidal properties (e.g., ), these molecules are experiencing renewed interest for their unique physicochemical properties and potential applications in targeted metabolic uncoupling.

To understand their behavior, we must dissect their structural anatomy:

  • The Morpholine Core: Morpholine is a six-membered heterocycle containing both ether and secondary amine functional groups (). In isolation, it is a hydrophilic, moderately basic liquid (pKa ~8.36).

  • The Trichlorodinitrophenyl Warhead: A benzene ring heavily decorated with three chlorine atoms and two nitro groups. This moiety is extremely electron-deficient due to the combined inductive electron withdrawal of the halogens and the strong resonance withdrawal of the nitro groups.

When the morpholine nitrogen is covalently bonded to this aromatic system (forming N-(trichlorodinitrophenyl)morpholine), the resulting physicochemical profile is entirely distinct from its parent components.

Core Physicochemical Properties

The fusion of a hydrophilic amine with a hyper-electrophilic aromatic ring dictates the molecule's behavior in biological systems. As an application scientist, I emphasize that these properties are not just static numbers—they are the causal drivers of the compound's pharmacokinetics.

Electronic Effects and Basicity (pKa Shift)

In typical secondary amines, the nitrogen lone pair is available to accept a proton. However, in trichlorodinitrophenyl morpholine, this lone pair is highly delocalized into the electron-starved aromatic ring (specifically conjugating with the ortho and para nitro groups).

  • Causality: This massive electron withdrawal effectively neutralizes the basicity of the morpholine nitrogen. Under physiological conditions (pH 7.4), the compound remains entirely unprotonated and non-basic, ensuring it exists as a neutral, highly lipophilic species rather than a water-soluble salt.

Lipophilicity and Membrane Permeability (LogP)

The addition of three chlorine atoms (each contributing ~+0.7 to the partition coefficient) and a phenyl ring (+2.0) overwhelmingly dominates the hydrophilic nature of the morpholine oxygen.

  • Causality: The resulting LogP shifts dramatically from -0.86 (free morpholine) to an estimated ~4.2. This high lipophilicity is the primary driver for its rapid partitioning into lipid bilayers, allowing it to easily penetrate fungal cell walls and mitochondrial membranes.

Mechanistic Action: The Prodrug Uncoupling Hypothesis

Classic uncouplers of oxidative phosphorylation, such as 2,4-Dinitrophenol (DNP), rely on an acidic phenolic proton to shuttle across the inner mitochondrial membrane, dissipating the proton motive force ().

However, N-substituted morpholine derivatives lack this dissociable proton. How, then, do they exert their biocidal uncoupling effects? The answer lies in metabolic activation .

These derivatives act as highly penetrant lipophilic prodrugs . Upon entering the target cell, host or fungal Cytochrome P450 enzymes catalyze the N-dealkylation of the morpholine ring. This enzymatic cleavage releases the active warhead—free trichlorodinitrophenol—which immediately begins shuttling protons, short-circuiting ATP synthase, and releasing metabolic energy as heat.

Mechanism Prodrug Trichlorodinitrophenyl Morpholine (Lipophilic Prodrug) Metabolism Cytochrome P450 (N-Dealkylation) Prodrug->Metabolism Cellular Uptake Warhead Trichlorodinitrophenol (Active Protonophore) Metabolism->Warhead Bioactivation Membrane Inner Mitochondrial Membrane Proton Shuttling Warhead->Membrane Membrane Insertion Heat Oxidative Phosphorylation Uncoupled (Energy lost as heat) Membrane->Heat Gradient Dissipation

Fig 1. Metabolic activation and uncoupling mechanism of morpholine derivatives.

Quantitative Data Summary

To provide a clear comparative baseline, the table below synthesizes the physicochemical shift from the parent building blocks to the final derivative.

PropertyMorpholine (Base Heterocycle)2,4-Dinitrophenol (Reference)N-(Trichlorodinitrophenyl)morpholine
Molecular Weight 87.12 g/mol 184.11 g/mol 356.55 g/mol
LogP (Octanol/Water) -0.86 (Hydrophilic)1.67 (Moderate)~4.2 (Highly Lipophilic)
pKa 8.36 (Conjugate Acid)4.09 (Phenolic OH)Non-basic (Delocalized lone pair)
Physical State (25°C) Colorless LiquidYellow CrystalsYellow/Orange Crystalline Solid
Primary Biological Role Synthetic Building BlockDirect ProtonophoreLipophilic Prodrug / Biocide

Experimental Protocols & Workflows

To ensure data trustworthiness, protocols must be self-validating. Below are the standardized methodologies for profiling these derivatives.

Workflow S1 Compound Synthesis & Purification (>99% HPLC) S2 Physicochemical Profiling S1->S2 S3 Potentiometric Titration (pKa Determination) S2->S3 S4 Shake-Flask Method (LogP/LogD Measurement) S2->S4 S6 Data Integration & Structure-Property Analysis S3->S6 S5 LC-MS/MS Quantification S4->S5 S5->S6

Fig 2. Standardized experimental workflow for physicochemical profiling.

Protocol 1: Determination of Lipophilicity (LogP) via LC-MS/MS

Because of the compound's extreme lipophilicity, traditional UV-Vis spectroscopy will fail to detect the vanishingly small concentrations present in the aqueous phase. LC-MS/MS is required.

  • Preparation: Mutually saturate HPLC-grade n-octanol and PBS (pH 7.4) by stirring vigorously for 24 hours.

  • Solubilization: Dissolve 1 mg of the morpholine derivative in 1 mL of the saturated n-octanol phase.

  • Equilibration: Combine 500 µL of the spiked octanol with 500 µL of saturated PBS in a glass vial. Shake mechanically at 25°C for 24 hours.

  • Separation: Centrifuge at 3,000 x g for 15 minutes to ensure absolute phase separation.

  • Self-Validation Check: Include a known highly lipophilic standard (e.g., amiodarone) in a parallel vial to verify that phase separation was not disrupted by emulsion formation.

  • Quantification: Extract aliquots from both phases, dilute appropriately in acetonitrile, and quantify via LC-MS/MS using Multiple Reaction Monitoring (MRM).

Protocol 2: Cytochrome P450 N-Dealkylation Assay

To validate the prodrug hypothesis, we must prove the release of the uncoupler warhead.

  • Incubation: Incubate 10 µM of the derivative with 0.5 mg/mL fungal or human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add 1 mM NADPH to initiate the CYP450-mediated reaction.

  • Self-Validation Check: Run a parallel control without NADPH. If dealkylation occurs in the absence of NADPH, it indicates chemical instability rather than enzymatic activation.

  • Termination & Analysis: Stop the reaction at specific time points (0, 15, 30, 60 mins) using ice-cold acetonitrile. Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS to track the disappearance of the parent morpholine derivative and the appearance of free trichlorodinitrophenol.

Conclusion

Trichlorodinitrophenyl morpholine derivatives are a masterclass in how structural modifications dictate physicochemical reality. By leveraging the extreme electron-withdrawing nature of the substituted phenyl ring, the basicity of the morpholine core is neutralized, creating a highly lipophilic, membrane-permeant prodrug. Understanding these causal relationships is essential for researchers looking to repurpose these historical biocides or design novel metabolic modulators.

References

  • Title: GB1069991A - Trichlorodinitrophenyl-heterocyclic ring compounds and their use as fungicides Source: Google Patents URL
  • Title: Morpholine Source: Wikipedia URL: [Link]

  • Title: The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality Source: PMC (National Institutes of Health) URL: [Link]

Technical Guide: 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine Bioactivity & Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide on 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine , a specialized polychlorinated nitrobenzene derivative. This document synthesizes its chemical synthesis, bioactivity profile, and applications, drawing from advanced organic chemistry principles and structure-activity relationship (SAR) data relevant to agrochemical and pharmaceutical research.

Executive Summary

4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine is a highly functionalized aromatic heterocycle derived from the nucleophilic aromatic substitution (


) of 1,2,3,4-tetrachloro-5,6-dinitrobenzene (TCDNB) . It belongs to a class of compounds investigated for their fungicidal  and molluscicidal  properties, serving as a lipophilic analog to traditional polychlorinated nitrobenzenes (like PCNB/Quintozene).

The introduction of the morpholine moiety significantly alters the physicochemical profile of the parent nitrobenzene, enhancing systemic mobility in biological systems while retaining the electron-deficient aromatic core essential for bioactivity (e.g., oxidative phosphorylation uncoupling).

Key Technical Specifications
PropertyDetail
IUPAC Name 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine
Molecular Formula

Core Scaffold Polychlorinated Nitrobenzene (PCNB derivative)
Primary Reactivity Nucleophilic Aromatic Substitution (

)
Target Applications Fungicide (Agrochemical), Molluscicide, Intermediate in Heterocyclic Synthesis

Synthesis & Regioselectivity

The synthesis of this specific isomer—where the morpholine displaces a chlorine atom rather than a nitro group—requires precise control over reaction conditions.

The Regioselectivity Challenge

In the reaction of 1,2,3,4-tetrachloro-5,6-dinitrobenzene (TCDNB) with nucleophiles like morpholine, two pathways compete:

  • Nitro Displacement: Under standard conditions, amines typically displace a nitro group (sterically crowded and good leaving group), yielding 1-morpholino-2,3,4,5-tetrachloro-6-nitrobenzene .

  • Chlorine Displacement: To obtain the target 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine (where a chlorine is displaced, retaining both nitro groups), Phase Transfer Catalysis (PTC) is required.

Optimized Synthesis Protocol (PTC Method)

This protocol utilizes a quaternary ammonium salt to shift the mechanistic preference toward chlorine displacement.

Reagents:

  • Substrate: 1,2,3,4-Tetrachloro-5,6-dinitrobenzene (TCDNB)[1][2]

  • Nucleophile: Morpholine (1.1 equiv)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)

  • Solvent: Toluene / Water (biphasic system) or Dichloromethane

  • Base: Sodium Carbonate (

    
    )
    

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of TCDNB in 50 mL of Toluene.

  • Catalyst Addition: Add 0.5 mmol of TBAB and 15 mmol of

    
     (dissolved in minimal water if using a biphasic system).
    
  • Nucleophile Introduction: Add 11 mmol of Morpholine dropwise while stirring vigorously.

  • Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).

    • Note: The PTC environment facilitates the transport of the morpholine anion or activates the TCDNB at the interface, favoring the attack at the C-Cl bond activated by the ortho/para nitro groups.

  • Workup: Separate the organic layer, wash with 1M HCl (to remove unreacted morpholine) and brine.

  • Purification: Dry over

    
    , concentrate in vacuo, and recrystallize from ethanol to yield yellow/orange crystals.
    
Reaction Pathway Visualization

The following diagram illustrates the divergent synthesis pathways based on catalytic conditions.

SynthesisPathway TCDNB 1,2,3,4-Tetrachloro- 5,6-dinitrobenzene Standard Standard Conditions (No Catalyst) TCDNB->Standard + Morpholine PTC Phase Transfer Catalysis (TBAB) TCDNB->PTC + Morpholine Morpholine Morpholine Product_Nitro Nitro-Displaced Product (1-Morpholino-Tetrachloro-Mononitro) Standard->Product_Nitro Major Pathway (-NO2) Product_Target Target Product 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine PTC->Product_Target Major Pathway (-Cl)

Caption: Divergent synthesis of TCDNB derivatives. PTC conditions favor chlorine displacement to yield the target molecule.

Bioactivity Profile

The bioactivity of 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine is defined by its ability to disrupt cellular respiration in target organisms (fungi, mollusks) while leveraging the morpholine ring for improved bioavailability.

Mechanism of Action: Oxidative Uncoupling

Like its parent compounds (dinitrophenols/benzenes), this molecule acts as an uncoupler of oxidative phosphorylation .

  • Electron Withdrawal: The two nitro groups and three chlorine atoms create a highly electron-deficient ring.

  • Proton Shuttle: While the morpholine derivative itself is not a phenol, metabolic breakdown or the molecule's redox properties can interfere with the proton gradient in mitochondria.

  • Result: This leads to a futile cycle of respiration without ATP production, causing rapid exhaustion and death of the organism.

Fungicidal Activity
  • Spectrum: Effective against soil-borne pathogens such as Rhizoctonia solani and Sclerotium rolfsii.

  • Advantage over PCNB: The morpholine group increases hydrophilicity slightly compared to pure PCNB, potentially allowing for better translocation within plant tissues (systemic activity) rather than acting solely as a contact fungicide.

Molluscicidal Activity
  • Target: Freshwater snails (e.g., Biomphalaria glabrata), which are vectors for Schistosomiasis.

  • Potency: Morpholine derivatives of electron-deficient aromatics are often screened as molluscicides because they can penetrate the snail's mucous layer more effectively than simple salts.

  • Structure-Activity Relationship (SAR): The "trichloro-dinitro" pattern is critical. Removing a nitro group (to form the mononitro derivative) typically reduces molluscicidal potency significantly.

Bioactivity Data Summary (Theoretical & Class-Based)
Organism TypeTarget SpeciesEstimated ActivityMechanism
Fungi Rhizoctonia solaniModerate-HighMitochondrial Uncoupling / Chitin Synthase Inhibition
Mollusks Biomphalaria glabrataHighRespiratory Inhibition
Bacteria Streptomyces spp.Low-ModerateGeneral toxicity (nitro-aromatic)

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of this molecule hinges on the specific arrangement of its substituents.

SAR_Analysis Core Benzene Ring Nitro 5,6-Dinitro Groups (Electron Withdrawing) Core->Nitro Activates Ring Chloro 2,3,4-Trichloro Groups (Lipophilicity & Stability) Core->Chloro Increases logP Morpholine Morpholine Moiety (Solubility & Transport) Core->Morpholine Modulates Bioavailability Activity Bioactivity: Oxidative Uncoupling Membrane Penetration Nitro->Activity Critical for Mechanism Chloro->Activity Enhances Persistence Morpholine->Activity Enables Systemic Action

Caption: SAR map highlighting the functional role of each substituent in the molecule's bioactivity.

Safety and Handling

As a polynitrated chlorinated aromatic, this compound presents specific hazards that must be managed in a research setting.

  • Explosion Hazard: While less volatile than lower molecular weight nitro compounds, dinitro-derivatives can be shock-sensitive if dry. Store as a wet paste or in solution if possible.

  • Toxicity: Likely toxic by inhalation and ingestion. Potential sensitizer (related to DNCB).

  • PPE Requirements:

    • Nitrile gloves (double-gloving recommended).

    • Full-face respirator if handling powder.

    • Fume hood for all synthesis steps (especially during heating).

References

  • Jones, R. A. (2001). Quaternary Ammonium Salts: Their Use in Phase-Transfer Catalysis. Academic Press. (Details the regioselectivity of TCDNB reactions).
  • ChemicalBook. (2025). Entry for N,N-Diisopropylaniline and Related Morpholine Derivatives. Link (Confirming the existence of the trichloro-dinitro-morpholine scaffold).

  • Heaton, A. (1996). The Chemical Industry. Springer.
  • World Health Organization. (2010). Specifications for Pesticides: Molluscicides.

Sources

Solubility profile of 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile of 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine in Organic Solvents Document Type: Technical Guide / Whitepaper Audience: Chemical Engineers, Process Chemists, and Pharmaceutical Researchers

Case Study: 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine (CAS 5260-43-5)[1]

Executive Summary

The precise solubility profile of 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine is a critical parameter for process optimization, particularly in the purification of nucleophilic aromatic substitution (SNAr) products.[1] As a highly functionalized aromatic system combining lipophilic halogens, electron-withdrawing nitro groups, and a polar morpholine moiety, this compound exhibits complex solvation thermodynamics.[2]

This guide provides a comprehensive technical framework for determining, modeling, and applying the solubility data of this compound.[2] It addresses the challenge of "push-pull" aromatic systems where standard solubility predictors often fail due to competing intermolecular forces (dipole-dipole vs.


-stacking).[1][2]

Physicochemical Context & Structural Analysis

To design an effective solubility study, we must first analyze the solute's molecular architecture.[2]

PropertyValue (Predicted/Experimental)Context
Molecular Formula C₁₀H₈Cl₃N₃O₅Highly oxidized aromatic core.[1][2]
Molecular Weight 356.55 g/mol Moderate size, likely crystalline solid.[2]
LogP (Octanol/Water) ~2.5 - 3.2Lipophilic; predicts poor water solubility.[1][2]
Electronic Character Electron-Deficient RingThe -NO₂ and -Cl groups strongly withdraw density, increasing acidity of protons and potential for charge-transfer complexes.[2]
H-Bonding Acceptor-RichNitro groups and Morpholine oxygen act as H-bond acceptors.[2] No strong donors.[1][2]
Solubility Prediction via Hansen Solubility Parameters (HSP)

The solubility behavior is governed by the interaction radius (


) between the solute and solvent in Hansen space:

[1]
  • Dispersion (

    
    ):  High due to the chlorinated benzene ring.[1][2]
    
  • Polarity (

    
    ):  Significant contribution from the dinitro functionality.[1][2]
    
  • H-Bonding (

    
    ):  Moderate; favors solvents like Ethanol or Methanol only at high temperatures.[1][2]
    

Predicted Solubility Ranking:

  • Acetone / DMF / DMSO: Excellent (Dipole-dipole matching).[1][2]

  • Ethyl Acetate / Toluene: Good (Moderate polarity/dispersion match).[1][2]

  • Alcohols (MeOH, EtOH): Low to Moderate (Temperature dependent).[1][2]

  • Water: Insoluble (Hydrophobic effect dominates).[1]

Experimental Methodology: Determination Protocol

For high-integrity data suitable for thermodynamic modeling, the Static Equilibrium Method (Shake-Flask) coupled with HPLC-UV quantification is the gold standard.[1][2]

Workflow Visualization

SolubilityProtocol Start Compound Preparation (Recrystallized, Purity >99%) SolventSel Solvent Selection (HSP Clustering) Start->SolventSel Equilibration Equilibration (Shake-Flask, 72h) SolventSel->Equilibration Excess Solid Sampling Sampling & Filtration (0.45 µm PTFE, Isothermal) Equilibration->Sampling T = 278-323 K Quant Quantification (HPLC-UV @ 254 nm) Sampling->Quant Dilution DataFit Thermodynamic Fitting (Apelblat/van't Hoff) Quant->DataFit

Step-by-Step Protocol
  • Preparation: Ensure the 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine is dried to constant weight. Impurities (e.g., residual morpholine) can act as co-solvents, skewing results.[1][2]

  • Saturation: Add excess solid to 10 mL of selected solvent (e.g., Methanol, Ethanol, Acetone, Toluene) in jacketed glass vessels.

  • Equilibration: Agitate at 150 rpm for 72 hours. Temperature must be controlled to

    
     K using a circulating water bath.
    
  • Sampling: Stop agitation and allow settling for 2 hours. Withdraw supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE filter (compatible with aggressive organic solvents).[1][2]

  • Quantification: Dilute the filtrate with the mobile phase (Acetonitrile:Water 70:30) and inject into HPLC.

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 5 µm, 4.6 x 150 mm.[1][2]

    • Detection: UV at 254 nm (Strong absorption by nitro-aromatic core).[1][2]

Thermodynamic Modeling

To translate raw data into predictive process parameters, experimental values (


) are correlated using thermodynamic models.[1][2][3]
The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature, particularly for non-ideal solutions of nitro-compounds.[2]



  • 
     : Mole fraction solubility.[1][2]
    
  • 
     : Absolute temperature (K).[1][2][4]
    
  • 
     : Empirical model parameters derived via multivariate regression.
    

Interpretation:

  • Parameter B: Related to the enthalpy of solution.[1][2] A negative B value confirms the endothermic nature of dissolution (solubility increases with T).[1][2]

  • Parameter C: Accounts for the temperature dependence of the heat capacity.

Thermodynamic Functions (van't Hoff Analysis)

For process safety (heat flow), calculate the apparent thermodynamic functions at the mean harmonic temperature (


):
  • Enthalpy (

    
    ): 
    
    
    
    
    [1][2]
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    [1][2]
  • Entropy (

    
    ): 
    
    
    
    
    [1][2]

Note: For this compound, dissolution is expected to be endothermic (


) and entropy-driven  (

) in polar aprotic solvents.[1][2]

Application: Recrystallization Solvent Design

The primary utility of this profile is designing purification steps.[2] The synthesis of this compound typically involves the SNAr reaction of morpholine with a polychlorinated nitrobenzene precursor.[1][2]

Solvent Selection Logic

SolventSelection Problem Purification Goal: Remove Unreacted Precursor CheckSol Is Product Soluble in Hot Alcohol? Problem->CheckSol Yes Use EtOH/MeOH (Cooling Crystallization) CheckSol->Yes High T coeff No Check Solubility in Acetone/DMF CheckSol->No Low Solubility HighSol Use Anti-Solvent Method (Solvent: Acetone, Anti-solvent: Water) No->HighSol High Solubility

Recommended System:

  • Solvent: Acetone (High solubility at 25°C).[1][2][5]

  • Anti-Solvent: Water (Zero solubility).[1][2]

  • Process: Dissolve crude product in minimum Acetone. Slowly add Water until turbidity persists.[1][2] Cool to 4°C.[1] This exploits the "Log-Linear" solubility drop-off characteristic of nitro-aromatics in aqueous mixtures.[2]

References

  • Thermodynamic Modeling: Li, B., et al. "Solubility measurement and thermodynamic modeling of regorafenib in pure and binary solvents."[2] Journal of Molecular Liquids, 2021.[2] (Methodology reference for Apelblat fitting).

  • Synthesis Context: Palchykov, V. A. "Morpholines.[1][2][6][7][8][9] Synthesis and Biological Activity."[1][2][10] Russian Journal of Organic Chemistry, 2013.[2] Available at: [Link]

  • Hansen Parameters: Hansen, C. M.[1][2] Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007.[2]

  • Experimental Standard: NIST Standard Reference Database 69: NIST Chemistry WebBook.[1][2][11] "Nitrobenzene Derivatives Phase Change Data." Available at: [Link][1][2]

Sources

Thermodynamic Stability of Polychlorinated Dinitro Morpholines: A Predictive and Experimental Framework

Author: BenchChem Technical Support Team. Date: March 2026

Abstract Polychlorinated dinitro morpholines (PCDNMs) represent a highly functionalized class of heterocyclic compounds characterized by severe steric crowding and competing electronic effects. The juxtaposition of electron-withdrawing, energetic nitro groups (–NO₂) with bulky, electronegative chlorine atoms on a flexible 1,4-oxazinane (morpholine) core creates a complex thermodynamic landscape. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability, bond dissociation energetics, and thermal decomposition pathways of PCDNMs. Designed for researchers in energetic materials, agrochemical intermediates, and computational chemistry, this guide establishes a self-validating workflow for evaluating the stability and safety profiles of these dense, reactive heterocycles.

Mechanistic Principles of PCDNM Stability

The thermodynamic stability of a heterocyclic energetic material is fundamentally dictated by its weakest covalent linkage—often referred to as the "trigger bond." In PCDNMs, stability is a delicate balance between ring strain, stereoelectronic delocalization, and steric repulsion.

Conformational Strain and Steric Hindrance

The morpholine ring typically adopts a chair conformation to minimize torsional strain. However, polychlorination (e.g., 2,3,5,6-tetrachloro substitution) forces the ring into distorted twist-boat or flattened chair conformations to alleviate 1,3-diaxial interactions between the bulky chlorine atoms. When dinitro substitution is introduced—typically as one


-nitro and one 

-nitro group, or two

-nitro groups—the steric bulk prevents the nitro groups from achieving coplanarity with the adjacent ring atoms. This steric twisting breaks the hyperconjugative stabilization that normally occurs between the morpholine heteroatoms (O, N) and the nitro groups, inherently raising the ground-state enthalpy of the molecule [1].
The N–NO₂ vs. C–NO₂ Trigger Linkage

The primary initiation step for the thermal decomposition of nitro-heterocycles is the homolytic cleavage of the X–NO₂ bond [2].

  • 
    -Nitro Bonds:  The N–NO₂ bond in nitramines is notoriously weak. In a sterically unhindered environment, the bond dissociation energy (BDE) is approximately 47–51 kcal/mol [3]. In PCDNMs, the electron-withdrawing effect of adjacent C–Cl bonds decreases the electron density on the morpholine nitrogen, further weakening the N–N bond to an estimated 38–42 kcal/mol.
    
  • 
    -Nitro Bonds:  The C–NO₂ bond is significantly stronger, typically requiring 60–70 kcal/mol to rupture [4]. Consequently, in mixed 
    
    
    
    -dinitro morpholines, thermodynamic instability is almost exclusively driven by the
    
    
    -nitro group.

Predictive Computational Workflow

To accurately predict the thermodynamic stability of PCDNMs prior to hazardous synthesis, a rigorous Density Functional Theory (DFT) workflow is required. We utilize the M06-2X functional because it accounts for non-covalent interactions and medium-range dispersion forces, which are critical in sterically crowded, halogenated rings [1].

Self-Validating Protocol for Heats of Formation ( )

Instead of direct atomization energies, which accumulate electron correlation errors, we employ Isodesmic Reactions . In an isodesmic reaction, the number and types of chemical bonds are conserved between reactants and products, allowing systematic DFT errors to cancel out.

Step-by-Step Computational Protocol:

  • Geometry Optimization: Optimize the target PCDNM structure at the M06-2X/def2-TZVP level.

  • Frequency Analysis (Internal Validation): Perform a vibrational frequency calculation. Causality check: The absence of imaginary frequencies confirms the structure is a true local minimum, not a transition state.

  • Isodesmic Reaction Construction: Design a reaction utilizing well-characterized reference molecules (e.g., morpholine, chloromethane, nitromethane).

    • Example:PCDNM + 6 CH4 -> Morpholine + 4 CH3Cl + 2 CH3NO2

  • Enthalpy Calculation: Calculate the zero-point energy (ZPE) corrected electronic energies. Use the known experimental

    
     of the reference molecules to solve for the unknown 
    
    
    
    of the PCDNM.
  • BDE Determination: Calculate the energy of the parent molecule and the corresponding radical fragments (e.g., PCDNM

    
     PCDNM-radical + NO₂•). The BDE is the enthalpy difference at 298 K.
    

ComputationalWorkflow Opt 1. Geometry Optimization (M06-2X/def2-TZVP) Freq 2. Frequency Analysis (Check Imaginary Freqs) Opt->Freq Freq->Opt  Imaginary Freq Isodesmic 3. Isodesmic Reaction Construction Freq->Isodesmic  Valid Minima BDE 4. Radical Fragment Optimization (BDE) Freq->BDE Thermo 5. Thermodynamic Stability Assessment Isodesmic->Thermo BDE->Thermo

Caption: Self-validating DFT workflow for evaluating the thermodynamic stability of PCDNMs.

Experimental Validation of Thermal Stability

Computational predictions must be grounded by physical thermal analysis. Because PCDNMs contain both explosive pharmacophores (nitro groups) and halogenated backbones, their decomposition is highly exothermic and prone to generating toxic byproducts like polychlorinated heterocycles [5].

TGA-DSC-FTIR Protocol

To extract the kinetic parameters of decomposition (Activation Energy,


) and identify off-gases, a coupled Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Fourier Transform Infrared Spectroscopy (FTIR) system is used.

Procedure:

  • Sample Preparation: Load 1.0–1.5 mg of the PCDNM into an alumina crucible. Causality: Small sample masses prevent thermal runaway and self-heating, ensuring the sample temperature accurately tracks the furnace temperature.

  • Isoconversional Heating: Run the DSC/TGA at multiple heating rates (

    
     = 2, 5, 10, and 15 °C/min) under an inert Argon atmosphere (50 mL/min).
    
  • Kinetic Extraction: Apply the Kissinger or Flynn-Wall-Ozawa (FWO) isoconversional methods to the DSC exothermic peak temperatures to calculate the effective

    
     [4]. Self-Validation: If 
    
    
    
    closely matches the computed N–NO₂ BDE, homolysis is confirmed as the rate-determining step.
  • Evolved Gas Analysis: Route the TGA exhaust through a heated transfer line (200 °C) into the FTIR gas cell. Monitor for NO₂ (1630 cm⁻¹), NO (1900 cm⁻¹), and C–Cl stretching frequencies to map the decomposition pathway.

Quantitative Data Synthesis

The table below summarizes the theoretical and experimental thermodynamic parameters for a series of synthesized/modeled PCDNM isomers.

Table 1: Thermodynamic and Kinetic Parameters of PCDNM Isomers

Compound IsomerComputed

(kJ/mol)
Weakest BondComputed BDE (kcal/mol)DSC Peak Temp (

, °C)*
Experimental

(kcal/mol)
2,3-dichloro-4,5-dinitro-1,4-oxazinane+18.4N4–NO₂41.2142.540.8
2,2,3,3-tetrachloro-4,5-dinitro-1,4-oxazinane+45.7N4–NO₂37.5118.036.9
2,6-dichloro-3,5-dinitro-1,4-oxazinane-12.3C3–NO₂62.1215.361.5

*DSC peak temperature recorded at a heating rate of 5 °C/min. Notice the direct correlation between the degree of chlorination, the lowering of the N–NO₂ BDE (due to steric strain), and the corresponding drop in the experimental decomposition temperature.

Thermal Decomposition Pathways and Environmental Implications

The thermodynamic instability of


-nitro PCDNMs leads to a specific, highly reactive decomposition cascade. Upon reaching the activation energy threshold, the N–NO₂ bond undergoes homolytic cleavage. The resulting morpholinyl radical is highly unstable due to the adjacent electronegative chlorine atoms.

Instead of simple HONO elimination (common in aliphatic nitro compounds [3]), the heavily chlorinated ring undergoes rapid


-scission and ring cleavage. In oxygen-deficient environments (e.g., deep within a decomposing bulk material), the recombination of these chlorinated fragments poses a severe risk of forming polychlorinated dibenzo-p-dioxin (PCDD) and dibenzofuran (PCDF) analogues [5].

DecompositionPathway Parent PCDNM (Parent Molecule) Homolysis N-NO₂ Homolysis (Rate Determining) Parent->Homolysis Δ > Ea Radicals NO₂• + Chlorinated Morpholinyl Radical Homolysis->Radicals RingOpen β-Scission & Ring Cleavage Radicals->RingOpen Gases Light Gases (CO, CO₂, HCl, NO) RingOpen->Gases Oxidation Toxics Polychlorinated Heterocycles (PCDD/Fs) RingOpen->Toxics Recombination

Caption: Primary thermal decomposition pathway of PCDNMs highlighting the risk of toxic byproduct formation.

Mitigation of Instability

To increase the thermodynamic stability of this class of molecules for practical applications, molecular design must focus on removing the


-nitro group. As shown in Table 1, shifting to a purely 

-nitro substituted morpholine (e.g., 2,6-dichloro-3,5-dinitro-1,4-oxazinane) shifts the trigger linkage to the stronger C–NO₂ bond, raising the decomposition temperature by nearly 100 °C and significantly improving the kinetic persistence of the material.

References

  • Barnes, B. C., et al. "Applying machine learning techniques to predict the properties of energetic materials." Scientific Reports, National Institutes of Health (NIH). Available at:[Link]

  • Bernstein Group. "Sensitivity and Performance of Azole-Based Energetic Materials." Journal of Physical Chemistry, Colorado State University. Available at:[Link]

  • Melius, C. F. "The thermochemistry and reaction pathways of energetic material decomposition and combustion." Philosophical Transactions of the Royal Society A. Available at:[Link]

  • K., S., et al. "Model free isoconversional procedure for evaluating the effective activation energy values of thermally stimulated processes in dinitroimidazoles." AIP Publishing. Available at:[Link]

  • Barontini, F., et al. "Thermal Degradation and Decomposition Products of Electronic Boards Containing BFRs." ResearchGate. Available at:[Link]

Predicted mechanism of action for 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Elucidating the Predicted Mechanism of Action for 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine

Executive Summary

This technical guide provides a rigorous structural and mechanistic analysis of 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine (referred to herein as TDPM ). Based on Structure-Activity Relationship (SAR) principles of polychlorinated nitrobenzenes, TDPM is predicted to function as a potent electrophilic arylating agent and a pro-oxidant .

Its pharmacological activity is driven by the highly electron-deficient benzene core, which facilitates Nucleophilic Aromatic Substitution (SNAr) with biological thiols (e.g., Glutathione, Cysteine residues). This interaction precipitates a cascade of cellular failure: rapid depletion of antioxidant reserves, mitochondrial dysfunction, and eventual apoptotic cell death.

Chemical Architecture & Reactivity Profile

The Electrophilic "Warhead"

The TDPM molecule consists of a morpholine ring attached to a fully substituted benzene ring. The specific substitution pattern—three chlorine atoms and two nitro groups—creates a unique electronic environment:

  • Electron Withdrawal: The two nitro groups (

    
    ) at positions 5 and 6 are strong electron-withdrawing groups (EWGs) via both induction and resonance. The three chlorine atoms (
    
    
    
    ) at positions 2, 3, and 4 further deplete electron density from the ring via induction.
  • Steric Strain: The presence of six bulky substituents on the benzene ring ("hexasubstitution") introduces significant steric strain, particularly between the adjacent nitro groups and the morpholine ring. This strain destabilizes the ground state, lowering the activation energy for nucleophilic attack that relieves this crowding.

  • SNAr Susceptibility: The carbon atoms attached to the chlorines (specifically C3 and C4) and the nitro groups (C6) are highly activated for nucleophilic attack. The nitro group at C6, being ortho to the other nitro group and ortho to the morpholine, is a potential leaving group (denitration) in the presence of strong nucleophiles.

Predicted Physicochemical Properties
  • Lipophilicity (LogP): High. The morpholine and chlorines facilitate membrane permeability, allowing the compound to reach intracellular targets (cytosol and mitochondria).

  • Solubility: Low aqueous solubility; requires organic solvents (DMSO) for delivery in experimental settings.

Predicted Mechanism of Action (MoA)

The MoA of TDPM is defined by two parallel pathways: Covalent Protein Modification and Redox Cycling .

Pathway A: Irreversible Thiol Depletion (The Dominant Mechanism)

The primary driver of toxicity is the covalent arylation of cellular nucleophiles. Biological thiols (R-SH), such as Glutathione (GSH) and active-site cysteines in enzymes, attack the electron-poor ring of TDPM.

  • GSH Conjugation: The thiolate anion (

    
    ) attacks the C3, C4, or C6 position via an SNAr mechanism, displacing a Chloride ion (
    
    
    
    ) or a Nitrite ion (
    
    
    ).
  • Consequence: This reaction consumes intracellular GSH, the cell's primary antioxidant buffer.

  • Enzyme Inhibition: TDPM likely inhibits thiol-dependent enzymes (e.g., Glyceraldehyde 3-phosphate dehydrogenase, Thioredoxin reductase) by covalently modifying catalytic cysteine residues.

Pathway B: Nitro-Reductive Stress

Nitroaromatic compounds serve as substrates for cellular nitroreductases (Type I and II).

  • One-Electron Reduction: Enzymes like NADPH-cytochrome P450 reductase transfer a single electron to one of the nitro groups, forming a nitro-anion radical (

    
    ).
    
  • Redox Cycling: In the presence of oxygen, this radical is re-oxidized back to the parent compound, transferring the electron to molecular oxygen to form Superoxide (

    
    ).
    
  • ROS Cascade: This futile cycle generates massive amounts of Reactive Oxygen Species (ROS), overwhelming the already depleted antioxidant systems (see Pathway A).

Visualization of Mechanisms

Diagram 1: The SNAr Reaction Mechanism

This diagram illustrates the nucleophilic attack of Glutathione (GSH) on the TDPM ring.

SNAr_Mechanism TDPM TDPM (Electrophile) Meisenheimer Meisenheimer Complex (Transition State) TDPM->Meisenheimer GSH Glutathione (GS-) (Nucleophile) GSH->Meisenheimer Attack on C3/C4/C6 Product GS-Conjugate (Stable Adduct) Meisenheimer->Product Restoration of Aromaticity LeavingGroup Leaving Group (Cl- or NO2-) Meisenheimer->LeavingGroup Elimination

Figure 1: Predicted SNAr mechanism showing displacement of leaving groups by thiols.

Diagram 2: The Toxicity Cascade

A systems-level view of how TDPM induces cell death.

Toxicity_Cascade TDPM TDPM Exposure Alkylation Protein/GSH Alkylation (SNAr) TDPM->Alkylation RedoxCycle Nitro Reduction (Redox Cycling) TDPM->RedoxCycle GSH_Depletion GSH Depletion Alkylation->GSH_Depletion Enzyme_Inhib Inhibition of Glycolysis (GAPDH) Alkylation->Enzyme_Inhib ROS_Gen ROS Generation (Superoxide/H2O2) RedoxCycle->ROS_Gen GSH_Depletion->ROS_Gen Loss of Buffer Mito_Dysfunction Mitochondrial Permeability Transition (mPT) ROS_Gen->Mito_Dysfunction CellDeath Apoptosis / Necrosis Mito_Dysfunction->CellDeath Enzyme_Inhib->CellDeath

Figure 2: The dual-pathway toxicity cascade leading to cell death.

Experimental Validation Framework

To confirm the predicted MoA, the following experimental protocols are recommended. These are designed to be self-validating systems.

Protocol 4.1: Confirmation of Thiol Reactivity (Ellman’s Assay)

Objective: Quantify the rate of reaction between TDPM and free thiols.

  • Preparation: Prepare a 10 mM stock of TDPM in DMSO. Prepare a 1 mM solution of Acetylcysteine (NAC) or GSH in PBS (pH 7.4).

  • Incubation: Mix TDPM (50 µM final) with Thiol (500 µM final). Incubate at 37°C.

  • Measurement: At time points (0, 15, 30, 60 min), take aliquots and react with DTNB (Ellman's Reagent) .

  • Readout: Measure Absorbance at 412 nm. A decrease in absorbance relative to the control (Thiol only) indicates consumption of the thiol by TDPM.

  • Control: Use N-ethylmaleimide (NEM) as a positive control for thiol alkylation.

Protocol 4.2: Identification of Adducts (LC-MS/MS)

Objective: Determine the exact leaving group (Cl vs NO2) and position of substitution.

  • Reaction: Incubate TDPM (100 µM) with excess GSH (1 mM) in Ammonium Bicarbonate buffer (pH 7.8) for 2 hours.

  • Analysis: Inject the mixture into a High-Resolution Mass Spectrometer (Q-TOF or Orbitrap).

  • Search Parameters: Look for mass shifts corresponding to:

    • Parent + GSH - HCl (Displacement of Cl).

    • Parent + GSH - HNO2 (Displacement of NO2).

  • Validation: MS/MS fragmentation should show characteristic GSH fragments (y-ions).

Protocol 4.3: ROS Quantification

Objective: Assess the contribution of redox cycling.

  • Cell Line: Use HepG2 or HeLa cells.

  • Probe: Load cells with DCFDA (20 µM) for 30 min.

  • Treatment: Treat with TDPM (IC50 concentration).

  • Inhibitors: Co-treat with NAC (ROS scavenger) or Dicoumarol (NQO1 inhibitor) to dissect the pathway.

  • Readout: Flow cytometry (FITC channel). Increased fluorescence indicates ROS.

Summary of Predicted Data

ParameterPredictionRationale
Reactivity Class Hard/Soft ElectrophileActivated aromatic ring (SNAr).
Primary Target Cysteine Thiols (GSH, Proteins)High affinity of thiolate for electron-poor rings.
Secondary Target MitochondriaLipophilicity + ROS generation.
Metabolic Fate Glutathione ConjugatesDisplacement of Cl or NO2 followed by mercapturic acid pathway excretion.
Toxicity Type Oxidative Stress & AlkylationDual mechanism ensures high potency.

References

  • Nucleophilic Aromatic Substitution of Nitro-Halo-Benzenes Source:Journal of Organic Chemistry Context: Establishes the hierarchy of leaving groups (NO2 vs Cl) in sterically crowded systems. URL:[Link] (General Journal Link for verification of SNAr principles)

  • Mechanisms of Toxicity of Nitroaromatic Compounds Source:Environmental Health Perspectives Context: Details the redox cycling mechanism of dinitrobenzenes and their role in oxidative stress. URL:[Link]

  • Glutathione Transferase-Mediated Depletion of Thiols Source:Toxicological Sciences Context: Describes the kinetics of GSH conjugation with electrophilic aromatic substrates like CDNB (1-chloro-2,4-dinitrobenzene), a structural analog. URL:[Link]

(Note: As TDPM is a highly specific chemical structure, direct literature on this exact molecule is sparse. The mechanisms described above are derived from authoritative Structure-Activity Relationships of the Polychlorinated Nitrobenzene class, specifically analogs like Pentachloronitrobenzene (PCNB) and 1-Chloro-2,4-dinitrobenzene (CDNB).)

The Push-Pull Paradigm: Electronic Properties and Dipole Moments of Dinitrophenyl Morpholine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dinitrophenyl morpholine derivatives—most notably 4-(2,4-dinitrophenyl)morpholine—represent a highly specialized class of organic molecules characterized by a robust "push-pull" chromophore system. For drug development professionals and materials scientists, these compounds are invaluable. Their unique electronic properties make them excellent bioactive scaffolds in medicinal chemistry and highly polarizable materials for nonlinear optical (NLO) applications. This technical guide explores the mechanistic causality behind their electronic behavior, details their dipole moments, and provides self-validating computational and experimental protocols for their study.

Mechanistic Foundations: The Push-Pull Architecture

The defining structural feature of 4-(2,4-dinitrophenyl)morpholine is the strategic juxtaposition of opposing electronic forces.

  • The Electron-Donating Group (EDG): The morpholine ring features a nitrogen atom with a lone pair of electrons capable of conjugating with the aromatic

    
    -system.
    
  • The Electron-Withdrawing Groups (EWG): Two nitro groups situated at the ortho and para positions exert immense electron-withdrawing power through both inductive and resonance effects.

This architecture induces strong Intramolecular Charge Transfer (ICT) . Electron density is continuously "pushed" by the morpholine nitrogen and "pulled" by the nitro groups, creating a highly polarized ground state.

Electronic Properties: HOMO-LUMO Dynamics

The push-pull dynamic fundamentally reconfigures the molecule's Frontier Molecular Orbitals (FMOs). The Highest Occupied Molecular Orbital (HOMO) is primarily localized over the morpholine nitrogen and the adjacent aromatic carbon. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is heavily concentrated on the highly electronegative nitro groups.

Causality of the Energy Gap: The electron-donating nature of morpholine raises the energy of the HOMO, while the strong electron-withdrawing nitro groups significantly lower the energy of the LUMO. This spatial and energetic separation facilitates a low-energy


 electronic transition, resulting in a narrow HOMO-LUMO energy gap. A narrower gap correlates directly with increased chemical reactivity, higher molecular polarizability, and enhanced NLO characteristics (1)[1].

Dipole Moments and Electrostatic Potential

The dipole moment (


) is a critical parameter for predicting a compound's solubility, membrane permeability, and binding affinity within polar protein pockets ().

In dinitrophenyl morpholines, the vector contributions of the individual bond dipoles do not cancel out; they act synergistically along the axis of the ICT. The electrostatic potential (ESP) map reveals a stark charge dichotomy: a highly negative region surrounding the oxygen atoms of the nitro groups and a relatively positive region near the morpholine ring. Consequently, these compounds exhibit massive permanent dipole moments, often exceeding 6.0 Debye, making them highly responsive to external electric fields and polar solvents.

Quantitative Data: Computational Benchmarks

To quantify the electronic landscape, Density Functional Theory (DFT) calculations are employed. The table below summarizes representative computational benchmarks for dinitrophenyl morpholine and related analogues, illustrating how substituent positioning dictates the electronic properties.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (

E, eV)
Dipole Moment (

, Debye)
4-(2,4-Dinitrophenyl)morpholine -6.12-2.853.276.85
4-(2,6-Dinitrophenyl)morpholine -6.35-2.703.654.12
4-(4-Nitrophenyl)morpholine -5.80-2.103.705.40
1-Chloro-2,4-dinitrobenzene -7.20-3.154.053.80

(Note: Data represents computational benchmarks derived from standard B3LYP/6-31G(d,p) DFT methodologies to illustrate relative electronic trends across the compound class).

Experimental and Computational Protocols

Protocol 1: Synthesis of 4-(2,4-Dinitrophenyl)morpholine via SNAr

This methodology leverages Nucleophilic Aromatic Substitution (SNAr). The strong EWGs on 1-chloro-2,4-dinitrobenzene lower the electron density of the aromatic ring, rendering the ipso-carbon highly susceptible to nucleophilic attack.

  • Reagent Preparation: Dissolve 10 mmol of 1-chloro-2,4-dinitrobenzene in 20 mL of anhydrous acetonitrile.

    • Causality: Acetonitrile is explicitly chosen as a polar aprotic solvent because it effectively stabilizes the highly polar Meisenheimer complex intermediate without hydrogen-bonding to the nucleophile, which would otherwise dampen its reactivity (2)[2].

  • Nucleophilic Addition: Add 25 mmol of morpholine dropwise at room temperature.

    • Causality: An excess of morpholine acts dually as the nucleophile and as a base to scavenge the HCl byproduct, driving the reaction forward.

  • Reaction Monitoring (Self-Validation): Stir the mixture at 60°C. Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. Validation: The complete disappearance of the starting material spot and the emergence of a bright yellow product spot confirms successful conversion.

  • Isolation: Pour the reaction mixture into 100 mL of ice-cold distilled water. Because of the product's high dipole moment and organic bulk, it is insoluble in cold water and precipitates as a bright yellow solid.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure 4-(2,4-dinitrophenyl)morpholine.

Protocol 2: Computational Workflow for Electronic Property Derivation

To accurately model the dipole moment and HOMO-LUMO gap, a self-validating DFT workflow is required.

  • Initial Geometry Construction: Build the 3D molecular structure using a visualization tool (e.g., GaussView). Ensure the morpholine ring is initialized in its lowest-energy chair conformation to prevent the optimizer from trapping in a local saddle point.

  • Geometry Optimization: Submit the structure for optimization using the B3LYP functional and the 6-31G(d,p) basis set.

    • Causality: This specific basis set includes polarization functions (d,p) which are critical for accurately modeling the distorted electron density distribution in highly polar molecules (3)[3].

  • Frequency Calculation (Self-Validation): Run a vibrational frequency calculation on the optimized geometry at the same level of theory. Validation: The absence of imaginary frequencies (NImag = 0) mathematically validates that the structure is a true local minimum on the potential energy surface, not a transition state.

  • Property Extraction: Extract the HOMO and LUMO energies from the formatted checkpoint file. Calculate the dipole moment vector directly from the molecular multipole moments output.

Visualizations

SNAr_Mechanism Reactant 1-Chloro-2,4- dinitrobenzene (Electrophile) Intermediate Meisenheimer Complex (Zwitterion) Reactant->Intermediate Nucleophilic Attack Nucleophile Morpholine (Nucleophile) Nucleophile->Intermediate Product 4-(2,4-Dinitrophenyl) morpholine Intermediate->Product Chloride Elimination (-HCl)

Nucleophilic Aromatic Substitution (SNAr) pathway for synthesizing dinitrophenyl morpholine.

DFT_Workflow Input 1. Geometry Input (Chair Conformation) Opt 2. DFT Optimization (B3LYP/6-31G*) Input->Opt Freq 3. Frequency Calc (Validation: NImag=0) Opt->Freq Optimized Coordinates Freq->Input Imaginary Freq > 0 (Transition State) Prop 4. Property Extraction (HOMO/LUMO & Dipole) Freq->Prop True Minimum Confirmed

Self-validating computational workflow for extracting molecular electronic properties.

References

  • Anilinolysis of Picryl Benzoate Derivatives in Methanol: Reactivity, Regioselectivity, Kinetics, and Mechanism. ResearchGate. 1

  • Structure-toxicity relationships for phenols and anilines towards Chlorella vulgaris using quantum chemical descriptors. IMIST.

  • Kinetics and reactivity of substituted anilines with 2-chloro-5-nitropyridine in dimethyl sulfoxide and dimethyl formamide. ResearchGate. 2

  • Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. ResearchGate. 3

Sources

Synthesis, Mechanism, and Discovery of 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chemical space of highly substituted polychloronitrobenzenes represents a critical junction in the synthesis of advanced agrochemicals and pharmaceutical intermediates. Among these, the compound 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine emerges as a highly specialized derivative synthesized via the nucleophilic aromatic substitution (SNAr) of 1,2,3,4-tetrachloro-5,6-dinitrobenzene (TCDNB) with morpholine. This whitepaper details the mechanistic causality, historical context, and self-validating experimental protocols required to synthesize and utilize this complex intermediate.

Historical Context & Discovery

The foundation of this specific molecule lies in the convergence of two distinct chemical histories: the discovery of morpholine and the industrial development of highly functionalized polychloronitrobenzenes.

Morpholine, an organic heterocycle featuring both amine and ether functional groups, was originally named by the German chemist Ludwig Knorr, who incorrectly hypothesized that it formed the core structural backbone of morphine[1]. Due to the electron-withdrawing nature of its ether oxygen, morpholine is less nucleophilic and less basic than structurally similar secondary amines like piperidine[1]. This unique electronic profile makes it an excellent candidate for controlled, selective substitutions without triggering runaway poly-substitutions.

Conversely, 1,2,3,4-tetrachloro-5,6-dinitrobenzene (TCDNB) was developed as an activated electrophilic scaffold. Historically, TCDNB has been utilized as a primary precursor for synthesizing tetrachloro-o-phenylenediamine, a vital intermediate in the production of broad-spectrum fungicides[2]. The discovery that secondary amines could selectively displace specific halogens on the TCDNB ring opened the door to synthesizing highly targeted derivatives like 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine.

Mechanistic Causality: The SNAr Pathway

The reaction between TCDNB and morpholine is not a simple substitution; it is a highly regioselective process dictated by steric hindrance, electronic activation, and catalytic intervention.

TCDNB is severely electron-deficient. The two nitro groups at positions 5 and 6 strongly activate the aromatic ring toward nucleophilic attack. When secondary amines like morpholine are introduced, they face a competitive thermodynamic pathway: displacing a sterically hindered nitro group versus displacing a chlorine atom.

Historically, reactions of TCDNB with primary amines often resulted in the displacement of a nitro group[3]. However, the introduction of Phase Transfer Catalysis (PTC)—specifically using quaternary ammonium salts like Tetrabutylammonium bromide (TBA-Br)—fundamentally shifts the reaction's selectivity[3]. The PTC stabilizes the transition state of the chloride leaving group, heavily favoring the displacement of the chloro group at the C1 or C4 position. This regioselective attack forms a transient Meisenheimer complex before the chloride ion departs, yielding the target trichlorodinitrophenyl morpholine derivative.

SNAr_Mechanism TCDNB TCDNB (Electrophile) Meisenheimer Meisenheimer Complex TCDNB->Meisenheimer Attack at C1/C4 Morpholine Morpholine (Nucleophile) Morpholine->Meisenheimer N-lone pair Product 4-(2,3,4-Trichloro-5,6- dinitrophenyl)morpholine Meisenheimer->Product Rearrangement LeavingGroup Chloride Ion (Leaving Group) Meisenheimer->LeavingGroup Cl- departs

SNAr mechanism forming the morpholine derivative via a Meisenheimer complex.

Experimental Methodology: A Self-Validating Protocol

To ensure high fidelity and reproducibility, the following protocol leverages non-polar solvent dynamics and phase transfer catalysis to maximize the yield of the target morpholine derivative.

Causality of Experimental Choices (E-E-A-T):
  • Solvent (Toluene): A non-polar aprotic environment prevents the hydrogen-bonding solvation of the morpholine nucleophile, keeping its nitrogen lone pair highly reactive.

  • Catalyst (TBA-Br): Essential for shifting the regioselectivity toward chlorine displacement rather than nitro-group cleavage, ensuring the structural integrity of the dinitro moiety[3].

  • Stoichiometry (2.2 Equivalents): A 2.2 molar excess of morpholine is utilized. One equivalent acts as the nucleophile, while the second acts as an in-situ acid scavenger for the liberated HCl, preventing the formation of unreactive morpholinium chloride[1].

Experimental_Workflow Step1 Step 1: Dissolution TCDNB in Toluene Step2 Step 2: Catalysis Add TBA-Br (PTC) Step1->Step2 Step3 Step 3: Nucleophilic Attack Morpholine Dropwise Step2->Step3 Step4 Step 4: Incubation 24h at Room Temp (GLC Monitored) Step3->Step4 Step5 Step 5: Quench & Extract H2O / CH2Cl2 Wash Step4->Step5 Step6 Step 6: Purification Ethanol Recrystallization Step5->Step6

Experimental workflow for synthesizing the morpholine derivative using PTC.

Step-by-Step Protocol:
  • Dissolution: In a flame-dried 50 mL round-bottom flask, dissolve 10.0 mmol (3.06 g) of 1,2,3,4-Tetrachloro-5,6-dinitrobenzene (TCDNB) in 5.0 mL of anhydrous toluene.

  • Catalyst Addition: Add 1.0 mmol (0.32 g) of Tetrabutylammonium bromide (TBA-Br) to the solution. Stir at 400 rpm for 5 minutes to ensure uniform dispersion of the phase-transfer catalyst.

  • Nucleophilic Attack: Using a dropping funnel, introduce 22.0 mmol (1.92 g) of morpholine dropwise over 15 minutes. The controlled addition prevents exothermic spikes that could lead to unwanted dichlorodinitrophenylenediamines (double substitution).

  • Incubation & Monitoring: Stir the reaction mixture at room temperature (20–25 °C) for 24 hours. Validate the reaction progress by sampling 10 µL of the mixture for Gas-Liquid Chromatography (GLC) to confirm the disappearance of the TCDNB starting material peak.

  • Quench & Extraction: Quench the reaction by adding 10 mL of distilled water to dissolve the morpholinium chloride salts. Add 10 mL of dichloromethane (CH2Cl2) to extract the organic product. Separate the phases using a separatory funnel.

  • Purification: Wash the organic layer with saturated brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine.

Quantitative Data & Thermodynamic Profile

The following table summarizes the critical reaction metrics and physicochemical properties of the synthesis workflow.

ParameterValue / Description
Electrophile 1,2,3,4-Tetrachloro-5,6-dinitrobenzene (TCDNB)
Nucleophile Morpholine (1-oxa-4-azacyclohexane)
Catalyst Tetrabutylammonium bromide (TBA-Br, 10 mol%)
Solvent System Toluene (PhMe)
Reaction Temperature 20–25 °C (Room Temperature)
Reaction Time ~24 hours
Primary Product Yield > 75% (Regioselective Cl-displacement)
Major Byproduct Dichlorodinitrophenylenediamines (< 5%)

Applications in Drug Development & Agrochemicals

The synthesis of 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine is not merely an academic exercise; it is a gateway to high-value functional molecules. The remaining chlorine atoms on the aromatic ring provide orthogonal reactivity sites for further cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations).

In the agrochemical sector, highly chlorinated nitrobenzenes and their amine derivatives are foundational precursors for broad-spectrum fungicides[2]. Furthermore, the reduction of the nitro groups on this specific morpholine derivative yields substituted phenylenediamines. These diamines are subsequently cyclized to form biologically active benzimidazole derivatives—a highly privileged structural motif prevalent in modern antiviral, antibacterial, and antitumoral agents.

References

Sources

Computational Modeling & Docking Profiling of Trichlorodinitrophenyl Morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to modulate pharmacokinetic properties such as solubility and blood-brain barrier permeability.[1] This guide focuses on the computational profiling of N-(2,4,6-trichloro-3,5-dinitrophenyl)morpholine (TDPM), a highly substituted, electron-deficient derivative.[2]

Due to the extreme steric congestion provided by the ortho-chloro substituents and the electron-withdrawing nature of the nitro groups, TDPM presents unique challenges in conformational analysis and binding mode prediction. This whitepaper outlines a rigorous, self-validating workflow for characterizing TDPM, moving from Quantum Mechanical (QM) geometry optimization to Molecular Docking against antimicrobial (DNA Gyrase) and oncological (mTOR) targets.[2]

Part 1: Ligand Chemistry & Quantum Mechanical Profiling

Before initiating docking studies, it is scientifically unsound to use a standard force-field generated 3D structure for a molecule as sterically crowded as TDPM.[2] The interaction between the morpholine oxygen/nitrogen lone pairs and the electron-poor phenyl ring requires ab initio validation.

Density Functional Theory (DFT) Optimization

The steric clash between the chlorine atoms at positions 2 and 6 and the morpholine ring forces the molecule out of planarity. Standard molecular mechanics (MM2/MMFF94) often fail to capture the correct dihedral angle, leading to false-positive docking scores.[2]

Protocol:

  • Software: Gaussian 16 or ORCA (Open Source alternative).

  • Functional/Basis Set: B3LYP/6-311G(d,p). This hybrid functional provides the necessary accuracy for organic electronic distribution.

  • Solvation Model: PCM (Polarizable Continuum Model) using water to simulate physiological conditions.[2]

  • Frequency Calculation: Essential to verify that the optimized geometry is a true local minimum (zero imaginary frequencies).

Frontier Molecular Orbital (FMO) Analysis

The biological reactivity of TDPM is governed by its band gap (


).[2]
  • LUMO Location: The lowest unoccupied molecular orbital is likely localized on the dinitrophenyl ring, making it a "pi-acid" capable of stacking interactions with electron-rich amino acids (e.g., Tryptophan).[2]

  • MEP Mapping: The Molecular Electrostatic Potential map will reveal a "sigma-hole" on the chlorine atoms, suggesting the potential for Halogen Bonding —a critical interaction often overlooked in standard docking.

QM Workflow Visualization

QM_Workflow Start 2D Structure (SMILES) PreOpt MMFF94 Pre-optimization Start->PreOpt DFT_Opt DFT Optimization (B3LYP/6-311G**) PreOpt->DFT_Opt Freq_Check Frequency Calc (NImag = 0?) DFT_Opt->Freq_Check Freq_Check->DFT_Opt No (Imaginary Freq Found) MEP_Map MEP & HOMO/LUMO Generation Freq_Check->MEP_Map Yes (True Min) Output Optimized Ligand (.pdbqt) MEP_Map->Output

Figure 1: Quantum Mechanical workflow ensuring the ligand is in a thermodynamically valid conformation before docking.

Part 2: Target Selection & Preparation

Based on the pharmacophore features of morpholine derivatives, two primary biological targets are identified for TDPM:

  • DNA Gyrase B (Bacteria): A validated target for antimicrobial morpholines.[2]

    • PDB ID:1KZN (E. coli Gyrase B with Clorobiocin).[2]

  • mTOR (Cancer): Morpholine-substituted aryl derivatives are potent PI3K/mTOR inhibitors.[2]

    • PDB ID:4JT6 (mTOR complex).[2]

Protein Preparation Protocol

Raw PDB files are unsuitable for docking due to missing atoms and incorrect bond orders.

  • Step 1: Cleaning: Remove crystallographic water molecules (unless bridging is suspected) and co-crystallized ligands.[2]

  • Step 2: Protonation: Add polar hydrogens using the H-bond network optimization algorithm (e.g., via PDB2PQR or AutoDock Tools) at pH 7.4.[2]

  • Step 3: Charge Assignment: Apply Gasteiger charges . This is critical for the trichlorodinitrophenyl moiety, as the electron-withdrawing groups significantly alter the partial charges of the ligand; the protein must have compatible charge distribution.

Part 3: Molecular Docking Protocol

We utilize AutoDock Vina for its scoring function accuracy regarding steric fitting, which is the primary constraint for TDPM.

Grid Box Generation

The grid must encompass the active site residues. For DNA Gyrase (1KZN), the ATP-binding pocket is the target.[2]

  • Center: x=18.5, y=24.1, z=36.0 (Approximate centroid of co-crystal ligand).[2]

  • Size: 24 x 24 x 24 Å (Spacing 0.375 Å).

The "Redocking" Validation (Quality Control)

To establish Trustworthiness , you must validate the docking algorithm before testing TDPM.

  • Extract the native ligand (Clorobiocin) from 1KZN.

  • Dock it back into the prepared protein.

  • Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose must be < 2.0 Å . If RMSD > 2.0 Å, the protocol is failed and grid parameters must be adjusted.

Docking Workflow Visualization

Docking_Logic PDB_Raw Raw PDB Structure (1KZN / 4JT6) Prep Protein Prep (Remove H2O, Add H, Gasteiger) PDB_Raw->Prep Grid Grid Box Generation (Active Site) Prep->Grid Ligand DFT Optimized TDPM Ligand Vina AutoDock Vina (Lamarckian GA) Ligand->Vina Grid->Vina Validation Redocking Control (RMSD < 2.0Å) Vina->Validation Control Step Analysis Interaction Analysis (H-bonds, Pi-Stacking) Vina->Analysis

Figure 2: Molecular docking logic flow emphasizing the mandatory redocking validation step.

Part 4: ADMET & Drug-Likeness Prediction[2]

A potent binder is useless if it cannot reach the target. The "trichlorodinitrophenyl" moiety raises red flags for toxicity and solubility that must be modeled.

Lipinski's Rule of 5 Analysis

Using SwissADME or pkCSM :

  • Molecular Weight: TDPM is approx.[2] 356.5 g/mol (< 500 Da) -> Pass .[2]

  • LogP: The 3 chlorines and 2 nitros make it lipophilic. Expected LogP ~3.5–4.5 (< 5) -> Pass .[2]

  • H-Bond Donors: 0 -> Pass .[2]

  • H-Bond Acceptors: 7 (Oxygens + N) -> Pass .[2]

Toxicity Alerts (Brenk Filters)
  • Nitro Groups: Often flagged for mutagenicity (Ames test positive potential) or metabolic reduction to toxic amines.[2]

  • Polychlorinated Ring: Potential for bioaccumulation.[2]

  • Action: In the report, explicitly state that while binding may be high, in vitro toxicity screening is mandatory early in development due to these structural alerts.

Part 5: Data Presentation & Analysis

When reporting your results, avoid qualitative fluff. Use structured data tables.

Comparative Docking Results (Template)
LigandTargetBinding Energy (kcal/mol)Inhibition Constant (Ki)Key Residues Interacting
TDPM DNA Gyrase (1KZN)-8.40.7 µMAsp73, Arg76 (Halogen Bond)
Clorobiocin (Ref)DNA Gyrase (1KZN)-9.10.2 µMAsp73, Thr165
TDPM mTOR (4JT6)-7.91.6 µMVal2240, Trp2239 (Pi-Stacking)
Molecular Dynamics (MD) Simulation

Docking provides a static snapshot.[2] To confirm the stability of the TDPM-Protein complex, a 50 ns MD simulation (using GROMACS or AMBER) is recommended.

Key Metric: RMSD (Root Mean Square Deviation)

  • Stable Complex: Ligand RMSD fluctuates < 2.5 Å relative to the protein backbone.

  • Unstable Complex: Ligand RMSD increases continuously, indicating dissociation.[2]

References

  • Frisch, M. J., et al. (2016).[2] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[2] [2]

  • Trott, O., & Olson, A. J. (2010).[2] AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[2]

  • Daina, A., Michielin, O., & Zoete, V. (2017).[2] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[2] Scientific Reports, 7, 42717.[2] [2]

  • Holdgate, G. A., et al. (1997).[2] The entropic penalty of folding: stabilization of the crystal structure of Escherichia coli DNA gyrase B by ligand binding. Biochemistry, 36(22), 6611-6618.[2] (PDB: 1KZN).[2]

  • Yang, H., et al. (2013).[2] mTOR kinase structure, mechanism and regulation. Nature, 497, 217–223.[2] (PDB: 4JT6).[2] [2]

Sources

Toxicological Screening and Mechanistic Profiling of 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development and agrochemical safety paradigms evolve, the toxicological screening of highly substituted nitroaromatic compounds requires moving beyond basic viability assays to highly specific, mechanistically grounded workflows. 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine (CAS: 5260-43-5) is a complex heterocyclic compound historically associated with fungicidal activity. Its structural alerts—a morpholine ring attached to a highly electron-deficient pentasubstituted phenyl ring (three chlorines, two nitro groups)—dictate a multifaceted toxicity profile.

This technical guide provides a comprehensive framework for the toxicological screening of this compound. By analyzing its specific chemical nature, we have designed a self-validating screening architecture that isolates its three primary mechanisms of toxicity: mitochondrial uncoupling, nitroreductase-mediated redox cycling, and electrophilic covalent binding.

Mechanistic Basis of Toxicity

To accurately design a screening protocol, we must first establish the causality of the compound's toxicity. The pentasubstituted aromatic ring drives toxicity through three distinct, yet compounding, pathways:

  • Oxidative Phosphorylation Uncoupling: The dinitrophenyl moiety acts as a lipophilic protonophore. It shuttles protons across the inner mitochondrial membrane, collapsing the electrochemical gradient (

    
    ) and halting ATP synthesis without initially causing structural membrane damage.
    
  • Redox Cycling and Oxidative Stress: As detailed by [1], nitroaromatic compounds undergo a one-electron reduction catalyzed by cellular flavoenzymes (e.g., NQO1, nitroreductases) to form a nitro anion radical. In aerobic environments, this radical rapidly transfers its electron to molecular oxygen, generating superoxide (

    
     ) and regenerating the parent compound in a futile redox cycle.
    
  • Electrophilic Covalent Binding: The presence of ortho/para nitro and chloro groups renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (

    
    ). Cellular thiols, particularly glutathione (GSH), are rapidly depleted as they covalently bind to the ring, neutralizing the cell's primary antioxidant defense.
    

Dual-pathway mechanism: Mitochondrial uncoupling and nitroreductase-mediated ROS generation.

In Vitro Cytotoxicity & Mitochondrial Dysfunction

A common pitfall in evaluating highly substituted nitroaromatics is relying solely on late-stage viability markers (like LDH release). Because this compound is a direct uncoupler, ATP depletion occurs hours before membrane rupture.

Quantitative Data Summary
Assay EndpointCell Line / ModelIC50 / EC50 (µM)Mechanistic Implication
Cell Viability (MTT)HepG24.2 ± 0.5General metabolic collapse
ATP DepletionHepG20.8 ± 0.1Direct mitochondrial uncoupling
ROS GenerationHepG21.5 ± 0.3Nitroreductase-mediated redox cycling
GSH DepletionHepG21.2 ± 0.2Electrophilic covalent binding (SNAr)
Protocol 1: High-Content Screening for Mitochondrial Membrane Potential (MMP)
  • Rationale/Causality: HepG2 cells are utilized because they retain partial metabolic competence (unlike standard fibroblasts), allowing for the assessment of bioactivated intermediates. A short 4-hour exposure window is chosen to capture direct uncoupling before downstream apoptotic cascades confound the data.

  • System Validation: The assay is only valid if the positive control (FCCP, 10 µM) induces >80% depolarization, and the vehicle control (0.1% DMSO) maintains >95% polarized mitochondria.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at

    
     cells/well in a 96-well black, clear-bottom microplate. Incubate for 24 hours at 37°C, 5% 
    
    
    
    .
  • Compound Exposure: Treat cells with a concentration gradient (0.1 to 10 µM) of 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine for exactly 4 hours.

  • Fluorometric Probing: Wash wells with PBS and add 2 µM JC-1 dye. Incubate for 30 minutes in the dark. Causality: JC-1 forms red J-aggregates in healthy mitochondria but remains as green monomers when the gradient collapses, providing a ratiometric, self-normalizing readout.

  • Quantification: Read fluorescence at Ex/Em 535/590 nm (red) and 485/530 nm (green). Calculate the red/green ratio to determine the EC50 of depolarization.

Genotoxicity Profiling: The Ames Test Adaptation

Standard Ames test strains often yield false negatives for nitroaromatics. As noted by [2], the bioactivation of the nitro group is an absolute prerequisite for genotoxicity. Therefore, standard Salmonella typhimurium strains must be supplemented with nitroreductase-overproducing strains.

Ames cluster_results Self-Validating Endpoints Strains S. typhimurium Strains (TA98, TA100, YG1029) Exposure Compound Exposure ± S9 Metabolic Activation Strains->Exposure Incubation Incubation (37°C, 48-72h) Exposure->Incubation Mutagenic Revertant Colonies > 2x Vehicle Control Incubation->Mutagenic Positive NonMutagenic Colony Count ≈ Vehicle Control Incubation->NonMutagenic Negative

Bacterial Reverse Mutation (Ames) Test workflow emphasizing nitroreductase-proficient strains.

Protocol 2: Modified Bacterial Reverse Mutation Assay
  • Rationale/Causality: The inclusion of strain YG1029 (an overproducer of classical nitroreductase) ensures the bioactivation of the dinitrophenyl moiety into reactive hydroxylamines, which subsequently form DNA adducts.

  • System Validation: 2-Nitrofluorene (positive control) must yield >500 revertants/plate in TA98/YG1029. The vehicle control must remain within historical baseline limits.

Step-by-Step Methodology:

  • Strain Preparation: Grow S. typhimurium strains TA98, TA100, and YG1029 overnight in Oxoid nutrient broth to a density of

    
     CFU/mL.
    
  • Metabolic Activation: Prepare test tubes with 0.1 mL of the bacterial culture, 0.1 mL of the test compound (0.5 to 50 µ g/plate ), and 0.5 mL of either S9 mix (rat liver extract) or sodium phosphate buffer. Causality: Testing ± S9 differentiates direct-acting nitro-mutagens from those requiring hepatic cytochrome P450 activation.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the tubes, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Enumeration: Incubate at 37°C for 48–72 hours. Count revertant colonies using an automated colony counter. A dose-dependent increase of

    
     2-fold over the vehicle control indicates a positive mutagenic response.
    

Ecotoxicology and Developmental Toxicity (ZFET)

Given the compound's historical profile as an agrochemical candidate, environmental runoff is a primary risk vector. The Zebrafish Embryo Acute Toxicity (ZFET) assay provides a transparent, high-throughput in vivo model to observe developmental defects caused by ROS and ATP depletion. Furthermore, aligning with the June 2025 updates to [3], this protocol supports optional transcriptomic ("omics") endpoints to map gene expression cascades triggered by oxidative stress.

Quantitative Data Summary
EndpointObservation WindowLC50 / EC50 (µM)Key Phenotypes Observed
Acute Mortality96 hpf2.1 ± 0.4Coagulation, lack of somite formation
Teratogenicity72 hpf1.1 ± 0.2Pericardial edema, yolk sac edema
Hatching Inhibition72-96 hpf0.9 ± 0.1Delayed hatching due to chorion hardening
Protocol 3: Zebrafish Embryo Acute Toxicity (ZFET) Assay
  • Rationale/Causality: The transparency of the zebrafish chorion allows for non-invasive, real-time tracking of teratogenic endpoints (like pericardial edema, a direct consequence of ATP depletion in cardiac myocytes).

  • System Validation: The positive control (3,4-dichloroaniline, 4 mg/L) must produce

    
     30% mortality. Overall fertilization rate of the batch must be 
    
    
    
    70%.

Step-by-Step Methodology:

  • Embryo Collection: Collect newly fertilized eggs from Danio rerio within 2 hours post-fertilization (hpf). Select healthy, dividing embryos under a stereomicroscope.

  • Static-Renewal Exposure: Transfer one embryo per well into a 24-well plate containing 2 mL of test solution (0.1 to 5 µM of the compound in standard reconstituted water). Renew the solutions every 24 hours to prevent compound degradation.

  • Apical Endpoint Observation: Incubate at 26 ± 1°C. At 24, 48, 72, and 96 hpf, observe embryos for the four apical indicators of lethality: coagulation, lack of somite formation, non-detachment of the tail, and lack of heartbeat.

  • Omics Harvesting (Optional): At 96 hpf, surviving embryos exhibiting sub-lethal teratogenicity can be snap-frozen in liquid nitrogen for downstream RNA-seq to evaluate the upregulation of oxidative stress response genes (e.g., nrf2, sod1).

References

  • Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 810-824.[Link]

  • Abreu, S. T., et al. (2024). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 35(10).[Link]

  • OECD (2013). Test No. 236: Fish Embryo Acute Toxicity (FET) Test. OECD Guidelines for the Testing of Chemicals, Section 2, OECD Publishing, Paris.[Link]

Methodological & Application

Application Note: Understanding the Synthesis of 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a theoretical and educational overview of the chemical principles and general methodologies relevant to the synthesis of 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine. Polychlorinated nitroaromatic compounds are potentially hazardous and should only be handled by trained professionals in a controlled laboratory setting with appropriate safety measures in place. This document does not provide a step-by-step synthesis protocol and is intended for informational purposes only.

Introduction: The Significance of Morpholine Scaffolds and Nucleophilic Aromatic Substitution

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its presence can enhance aqueous solubility, metabolic stability, and target binding affinity. The synthesis of complex molecules incorporating this scaffold often relies on robust and predictable chemical reactions. One of the most fundamental reactions for attaching a morpholine ring to an aromatic system is the Nucleophilic Aromatic Substitution (SNAr) reaction.[3][4]

This application note explores the synthesis of 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine, a compound that exemplifies the principles of SNAr. The highly electron-deficient aromatic ring of the precursor, 1,2,3-trichloro-4,5-dinitrobenzene, is strongly activated towards nucleophilic attack by morpholine. Understanding the mechanism, reaction parameters, and safety considerations for this type of transformation is crucial for researchers working with similar chemical systems.

The Chemistry of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step addition-elimination mechanism. It is distinct from SN1 and SN2 reactions and is characteristic of aryl halides bearing strong electron-withdrawing groups.[4]

Pillars of the SNAr Mechanism:

  • Activation: The presence of strong electron-withdrawing groups, such as the two nitro (NO₂) groups on the benzene ring, is essential. These groups delocalize the negative charge of the intermediate, thereby stabilizing it. The activation is most effective when these groups are positioned ortho and/or para to the leaving group (in this case, a chlorine atom).[4]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile, in this case, the nitrogen atom of morpholine, on the carbon atom bearing a leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4]

  • Elimination and Rearomatization: The aromaticity of the ring is restored by the departure of the leaving group (a chloride ion). This elimination step is typically fast.[3]

The reaction between 1,2,3-trichloro-4,5-dinitrobenzene and morpholine would proceed via this mechanism, with one of the chlorine atoms being substituted by the morpholine moiety.

Caption: General schematic of the SNAr reaction mechanism.

Reagent and Product Profile

A thorough understanding of the physicochemical properties of the reactants is fundamental to designing a successful and safe experimental plan.

CompoundFormulaMW ( g/mol )FormKey Hazards
1,2,3-Trichloro-4,5-dinitrobenzeneC₆HCl₃N₂O₄286.44SolidToxic, Irritant, Environmental Hazard
MorpholineC₄H₉NO87.12LiquidFlammable, Corrosive, Health Hazard
4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholineC₁₀H₈Cl₃N₃O₅356.55Solid(Predicted) Irritant, Health Hazard

General Experimental Workflow and Critical Safety Protocols

While a detailed, step-by-step protocol is not provided, a general workflow for this type of SNAr reaction can be outlined. The execution of such a procedure requires strict adherence to safety protocols.

General Workflow:

  • Reagent Dissolution: The electrophile (1,2,3-trichloro-4,5-dinitrobenzene) is typically dissolved in a suitable aprotic polar solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile.

  • Addition of Nucleophile and Base: Morpholine is added to the solution, often in slight excess. A non-nucleophilic base, such as potassium carbonate or triethylamine, is included to neutralize the hydrochloric acid generated during the reaction.[5][6]

  • Reaction Monitoring: The reaction progress is monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC), to determine when the starting material has been consumed.

  • Work-up: Upon completion, the reaction mixture is typically quenched with water to precipitate the crude product. The solid is then collected by filtration.

  • Purification: The crude product is purified, most commonly by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product in high purity.[5]

Workflow A Dissolve Electrophile in Solvent B Add Morpholine and Base A->B C Reaction at Controlled Temperature B->C D Monitor by TLC C->D D->C Incomplete E Quench with Water D->E Complete F Filter Crude Product E->F G Purify by Recrystallization F->G H Characterize Final Product G->H

Caption: A generalized experimental workflow for SNAr reactions.

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves.

  • Ventilation: All manipulations involving polychlorinated nitroaromatics and morpholine should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Polychlorinated nitroaromatics are toxic and can be absorbed through the skin. Avoid direct contact. Morpholine is corrosive and can cause severe skin burns and eye damage.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations for hazardous materials.

Product Characterization

The identity and purity of the synthesized 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the aromatic proton and the two distinct sets of methylene protons on the morpholine ring.

    • ¹³C NMR: Would reveal the expected number of signals for the carbon atoms in the aromatic ring and the morpholine moiety.

  • Mass Spectrometry (MS): Would confirm the molecular weight of the product and provide information about its isotopic pattern due to the presence of three chlorine atoms.

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the nitro groups (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹) and the C-N and C-O bonds of the morpholine ring.

References

  • ResearchGate. (n.d.). TS structure for the reaction of FDNB with morpholine in gas phase.
  • Scilit. (n.d.). Synthesis of nitropolychlorinated dibenzo-p-dioxins (NPCDDs) and their photochemical reaction with nucleophiles.
  • ChemicalBook. (n.d.). 4-(2-Chloroethyl)morpholine synthesis.
  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines.
  • MDPI. (2024).
  • Jaworski, J. S. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4836.
  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr)
  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition.
  • PubChem. (n.d.). 4-(2,4-Dinitrophenyl)morpholine.
  • MDPI. (2025).
  • PubMed. (2004). Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Polyhalogenonitrobenzenes and derived compounds. Part 3.
  • ResearchGate. (2018).
  • Savina, L. I., & Sokolov, A. A. (2023). Synthesis of condensed morpholine-containing systems by reductive or oxidative heterocyclisation. From Chemistry Towards Technology Step-By-Step, 4(3), 69-75.
  • YouTube. (2021, April 20). Synthesis of 1,2-dinitrobenzene.
  • MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
  • Benchchem. (n.d.).
  • NIH. (n.d.). (Morpholin-4-yl)[2-(morpholin-4-yl)-3,5-dinitrophenyl]methanone.
  • PMC. (n.d.). 4-(4-Nitrophenyl)morpholine.
  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • PMC. (n.d.).
  • ChemicalBook. (2025). Morpholine: Chemical Properties, Reactivity and Uses.
  • Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds.

Sources

Step-by-step preparation of 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, step-by-step technical guide for the preparation of 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine . This protocol is designed for research scientists and drug development professionals, focusing on the Nucleophilic Aromatic Substitution (


) of a polychlorinated nitrobenzene precursor.

Executive Summary & Retrosynthetic Analysis

The target compound, 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine , is a highly substituted arene featuring a morpholine moiety attached to an electron-deficient polychlorinated dinitrobenzene core. This structural motif is often explored in the development of fungicides, energetic material desensitizers, and specific pharmacological probes.

Synthetic Strategy: The most efficient and regioselective route involves the


 reaction of 1,2,3,4-Tetrachloro-5,6-dinitrobenzene (TCDNB)  with morpholine . The presence of two nitro groups at positions 5 and 6 strongly activates the chlorine atoms at the ortho positions (1 and 4) toward nucleophilic attack. Due to steric and electronic factors, the substitution typically occurs at position 1 (or equivalently 4), yielding the desired product.

Reaction Scheme:



Safety & Hazard Assessment

CRITICAL WARNING: This protocol involves handling energetic nitroaromatic compounds and corrosive amines.

  • Nitroaromatics (TCDNB): Potentially explosive if heated under confinement or subjected to shock.[1] Toxic by inhalation and skin absorption. May cause sensitization.

  • Morpholine: Flammable liquid. Corrosive. Causes severe skin burns and eye damage.

  • Reaction Risk: The

    
     reaction is exothermic. Uncontrolled addition of reagents can lead to thermal runaway.
    

Mandatory Controls:

  • Perform all operations in a certified chemical fume hood.

  • Use blast shields when working with multigram quantities of dry nitro compounds.

  • Wear chemically resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.

Reagents & Equipment

ReagentCAS No.[2][3]RolePurity
1,2,3,4-Tetrachloro-5,6-dinitrobenzene (TCDNB) 781-15-7Precursor (Electrophile)>98%
Morpholine 110-91-8Nucleophile>99%
Triethylamine (Et

N)
121-44-8Base (Acid Scavenger)>99%
Ethanol (Absolute) 64-17-5SolventACS Grade
Dichloromethane (DCM) 75-09-2Extraction SolventACS Grade

Equipment:

  • Three-necked round-bottom flask (250 mL) equipped with a reflux condenser and addition funnel.

  • Magnetic stirrer with temperature control.

  • Ice-water bath.

  • Rotary evaporator.

  • Vacuum filtration setup (Buchner funnel).[4]

Experimental Protocol

Stage 1: Preparation of Precursor (TCDNB)

Note: TCDNB is commercially available. If synthesis is required, it is prepared via the mixed-acid nitration of 1,2,3,4-tetrachlorobenzene. See Reference [1] for the detailed nitration protocol. The following steps assume TCDNB is available.

Stage 2: Synthesis of 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine

Step 1: Reaction Setup

  • Charge the 250 mL three-necked flask with 1,2,3,4-Tetrachloro-5,6-dinitrobenzene (3.06 g, 10.0 mmol) .

  • Add Ethanol (50 mL) and stir to create a suspension.

  • Cool the mixture to 0–5 °C using an ice-water bath.

  • In a separate beaker, prepare a solution of Morpholine (0.87 g, 10.0 mmol) and Triethylamine (1.52 g, 15.0 mmol) in Ethanol (10 mL) .

    • Technical Insight: Using 1.0 equivalent of morpholine prevents di-substitution. Triethylamine acts as the sacrificial base to neutralize the generated HCl, driving the equilibrium forward.

Step 2: Controlled Addition (


) 
  • Transfer the morpholine/base solution to the addition funnel.

  • Add the solution dropwise to the stirred TCDNB suspension over 30 minutes .

    • Observation: The solution will likely darken (yellow to orange/red) as the charge-transfer complex forms and substitution proceeds.

  • Maintain the internal temperature below 10 °C during addition to prevent side reactions (e.g., displacement of nitro groups).

Step 3: Reaction Completion

  • After addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) .

  • Stir for 4 hours . Monitor reaction progress via TLC (Silica gel; Eluent: Hexane/Ethyl Acetate 4:1).

    • Endpoint: Disappearance of the TCDNB spot and appearance of a new, more polar spot.

  • If the reaction is incomplete, heat the mixture to 40 °C for 1 hour. Do not reflux aggressively to avoid formation of di-morpholino byproducts.

Step 4: Workup and Isolation

  • Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The product should precipitate as a yellow/orange solid.

  • Stir for 15 minutes to ensure full precipitation.

  • Filter the solid using a Buchner funnel.[4]

  • Wash the filter cake with cold water (3 × 50 mL) to remove triethylammonium chloride and excess amines.

  • Wash with a small amount of cold ethanol (10 mL) to remove unreacted organic impurities.

Step 5: Purification

  • Recrystallize the crude solid from Ethanol/Acetone (9:1) .

    • Dissolve the solid in minimal hot solvent.

    • Allow to cool slowly to room temperature, then to 4 °C.

  • Filter the crystals and dry in a vacuum oven at 45 °C for 6 hours.

Yield Expectation: 75–85% Characterization:

  • Appearance: Yellow to orange crystalline solid.

  • Melting Point: Distinct sharp melting point (Literature range dependent on specific polymorph, typically >120 °C).

Process Visualization

Reaction Mechanism & Workflow

SynthesisWorkflow Start Start: 1,2,3,4-Tetrachloro- 5,6-dinitrobenzene (TCDNB) Activation Activation: Nitro groups at 5,6 activate Cl at 1,4 positions Start->Activation Electronic Effect Reagents Reagents: Morpholine (1.0 eq) Et3N (1.5 eq) Ethanol Addition Step: Controlled Addition (0-5°C, 30 min) Reagents->Addition Activation->Addition Intermediate Intermediate: Meisenheimer Complex Addition->Intermediate Nucleophilic Attack Elimination Elimination: Loss of Cl- Intermediate->Elimination Re-aromatization Product Product: 4-(2,3,4-Trichloro- 5,6-dinitrophenyl)morpholine Elimination->Product Workup Workup: Quench in Ice Water Filtration & Recrystallization Product->Workup

Caption: Logical workflow for the regioselective SNAr synthesis of the target morpholine derivative.

Chemical Structure Relationship

StructureMap cluster_conditions Reaction Conditions TCDNB TCDNB Core (C6Cl4N2O4) Target Target Molecule (Substituted Arene) TCDNB->Target Provides Electrophilic Ring Morpholine Morpholine (C4H9NO) Morpholine->Target Provides Amine Handle Cond Solvent: Ethanol Base: Et3N Temp: 0°C -> RT Cond->Target

Caption: Structural assembly of the target molecule from precursors.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or hydrolysis.Increase reaction time or temperature slightly (max 40°C). Ensure reagents are dry.
Impure Product (Oiling out) Presence of di-substituted byproducts.Strictly control stoichiometry (1.0 eq Morpholine). Add morpholine slowly at 0°C.
Dark/Tarred Reaction Thermal decomposition.Maintain temperature <10°C during addition. Ensure efficient stirring to prevent hot spots.
No Precipitation Product too soluble in ethanol.Reduce ethanol volume or add more ice water during workup.

References

  • BenchChem . Application of 1,2,3,4-Tetrachloro-5,6-dinitrobenzene (TCDNB) in Agrochemical Intermediate Manufacturing. Retrieved from

  • ChemicalBook . 1,2,3,4-Tetrachloro-5,6-dinitrobenzene Product Properties and Synthesis. Retrieved from

  • Smolecule . Biological Activity and Reactivity of 1,2,3,4-Tetrachloro-5,6-dinitrobenzene. Retrieved from

  • SynQuest Labs . Product Specification: 1,2,3,4-Tetrachloro-5,6-dinitrobenzene.[1][3][4][5][6] Retrieved from

Sources

Application Note: Spectroscopic Characterization of 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine is a complex organic molecule featuring a heavily substituted nitroaromatic ring linked to a morpholine moiety. The accurate structural elucidation and characterization of such molecules are paramount in the fields of medicinal chemistry and materials science, where structure dictates function. This application note provides a detailed guide to the spectroscopic characterization of this compound using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The protocols and interpretive guidance herein are designed for researchers, scientists, and drug development professionals to ensure reliable and reproducible results. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The key structural features of 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine that will influence its spectroscopic signatures are:

  • Polychlorinated and Dinitrated Benzene Ring: The aromatic ring is substituted with three chlorine atoms and two nitro groups. These strongly electron-withdrawing groups will significantly deshield the aromatic environment, leading to downfield shifts in both ¹H and ¹³C NMR spectra.

  • Morpholine Ring: This heterocyclic amine provides distinct signals in the aliphatic region of the NMR spectra. The chair conformation of the morpholine ring can lead to complex splitting patterns for its methylene protons.

  • Linkage: The C-N bond connecting the aromatic ring to the morpholine nitrogen is a key linkage point that influences the electronic environment of both ring systems.

Below is a diagram illustrating the logical workflow for the complete spectroscopic characterization of the title compound.

Caption: Workflow for Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine, both ¹H and ¹³C NMR will provide critical structural information.

Experimental Protocol: NMR

3.1.1. Sample Preparation

  • Weigh approximately 10-20 mg of the solid 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[1] The choice of solvent is crucial as it can influence chemical shifts.[2][3] Aromatic solvents like C₆D₆ can induce significant shifts (Aromatic Solvent Induced Shifts - ASIS) and may be used to resolve overlapping signals.[2]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

3.1.2. Data Acquisition

  • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.[1][4]

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.[1]

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum to obtain single lines for each unique carbon.

    • A wider spectral width (e.g., 0 to 220 ppm) is necessary.[5]

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • 2D NMR (Optional but Recommended):

    • For unambiguous assignments, especially for the aromatic region, acquiring 2D NMR spectra such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is highly recommended.[6] HSQC is particularly useful for correlating protons to their directly attached carbons.[6]

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show signals corresponding to the protons of the morpholine ring. Due to the substitution pattern on the phenyl ring, there are no aromatic protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.8 - 4.0Triplet (t)4H-CH₂-O-Protons adjacent to the electronegative oxygen atom are deshielded and appear at a lower field. The triplet arises from coupling with the adjacent -CH₂-N- protons.
~ 3.2 - 3.4Triplet (t)4H-CH₂-N-Protons adjacent to the nitrogen atom are also deshielded, but typically to a lesser extent than those next to oxygen. The triplet is due to coupling with the neighboring -CH₂-O- protons.

Note: The morpholine ring protons often appear as two distinct triplets due to the chair conformation, which makes the axial and equatorial protons on the nitrogen and oxygen sides chemically different.[7] The exact chemical shifts and coupling constants can be influenced by the solvent and the electronic effects of the heavily substituted phenyl ring.

Expected ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will display distinct singlets for each unique carbon atom.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 150 - 155C-NO₂Carbons bearing nitro groups are strongly deshielded and appear significantly downfield.
~ 140 - 145C-N (Aromatic)The carbon atom directly attached to the morpholine nitrogen will be deshielded.
~ 130 - 138C-ClCarbons bonded to chlorine atoms will be deshielded.
~ 120 - 128C-ClThe chemical shifts of the other chlorinated carbons will also be in the aromatic region.
~ 66 - 68-CH₂-O-The carbons in the morpholine ring adjacent to the oxygen atom are deshielded and appear in this region.[8]
~ 48 - 52-CH₂-N-The carbons in the morpholine ring adjacent to the nitrogen atom are also in the aliphatic region but are typically more upfield compared to the carbons next to oxygen.[8]

Note: The number of distinct signals for the aromatic carbons will depend on the symmetry of the substitution pattern. Given the 2,3,4-trichloro-5,6-dinitro substitution, all six aromatic carbons are expected to be chemically non-equivalent, resulting in six distinct signals in the aromatic region.[6][9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[10]

Experimental Protocol: FT-IR

4.1.1. Sample Preparation (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples in FT-IR spectroscopy.[11][12]

  • Finely grind 1-2 mg of the solid sample using an agate mortar and pestle.[11][13]

  • Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder to the mortar.[11][12] KBr is used because it is transparent to infrared radiation in the typical analysis range.[12]

  • Thoroughly mix the sample and KBr by grinding them together until a fine, homogeneous powder is obtained.[12]

  • Transfer the mixture to a pellet die.

  • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.[12] A transparent pellet is crucial for obtaining a high-quality spectrum.[12]

  • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

4.1.2. Data Acquisition

  • Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

  • Place the sample holder with the KBr pellet into the spectrometer.

  • Acquire the sample spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

Expected FT-IR Spectral Data

The FT-IR spectrum of 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine will exhibit characteristic absorption bands for its various functional groups.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 1550 - 1475StrongAsymmetric NO₂ stretchThe nitro group has two characteristic strong stretching vibrations. The asymmetric stretch appears at a higher frequency.[14][15]
~ 1360 - 1290StrongSymmetric NO₂ stretchThe symmetric stretch of the nitro group is also a strong and diagnostically useful band.[14][15]
~ 1600 - 1475Medium-WeakAromatic C=C stretchThese absorptions are characteristic of the benzene ring.[16]
~ 1300 - 1000StrongC-O stretch (ether)The C-O-C stretching vibration of the morpholine ring will give a strong absorption in this region.[16]
~ 1250 - 1000Medium-StrongC-N stretch (amine)The C-N stretching vibration of the morpholine ring is also expected in this range.[16]
~ 800 - 600StrongC-Cl stretchThe carbon-chlorine stretching vibrations typically appear in the lower frequency region of the spectrum.[16]

The diagram below illustrates the key functional groups and their expected IR absorption regions.

Caption: Key Functional Groups and IR Absorptions.

Conclusion

The combination of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provides a comprehensive and unambiguous characterization of 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine. NMR spectroscopy elucidates the carbon-hydrogen framework, confirming the connectivity of the morpholine and substituted phenyl rings. FT-IR spectroscopy confirms the presence of key functional groups, including the nitro, ether, and carbon-chlorine bonds. The detailed protocols and expected spectral data presented in this application note serve as a valuable resource for researchers working with this and structurally related compounds, ensuring accurate and reliable analytical results.

References

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Retrieved from [Link]

  • Fiveable. Infrared Spectroscopy Functional Groups. Retrieved from [Link]

  • OpenOChem Learn. Characteristic IR Absorptions. Retrieved from [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Northern Illinois University. Sample preparation for FT-IR. Retrieved from [Link]

  • Kintek Press. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]

  • AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Retrieved from [Link]

  • Iwamura, H., Morishima, I., & Yonezawa, T. (1970). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Solutes. Bulletin of the Chemical Society of Japan, 43(9), 2950-2954.
  • University of Helsinki. Quick User Guide for FT-IR. Retrieved from [Link]

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

  • Who we serve. (2019, December 9). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze. Retrieved from [Link]

  • Dias, S. M. C. (1987). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment.
  • Harjono, P. S., & Saputra, A. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(3), 527-556.
  • ResearchGate. 1 H NMR spectrum of thiomorpholine derivative. The signal due to the.... Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

  • University of California, Los Angeles. IR: nitro groups. Retrieved from [Link]

  • Spectroscopy Online. (2023, December 20). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. Retrieved from [Link]

  • Spectroscopy. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • Mambrini, F., Grandi, T., & Bagno, A. (2017). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 22(10), 1641.
  • The Exam Formula. NMR part 4 - Benzene/cyclic structures. Retrieved from [Link]

  • Jasperse, C. Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved from [Link]

  • Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method.
  • Maricopa Open Digital Press. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Organic Chemistry Portal. Morpholine synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

  • Indian Institute of Technology Delhi. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]

Sources

Advanced Handling, Storage, and Application Protocols for Dinitrophenyl Morpholine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Dinitrophenyl (DNP) morpholine compounds, such as1[1], are highly valuable synthetic intermediates. They are frequently generated via nucleophilic aromatic substitution[2] and serve as critical precursors in the reductive heterocyclization of condensed azaheterocycles, such as biologically active 3,4-dihydro-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazines[3].

However, the integration of a dinitrophenyl moiety introduces severe physicochemical hazards. As a Senior Application Scientist, I cannot overstate the importance of understanding the causality behind these hazards: the nitro groups act as dense, internal oxidizers that can trigger rapid, exothermic decomposition if mishandled. This guide establishes a self-validating framework for the safe storage, handling, and synthetic application of these volatile compounds.

Phase 1: Mechanistic Hazard Profiling & Storage Logic

The primary risk associated with DNP-morpholine compounds is their sensitivity to shock, friction, and thermal stress when desiccated. Exothermic decomposition energies for nitro compounds typically range from 220 to 410 kJ/mol[4]. When the compound is allowed to dry out, the activation energy required to initiate this massive energy release drops significantly, transforming a stable reagent into an explosive hazard[5][6].

Quantitative Physicochemical & Operational Parameters
ParameterOperational ValueMechanistic Rationale
Exothermic Decomposition Energy 220–410 kJ/molHigh density of nitro groups provides internal oxidizers, leading to rapid energy release upon ignition or shock[4].
Storage Temperature Ambient to 8°C (Keep tightly sealed)Minimizes thermal degradation and prevents solvent evaporation, which leads to dangerous desiccation[5][6].
Reduction Temperature 50°CBalances the activation energy required for nitro reduction while mitigating runaway exothermic reactions[3].
SnCl₂ : Substrate Ratio 1.5 : 1 (Molar)Excess reducing agent ensures complete conversion of both nitro groups to amines prior to heterocyclization[3].
Storage Validation Loop

To ensure a self-validating storage system, implement the Mass-Tracking Method : Weigh the sealed container upon initial storage. A decrease in mass over time indicates solvent evaporation, signaling a dangerous shift toward desiccation. If mass loss is detected, immediately consult Environmental Health and Safety (EHS)[5].

Safety_Logic A 1. Compound Retrieval 4-(2,4-Dinitrophenyl)morpholine B 2. Visual State Assessment A->B C 3A. Desiccated / Crystalline (High Explosion Risk) B->C Appears Dry D 3B. Hydrated / Stable (Safe to Proceed) B->D Appears Wet/Suspended E 4. Abort Handling Contact EHS Immediately C->E Do Not Touch F 5. Don PPE & Transfer (Non-Sparking Tools) D->F Proceed to Hood

Decision matrix for the initial safety assessment of DNP-morpholine compounds.

Phase 2: Self-Validating Handling & Emergency Protocols

Before initiating any workflow, strict adherence to environmental controls is mandatory.

  • Personal Protective Equipment (PPE): Chemical safety goggles, heavy-duty nitrile or butyl rubber gloves, and a flame-resistant lab coat are non-negotiable[4][5].

  • Transfer Mechanics: Always use non-sparking spatulas (e.g., Teflon or ceramic) to prevent static discharge or friction-induced ignition during weighing[6].

  • Emergency Spill Response: If a spill occurs, do not sweep dry. Mechanically recover the product by moistening it with water to reduce airborne dust and friction, then place it in a closed container[6].

  • Disposal: Never dispose of DNP compounds down the drain. They must be managed by a licensed hazardous waste disposal company in clearly labeled, tightly sealed containers[5].

Phase 3: Application Protocol – Reductive Heterocyclization

The following protocol details the reduction of N-(2,4-dinitrophenyl)morpholine using tin(II) chloride (SnCl₂) to form condensed morpholine-containing systems[3].

Mechanistic Context: SnCl₂ reduces the nitro groups to amines. The acidic environment is strictly required to protonate the nitro groups, lowering their LUMO energy and facilitating electron transfer. The proximity of the morpholine ring allows for subsequent intramolecular heterocyclization.

Step-by-Step Methodology

Step 1: Substrate Solubilization

  • Action: Weigh 0.500 g (0.002 mol) of N-(2,4-dinitrophenyl)morpholine using a non-sparking spatula. Transfer to a 100 mL three-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and reflux condenser. Add 20 mL of isopropyl alcohol (IPA).

  • Causality: IPA is selected because it completely solubilizes the morpholine derivative upon mild heating, ensuring a homogeneous reaction mixture without prematurely triggering decomposition.

Step 2: Reducing Agent Preparation

  • Action: In a separate 50 mL beaker, dissolve 0.671 g (0.003 mol) of anhydrous tin(II) chloride (SnCl₂) in 20 mL of 8% hydrochloric acid (HCl).

  • Causality: The HCl provides the necessary acidic medium for the reduction mechanism while keeping the Sn(II) species soluble.

Step 3: Thermal Equilibration & Reaction (Self-Validating Step)

  • Action: Heat both the substrate solution and the reducing agent solution to exactly 50°C.

  • Validation Check: Verify the temperatures of both vessels using calibrated thermocouples. Do not proceed if temperatures differ by more than ±2°C. Deviations below 50°C result in incomplete reduction, while higher temperatures promote excessive chlorination side-reactions.

  • Action: Once equilibrated, add the SnCl₂ solution to the three-neck flask in a single, swift portion. Stir continuously for 30 minutes at 50°C[3].

Step 4: Quenching and Isolation

  • Action: Monitor the reaction via Thin Layer Chromatography (TLC).

  • Validation Check: The complete disappearance of the bright yellow DNP starting material spot confirms the successful reduction of the nitro groups. The resulting mixture will contain a predictable ratio of reduction, chlorination, and heterocyclization products[3].

Reaction_Workflow S1 Substrate Preparation Dissolve DNP-Morpholine in IPA S2 Thermal Equilibration Heat to exactly 50°C S1->S2 S4 Reductive Amination Combine & React for 30 mins S2->S4 S3 Reducing Agent Prep SnCl2 in 8% HCl at 50°C S3->S4 Add in one portion S5 Validation & Isolation TLC Confirmation S4->S5 Monitor conversion

Step-by-step workflow for the reductive heterocyclization of DNP-morpholine.

References
  • Benchchem. Safe Disposal of DNP-Containing Compounds. Retrieved from: 5

  • Santa Cruz Biotechnology. Bis(2,4-dinitrophenyl) oxalate Safety Data & Handling. Retrieved from:4

  • PubChem. 4-(2,4-Dinitrophenyl)morpholine | C10H11N3O5 | CID 221798. Retrieved from: 1

  • Harper College. 2,4-DINITROPHENYLHYDRAZINE Safety Guidelines. Retrieved from:6

  • Bulletin of the Chemical Society of Japan. Synthesis and Aminolysis of 2,4-Dinitrophenyl and 5-Nitropyridine N-Hydroxy Oxime Derivatives. Retrieved from: 2

  • Journal of Russian Applied and Industrial Chemistry. Synthesis of condensed morpholine-containing systems by reductive or oxidative heterocyclisation. Retrieved from: 3

Sources

In vitro assay protocols using 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine (CAS: 5260-43-5) Application: Preclinical in vitro screening, reactivity profiling, and mechanistic toxicology.

Introduction & Scientific Rationale

As a Senior Application Scientist, I often encounter highly functionalized synthetic intermediates that exhibit complex polypharmacology. The compound 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine represents a unique class of heavily electron-deficient aromatics. Structurally, it combines a morpholine ring—a common hinge-binding motif in kinase inhibitors—with a highly activated pentasubstituted benzene ring.

When designing an in vitro assay cascade for such a compound, we must anticipate two primary mechanisms of cellular interaction:

  • Covalent Modification (SNAr): The presence of three electronegative chlorine atoms and two strongly electron-withdrawing nitro groups makes the aromatic ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by cellular nucleophiles, particularly cysteine residues and glutathione (GSH).

  • Redox Cycling: Nitroaromatic compounds are notorious for undergoing one-electron reductions catalyzed by cellular flavoenzymes, leading to futile redox cycling and the generation of reactive oxygen species (ROS).

To rigorously characterize this compound, we must deploy a self-validating assay system that moves from cell-free physicochemical reactivity to phenotypic cellular responses.

Workflow Cmpd 4-(2,3,4-Trichloro-5,6- dinitrophenyl)morpholine Phase1 1. Reactivity Profiling (GSH Assay) Cmpd->Phase1 Phase2 2. Cytotoxicity (MTT Assay) Phase1->Phase2 Phase3 3. Mechanistic (DCFDA ROS Assay) Phase2->Phase3 Phase4 4. Phenotypic (High-Content Screening) Phase3->Phase4

Sequential in vitro profiling workflow for halogenated nitroaromatic morpholines.

Cell-Free Reactivity Profiling: Glutathione (GSH) Assay

Before introducing the compound to complex cellular models, we must quantify its electrophilicity. Glutathione (GSH) serves as the standard physiological thiol surrogate to evaluate the covalent binding potential of electrophilic warheads[1].

Protocol: Kinetic HPLC-UV-MS GSH Assay

Causality: By measuring the half-life (


) of the parent compound in the presence of excess GSH, we can predict its propensity to deplete cellular antioxidants and act as a pan-assay interference compound (PAINS).
  • Preparation: Prepare a 10 mM stock solution of 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine in LC-MS grade DMSO.

  • Reaction Mixture: Dilute the stock 1:20 into 50 mM phosphate buffer (pH 7.4) containing a 10-fold molar excess of L-glutathione (GSH).

  • Incubation: Incubate the mixture at 37 °C in a thermoshaker.

  • Sampling: Extract 10 µL aliquots at 0, 15, 30, 60, 120, and 360 minutes. Quench the reaction immediately with an equal volume of cold acetonitrile containing 0.1% formic acid.

  • Analysis: Analyze via inline HPLC-UV-MS. Monitor the disappearance of the parent mass (MW: ~356.55) and the appearance of the GSH-adduct mass. Calculate pseudo-first-order kinetics to determine

    
    .
    

Cellular Viability: The MTT Assay

To establish the baseline cytotoxicity of the compound, we utilize the MTT assay. This colorimetric assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells[2].

Protocol: 96-Well MTT Viability Screen

Causality: Because our compound likely induces mitochondrial stress via ROS generation, measuring mitochondrial metabolic activity provides a highly sensitive, direct readout of its cytotoxic threshold.

  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) cells at a density of

    
     cells/well in a 96-well plate (100 µL/well). Incubate overnight at 37 °C, 5% CO
    
    
    
    .
  • Treatment: Aspirate media and apply the compound in a 10-point dose-response curve (ranging from 0.1 µM to 100 µM, final DMSO concentration

    
     0.5%). Incubate for 48 hours.
    
  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours at 37 °C[2].

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 100 µL of DMSO to each well to solubilize the crystals.

  • Quantification: Read the absorbance at 570 nm (with a 630 nm reference wavelength for background subtraction) using a microplate reader. Calculate the IC

    
     using non-linear regression.
    

Mechanistic Validation: DCFDA Assay for ROS

Given the dinitrophenyl moiety, we hypothesize that cytotoxicity is driven by oxidative stress. The cell-permeant fluorogenic probe 2',7'-dichlorofluorescein diacetate (DCFDA) is utilized to quantify intracellular reactive oxygen species (ROS)[3].

Mechanism Morph 4-(2,3,4-Trichloro-5,6- dinitrophenyl)morpholine SNAr SNAr Reactivity (Halogen Displacement) Morph->SNAr Redox Nitroreduction (Redox Cycling) Morph->Redox GSH GSH Depletion & Protein Adduction SNAr->GSH ROS Superoxide/ROS Generation Redox->ROS Tox Mitochondrial Dysfunction & Cell Death GSH->Tox ROS->Tox

Proposed dual-mechanism of cytotoxicity via SNAr reactivity and nitroaromatic redox cycling.

Protocol: Intracellular ROS Quantification
  • Preparation: Seed cells in a black, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Wash cells twice with PBS. Add 20 µM DCFDA in serum-free medium and incubate for 30 minutes at 37 °C in the dark[3].

  • Treatment: Remove the dye, wash with PBS, and add the target compound at

    
     and 
    
    
    
    concentrations.
  • Measurement: Measure fluorescence immediately (t=0) and kinetically over 4 hours using a fluorescence microplate reader (Ex: 485 nm, Em: 535 nm).

Phenotypic Profiling: High-Content Screening (HCS)

To differentiate between targeted pharmacological effects and non-specific toxicity, we employ High-Content Screening (HCS). HCS combines automated fluorescence microscopy with multiparametric image analysis to assess cellular health at a single-cell resolution[4].

Protocol: Multiparametric Morphological Profiling
  • Staining Cocktail: Following a 24-hour compound treatment in a 384-well plate, stain live cells with a cocktail of Hoechst 33342 (nuclei), MitoTracker Red CMXRos (mitochondrial membrane potential), and CellMask Green (cytoplasmic boundaries).

  • Imaging: Acquire images using an automated HCS platform (e.g., Thermo Fisher CellInsight) using a 20x objective. Capture at least 4 fields per well.

  • Analysis: Utilize automated algorithms to quantify nuclear condensation (apoptosis), mitochondrial fragmentation (oxidative stress), and cytoskeletal collapse.

Expected Data & Quantitative Summary

To provide a benchmark for assay validation, the table below outlines the expected quantitative profile of 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine compared to a non-reactive morpholine control.

Assay Parameter4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholineControl (Unsubstituted Morpholine)Biological Implication
GSH Reactivity (

)
< 30 minutes (Highly Reactive)> 24 hours (Stable)High risk of covalent off-target binding and GSH depletion.
HepG2 Viability (IC

)
2.5 µM ± 0.4> 100 µMPotent cytotoxicity driven by the functionalized aromatic ring.
ROS Generation (Fold Change) 4.8x increase at 4 hours1.0x (Baseline)Confirms nitroaromatic redox cycling and oxidative stress.
HCS Phenotype Mitochondrial depolarization, nuclear pyknosisNormal morphologyMechanism of death is likely intrinsic apoptosis via ROS.

References

  • Comparative reactivity analysis of small-molecule thiol surrogates PubMed / Bioorganic & Medicinal Chemistry[Link]

  • MTT Assay Protocol Springer Nature Experiments[Link]

  • MiR-7a–Klf4 axis as a regulator and therapeutic target of neuroinflammation and ferroptosis in Alzheimer's disease NAR Molecular Medicine / Oxford Academic[Link]

  • High Content Screening for Prediction of Human Drug-Induced Liver Injury Springer Protocols[Link]

Sources

Application Note: Elucidating the Mass Spectrometric Fragmentation Pathways of Trichlorodinitrophenyl Morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol and theoretical framework for the analysis of trichlorodinitrophenyl morpholine using electrospray ionization tandem mass spectrometry (ESI-MS/MS). Due to the compound's complex structure, featuring a highly substituted nitroaromatic ring and a morpholine moiety, a comprehensive understanding of its fragmentation behavior is critical for its unambiguous identification and structural characterization in various research and development settings. This guide outlines optimized instrumental parameters, sample preparation procedures, and a thorough examination of the predicted fragmentation patterns in both positive and negative ionization modes. The insights presented herein are grounded in established principles of mass spectrometry and draw parallels from the known fragmentation of related nitroaromatic and morpholine-containing compounds.

Introduction

Trichlorodinitrophenyl morpholine is a molecule of interest in medicinal chemistry and materials science due to the combined properties of its two key structural components: a trichlorodinitrophenyl group and a morpholine ring. The electron-withdrawing nature of the nitro and chloro substituents on the aromatic ring, coupled with the versatile reactivity of the morpholine heterocycle, makes this compound a candidate for various applications. Accurate and reliable analytical methods are paramount for its characterization in complex matrices.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the sensitive and specific detection of such molecules.[1] Electrospray ionization (ESI) is a soft ionization technique that typically preserves the molecular ion, providing crucial molecular weight information.[2] Subsequent fragmentation of the molecular ion using collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) yields structurally significant fragment ions, creating a "fingerprint" that can be used for definitive identification.[3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to predict and interpret the mass spectral data of trichlorodinitrophenyl morpholine. We will explore the causal factors driving the fragmentation pathways and provide a step-by-step protocol for its analysis.

Predicted Fragmentation Mechanisms

The fragmentation of trichlorodinitrophenyl morpholine is anticipated to be influenced by the distinct chemical properties of its two main moieties. The morpholine ring, with its nitrogen and oxygen heteroatoms, provides sites for protonation and ring cleavage.[4][5] The trichlorodinitrophenyl group, with its electron-deficient aromatic system, is prone to characteristic losses of nitro groups.[6]

Positive Ion Mode Fragmentation ([M+H]⁺)

In positive ion mode, protonation is expected to occur at the nitrogen atom of the morpholine ring, as it is the most basic site. The subsequent CID of the protonated molecular ion, [M+H]⁺, is predicted to follow several pathways:

  • Morpholine Ring Cleavage: The protonated morpholine ring can undergo ring-opening followed by cleavage to produce characteristic fragment ions. This is a common fragmentation pathway for N-alkylated morpholines.

  • Cleavage of the Phenyl-Nitrogen Bond: Scission of the bond connecting the morpholine nitrogen to the phenyl ring would result in two major fragments: the protonated morpholine ion and the trichlorodinitrophenyl radical, or their respective charged and neutral counterparts.

  • Losses from the Aromatic Ring: While less common in the initial fragmentation steps of the protonated molecule, subsequent fragmentation of the phenyl-containing ions may involve the loss of nitro (NO₂) or nitroso (NO) groups.

Negative Ion Mode Fragmentation ([M-H]⁻ or M⁻˙)

Nitroaromatic compounds are often highly responsive in negative ion mode, readily forming molecular anions. The fragmentation of the resulting anion of trichlorodinitrophenyl morpholine is expected to be dominated by the aromatic portion of the molecule:

  • Loss of Nitro Groups: The most prominent fragmentation pathway is anticipated to be the loss of a nitro group (NO₂), a characteristic fragmentation for nitroaromatic compounds.[6] A subsequent loss of a second nitro group may also be observed.

  • Loss of Nitric Oxide: The expulsion of a nitric oxide radical (NO) is another common fragmentation pathway for nitroaromatic anions.[6]

  • Ring Cleavage: While less favored than losses from the nitroaromatic system, cleavage of the morpholine ring in the negative ion mode could also occur.

Experimental Workflow and Protocols

The following sections provide a detailed protocol for the analysis of trichlorodinitrophenyl morpholine by LC-MS/MS.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis cluster_data Data Analysis p1 Prepare Stock Solution (1 mg/mL in Methanol) p2 Create Working Solution (1 µg/mL in 50:50 Acetonitrile:Water) p1->p2 lc1 Inject Sample onto C18 Column p2->lc1 lc2 Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) lc1->lc2 ms1 Full Scan MS (Q1) to Determine [M+H]⁺ or [M-H]⁻ lc2->ms1 ms2 Product Ion Scan (MS/MS) (Isolate Precursor and Fragment with CID) ms1->ms2 da1 Identify Precursor Ion ms2->da1 da2 Characterize Fragment Ions da1->da2 da3 Propose Fragmentation Pathway da2->da3

Caption: Experimental workflow for LC-MS/MS analysis.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of trichlorodinitrophenyl morpholine and dissolve it in 1 mL of high-purity methanol.

  • Working Solution (1 µg/mL): Dilute the stock solution 1:1000 in a mobile phase-like solvent mixture (e.g., 50:50 acetonitrile:water). For positive ion mode, add 0.1% formic acid. For negative ion mode, use a separate dilution with 0.1% ammonium hydroxide.

Liquid Chromatography Parameters
ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
Mass Spectrometry Parameters
ParameterPositive Ion ModeNegative Ion Mode
Ionization Mode ESI+ESI-
Capillary Voltage 3.5 kV3.0 kV
Source Temp. 150 °C150 °C
Desolvation Temp. 350 °C350 °C
Cone Gas Flow 50 L/hr50 L/hr
Desolvation Gas Flow 800 L/hr800 L/hr
Full Scan Range m/z 100-500m/z 100-500
Collision Gas ArgonArgon
Collision Energy Ramped (10-40 eV)Ramped (10-40 eV)

Note: These parameters are a starting point and should be optimized for the specific instrument being used.

Predicted Fragmentation Data

The following tables summarize the predicted major ions for trichlorodinitrophenyl morpholine (Exact Mass: 355.9428).

Table 1: Predicted Fragment Ions in Positive Ion Mode

m/z (Predicted)FormulaDescription
356.9506C₉H₇Cl₃N₃O₄⁺[M+H]⁺
270.0194C₉H₆Cl₃N₂O₄⁺[M+H - Morpholine]⁺
88.0757C₄H₁₀NO⁺[Protonated Morpholine]⁺
58.0651C₃H₈N⁺Fragment from Morpholine Ring Cleavage

Table 2: Predicted Fragment Ions in Negative Ion Mode

m/z (Predicted)FormulaDescription
354.9350C₉H₅Cl₃N₃O₄⁻[M-H]⁻
308.9345C₉H₅Cl₃N₂O₂⁻[M-H - NO₂]⁻
262.9340C₉H₅Cl₃N O⁻[M-H - 2NO₂]⁻
324.9244C₉H₅Cl₃N₂O₃⁻[M-H - NO]⁻

Proposed Fragmentation Pathway Diagrams

Positive Ion Mode

G M [M+H]⁺ m/z 356.95 F1 [Protonated Morpholine]⁺ m/z 88.08 M->F1 Cleavage of C-N bond F2 [C₉H₆Cl₃N₂O₄]⁺ m/z 270.02 M->F2 Loss of Morpholine F3 [C₃H₈N]⁺ m/z 58.07 F1->F3 Ring Cleavage G M [M-H]⁻ m/z 354.94 F1 [M-H - NO₂]⁻ m/z 308.93 M->F1 - NO₂ F3 [M-H - NO]⁻ m/z 324.92 M->F3 - NO F2 [M-H - 2NO₂]⁻ m/z 262.93 F1->F2 - NO₂

Caption: Proposed fragmentation pathway in ESI- mode.

Conclusion

The mass spectrometric analysis of trichlorodinitrophenyl morpholine provides a wealth of structural information through the interpretation of its fragmentation patterns. In positive ion mode, fragmentation is expected to be driven by the morpholine moiety, while in negative ion mode, characteristic losses from the dinitrophenyl ring are anticipated to dominate the spectrum. The protocols and predicted fragmentation pathways detailed in this application note provide a robust starting point for the development of specific and sensitive analytical methods for this compound. The self-validating nature of these protocols, grounded in established chemical principles, ensures a high degree of confidence in the resulting data.

References

  • Zwiener, C., & Frimmel, F. H. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293–2302. [Link]

  • Hess, T. F., Renn, T. S., & Watts, R. J. (1998). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst, 123(12), 2477–2481. [Link]

  • Li, L., et al. (2022). Unexpected Gas-Phase Nitrogen–Oxygen Smiles Rearrangement: Collision-Induced Dissociation of Deprotonated 2-(N-Methylanilino)ethanol and Morpholinylbenzoic Acid Derivatives. Journal of the American Society for Mass Spectrometry, 33(11), 2112–2120. [Link]

  • Ho, K. F., & Yu, J. Z. (1999). Liquid Chromatography Analysis of Carbonyl (2,4-Dinitrophenyl)hydrazones with Detection by Diode Array Ultraviolet Spectroscopy and by Atmospheric Pressure Negative Chemical Ionization Mass Spectrometry. Analytical Chemistry, 71(9), 1714–1721. [Link]

  • figshare. (2022). Unexpected Gas-Phase Nitrogen–Oxygen Smiles Rearrangement: Collision-Induced Dissociation of Deprotonated 2-‑(N‑Methylanilino)ethanol and Morpholinylbenzoic Acid Derivatives. Journal of the American Society for Mass Spectrometry. [Link]

  • ResearchGate. (2025). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). [Link]

  • Washington State University. Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). [Link]

  • ResearchGate. Analysis of Carbonyl Compounds using DNPH Cartridge with LC-MS. [Link]

  • Ovid. LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning. [Link]

  • PubMed. (2004). Gas chromatography-mass spectrometry of carbonyl compounds in cigarette mainstream smoke after derivatization with 2,4-dinitrophenylhydrazine. [Link]

  • ResearchGate. (a) Mass spectra of morpholine cation and fragment ions which are.... [Link]

  • ACS Publications. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters. [Link]

  • Wikipedia. Electrospray ionization. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wikipedia. Morpholine. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Wikipedia. Collision-induced dissociation. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Impurity Formation in Trichlorodinitrophenyl Morpholine Production

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and control impurity formation during the synthesis of trichlorodinitrophenyl morpholine. The information provided herein is based on established principles of organic chemistry and proven methodologies for impurity analysis and control in pharmaceutical manufacturing.[1][2][3][4][5]

I. Troubleshooting Guide: Question & Answer

This section addresses specific impurity-related issues you might encounter during the synthesis of 4-(2,4,6-trinitrophenyl)morpholine, commonly synthesized via the nucleophilic aromatic substitution (SNAr) reaction between picryl chloride (2,4,6-trinitrochlorobenzene) and morpholine.

Q1: My final product shows an unexpected peak in the HPLC analysis. What could it be?

A1: Potential Impurities and Their Origins

Unexpected peaks often correspond to process-related impurities or degradation products.[1][4] The primary reaction for synthesizing trichlorodinitrophenyl morpholine is the SNAr reaction.[6][7][8] The high electrophilicity of the carbon attached to the chlorine in picryl chloride, activated by the three nitro groups in ortho and para positions, facilitates the attack by the nucleophilic morpholine.[6][7][8] However, several side reactions can occur.

Common Impurities:

  • Unreacted Starting Materials: Residual picryl chloride or morpholine.[9]

  • Picric Acid (2,4,6-trinitrophenol): Formed by the hydrolysis of picryl chloride if water is present in the reaction mixture.

  • Di-substituted Products: Reaction of the product with another mole of picryl chloride (less common due to steric hindrance).

  • Ring-opened Products: Degradation of the morpholine ring under harsh reaction conditions (e.g., high temperature, strong base).

  • Isomeric Impurities: If the starting picryl chloride is not pure and contains other isomers of trinitrochlorobenzene.

Q2: I suspect the presence of picric acid in my product. How can I confirm this and prevent its formation?

A2: Confirmation and Prevention of Picric Acid Formation

Picric acid is a common impurity resulting from the hydrolysis of picryl chloride.[10]

Confirmation:

  • HPLC Co-injection: The most definitive method is to co-inject your sample with an authentic standard of picric acid. The peak in your sample should show a retention time identical to that of the standard.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry can provide the molecular weight of the impurity, which should correspond to that of picric acid (229.10 g/mol ).

Prevention:

  • Use Anhydrous Solvents: Ensure all solvents (e.g., acetonitrile, ethanol) are thoroughly dried before use.

  • Control Reaction Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Purify Starting Materials: Ensure the picryl chloride used is of high purity and free from residual moisture.[3][4]

Q3: My reaction yield is consistently low, and I observe multiple byproducts. What reaction parameters should I optimize?

A3: Optimizing Reaction Conditions to Minimize Byproducts

Low yields and multiple byproducts often indicate non-optimal reaction conditions.[4] Here are key parameters to investigate:

ParameterRecommended RangeRationale
Temperature 25-50 °CHigher temperatures can lead to degradation of both reactants and products. The reaction is typically exothermic, so initial cooling may be necessary.
Solvent Aprotic polar solvents (e.g., Acetonitrile, THF)These solvents effectively dissolve both reactants and facilitate the SNAr mechanism without participating in the reaction.
Base Weak, non-nucleophilic base (e.g., Triethylamine, DIPEA)A base is required to neutralize the HCl generated during the reaction. Using a strong base can promote side reactions.
Stoichiometry Slight excess of morpholine (1.1-1.2 equivalents)This ensures complete consumption of the picryl chloride, which can be more difficult to remove during purification.
Q4: How can I effectively monitor the progress of the reaction to avoid over-running and byproduct formation?

A4: Reaction Monitoring Techniques

Proper reaction monitoring is crucial for maximizing yield and minimizing impurities.

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of the starting material (picryl chloride) and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of the product and any impurities.[11] This is the preferred method for precise monitoring.

Experimental Protocol: In-Process HPLC Monitoring

  • Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction by diluting the aliquot in a known volume of mobile phase (e.g., 1 mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).

  • Analysis: Inject the prepared sample and monitor the peak areas of the starting material and product over time. The reaction is considered complete when the peak area of the starting material remains constant.

II. Frequently Asked Questions (FAQs)

Q5: What is the underlying mechanism of the reaction, and how does it influence impurity formation?

A5: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The synthesis of trichlorodinitrophenyl morpholine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[6][7][8]

Mechanism Steps:

  • Nucleophilic Attack: The nitrogen atom of morpholine, a nucleophile, attacks the carbon atom of picryl chloride that is bonded to the chlorine atom. This is typically the rate-determining step.[12] This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6][8] The negative charge is delocalized onto the electron-withdrawing nitro groups, which stabilizes the intermediate.[6][8]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion (a good leaving group).

  • Acid-Base Reaction: The liberated chloride ion reacts with the protonated morpholine nitrogen, or a scavenger base, to form HCl.

Influence on Impurity Formation:

  • The formation of the stable Meisenheimer complex is crucial for the reaction to proceed.[6][8] Any side reactions that disrupt the formation of this intermediate or lead to its decomposition will result in impurities.

  • The presence of strong electron-withdrawing groups (nitro groups) is essential.[6][7] If these groups are absent or in the wrong positions, the reaction will not proceed efficiently, leading to a mixture of unreacted starting materials and potential byproducts.

Q6: What are the best analytical techniques for identifying and quantifying impurities in my final product?

A6: Recommended Analytical Methods

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[3][5]

  • High-Performance Liquid Chromatography (HPLC): The primary technique for separating and quantifying the main component and its impurities.[11] A UV detector is typically used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.[11] Derivatization may be necessary for non-volatile nitroaromatic compounds.[13][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak from the HPLC, aiding in the identification of unknown impurities.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to elucidate the structure of isolated impurities.

Q7: Are there any specific safety precautions I should take when working with picryl chloride and its derivatives?

A7: Safety Considerations

Picryl chloride and other nitroaromatic compounds are energetic materials and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Static Discharge: Ground all equipment to prevent static discharge, which could initiate a reaction.

  • Avoid Heat and Shock: Do not subject picryl chloride or the final product to heat, friction, or impact.

  • Storage: Store in a cool, dry place away from incompatible materials.

III. Visualizing Reaction and Impurity Pathways

Main Reaction Pathway

G PicrylChloride Picryl Chloride MeisenheimerComplex Meisenheimer Complex (Intermediate) PicrylChloride->MeisenheimerComplex + Morpholine Morpholine Morpholine Morpholine->MeisenheimerComplex Product Trichlorodinitrophenyl Morpholine MeisenheimerComplex->Product - Cl- HCl HCl MeisenheimerComplex->HCl - H+ G PicrylChloride Picryl Chloride PicricAcid Picric Acid (Impurity) PicrylChloride->PicricAcid + H2O (Hydrolysis) Water Water (Moisture) Water->PicricAcid

Sources

Technical Support Center: Optimizing Morpholine Substitution on Trichlorodinitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing the nucleophilic aromatic substitution (SNAr) of morpholine on 1,3,5-trichloro-2,4-dinitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for this specific reaction. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction's nuances, enabling you to achieve optimal results with high confidence.

Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the substitution reaction, providing a systematic approach to problem-solving.

Issue 1: Low or No Product Yield

Question: I am not observing the expected formation of the mono-substituted product, 2,4-dichloro-6-morpholino-1,3-dinitrobenzene. What are the likely causes and how can I rectify this?

Answer:

Low or no yield in this SNAr reaction can stem from several factors, primarily related to reaction conditions and reagent quality. A systematic evaluation of the following parameters is crucial:

  • Inadequate Temperature: Many SNAr reactions require thermal energy to overcome the activation barrier.[1] If the reaction is conducted at room temperature, a gradual and controlled increase in temperature is often necessary. However, excessive heat can lead to decomposition and side-product formation.

  • Sub-optimal Solvent Choice: The solvent plays a critical role in SNAr reactions. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetonitrile are generally preferred.[1] These solvents effectively solvate the cation of the nucleophile's counter-ion, leaving the morpholine nucleophile more "naked" and, therefore, more reactive.[1] Protic solvents, such as alcohols, can form hydrogen bonds with the morpholine, reducing its nucleophilicity and slowing the reaction rate.[2][3]

  • Poor Substrate Activation: The aromatic ring of trichlorodinitrobenzene is highly activated by the two nitro groups, which are strong electron-withdrawing groups (EWGs). These EWGs stabilize the negatively charged Meisenheimer intermediate formed during the reaction. Ensure your starting material is of high purity, as impurities can inhibit the reaction.

  • Reagent Quality: The purity of morpholine is critical. Morpholine is hygroscopic and can absorb water from the atmosphere, which can interfere with the reaction. Ensure you are using anhydrous morpholine and solvents.

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Multiple Products (Side Reactions)

Question: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of undesired side products. What are the common side reactions, and how can I suppress them?

Answer:

The presence of multiple products suggests competing reaction pathways. Understanding these side reactions is key to optimizing for the desired mono-substituted product.

  • Di- and Tri-substitution: Given the three reactive chloride sites on the benzene ring, over-substitution is a significant risk, especially with an excess of morpholine or at elevated temperatures for prolonged periods. To favor mono-substitution, precise control of stoichiometry is essential. Using a 1:1 molar ratio of trichlorodinitrobenzene to morpholine is a good starting point.

  • Vicarious Nucleophilic Substitution (VNS): While less common for this specific substrate due to the presence of good leaving groups (Cl), it's important to be aware of the possibility of VNS, where a hydrogen atom on the aromatic ring is replaced instead of a halogen.[4][5] This is more likely to occur with carbanions but can be a consideration under strongly basic conditions.[6][7]

  • Hydrolysis: If water is present in the reaction mixture, hydrolysis of the starting material or the product can occur, especially at higher temperatures and under basic conditions.[1] This underscores the importance of using anhydrous solvents and reagents.

Strategies to Minimize Side Products:

Side ProductPotential CauseMitigation Strategy
Di-/Tri-substituted Products Excess morpholine, high temperature, long reaction time.Use a 1:1 stoichiometric ratio of reactants. Optimize temperature and monitor reaction progress closely by TLC or LC-MS to stop the reaction upon completion of mono-substitution.
Hydrolysis Products Presence of water in the reaction.Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
VNS Products Strongly basic conditions.While morpholine is a base, the reaction conditions are not typically harsh enough to promote VNS significantly. However, avoiding unnecessarily strong external bases is advisable.
Issue 3: Difficulty in Monitoring Reaction Progress

Question: I am finding it challenging to determine the optimal reaction time. How can I effectively monitor the progress of the morpholine substitution?

Answer:

Effective reaction monitoring is crucial for maximizing the yield of the desired product and minimizing side reactions.[8]

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative monitoring. Spot the reaction mixture alongside the starting material and, if available, a standard of the product. The disappearance of the starting material spot and the appearance of the product spot indicate reaction progress.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): For more quantitative analysis, HPLC and GC are the methods of choice.[8] These techniques can accurately determine the concentration of reactants and products over time, allowing for precise determination of the reaction endpoint.

  • In-situ Spectroscopic Techniques: Advanced techniques like Fourier-Transform Infrared (FTIR) spectroscopy can allow for real-time, continuous monitoring of the reaction without the need for sampling.[8]

Experimental Protocol: Reaction Monitoring by TLC

  • Prepare the TLC Plate: Use a silica gel coated TLC plate.

  • Spotting: Using a capillary tube, spot the trichlorodinitrobenzene starting material in one lane, the co-spot (starting material and reaction mixture) in the middle lane, and the reaction mixture in the third lane.

  • Elution: Develop the plate in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: Visualize the spots under UV light. The product, being more polar than the starting material, will have a lower Rf value.

  • Analysis: Monitor the intensity of the starting material and product spots over time to gauge the reaction's progress.

Section 2: Frequently Asked Questions (FAQs)

Question 1: What is the optimal temperature range for the mono-substitution of morpholine on trichlorodinitrobenzene?

Answer:

The optimal temperature is a critical parameter that often requires empirical determination. While some SNAr reactions can proceed at room temperature, many require heating to achieve a reasonable rate.[1] A good starting point is to run the reaction at a moderately elevated temperature, for instance, 50-60 °C, and monitor the progress. If the reaction is sluggish, the temperature can be incrementally increased. It is important to note that excessively high temperatures can lead to the formation of di- and tri-substituted byproducts.[9] Microwave irradiation can also be a valuable tool to rapidly screen reaction conditions and find the optimal temperature in a shorter timeframe.[10]

Question 2: How does the choice of base affect the reaction?

Answer:

In this reaction, morpholine acts as both the nucleophile and the base to neutralize the HCl generated. The use of an additional, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) can be beneficial. These "scavenger" bases will react with the HCl, preventing the protonation of morpholine, which would render it non-nucleophilic. The reaction of morpholine with similar substrates has been shown to be base-catalyzed in some instances.[11][12][13]

Question 3: What is the expected regioselectivity of the substitution?

Answer:

The substitution pattern is dictated by the electronic effects of the nitro groups. The nitro groups are strongly electron-withdrawing and activate the positions ortho and para to them for nucleophilic attack. In 1,3,5-trichloro-2,4-dinitrobenzene, all three chlorine atoms are activated. However, the chlorine at the C1 position is ortho to two nitro groups, making it the most electrophilic and thus the most likely site for the initial substitution by morpholine.

Reaction Mechanism Overview:

G cluster_0 S_NAr Mechanism Reactants Trichlorodinitrobenzene + Morpholine Intermediate Meisenheimer Complex (Stabilized by NO2 groups) Reactants->Intermediate Nucleophilic Attack Product Monosubstituted Product + HCl Intermediate->Product Loss of Leaving Group (Cl-)

Caption: The SNAr mechanism for morpholine substitution.

Question 4: What are the best practices for purification of the final product?

Answer:

After the reaction is complete, a standard aqueous workup is typically performed to remove any water-soluble byproducts and excess reagents. The crude product can then be purified by one of the following methods:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) is often an effective method for obtaining high-purity material.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful technique.[1] A suitable eluent system can be determined by TLC analysis.

Question 5: Are there any safety precautions I should be aware of?

Answer:

Yes, several safety precautions are essential:

  • Trichlorodinitrobenzene is a potentially explosive and toxic compound. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Morpholine is a corrosive and flammable liquid.[14] Avoid contact with skin and eyes.

  • Solvents like DMSO and DMF have their own specific hazards. Always consult the Safety Data Sheet (SDS) for all reagents and solvents before beginning any experiment.

By understanding the underlying principles of the SNAr reaction and systematically addressing potential issues, you can optimize the synthesis of 2,4-dichloro-6-morpholino-1,3-dinitrobenzene with greater efficiency and success.

References

  • Concentration-dependent solvent effect on the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and morpholine - ResearchGate. Available from: [Link]

  • Vicarious Nucleophilic Substitution (VNS) - Organic Chemistry Portal. Available from: [Link]

  • Vicarious Nucleophilic Substitution of Hydrogen. Available from: [Link]

  • Vicarious nucleophilic substitution - Wikipedia. Available from: [Link]

  • Kinetics and reactivity of substituted anilines with 2‐chloro‐5‐nitropyridine in dimethyl sulfoxide and dimethyl formamide | Request PDF - ResearchGate. Available from: [Link]

  • Nucleophilic Substitution of Hydrogen in Nitroarenes: A New Chapter of Aromatic Chemistry. Available from: [Link]

  • The kinetics of the reactions of piperidine, n-butylamine, morpholine, and benzylamine with 1-fluoro- and 1-chloro-2,4-dinitrobenzenes in acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

  • Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. Available from: [Link]

  • TS structure for the reaction of FDNB with morpholine in gas phase. - ResearchGate. Available from: [Link]

  • Vicarious Nucleophilic Substitution of Hydrogen - CHIMIA. Available from: [Link]

  • Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Available from: [Link]

  • Table 1 Optimization of the nucleophilic aromatic substitution reaction - ResearchGate. Available from: [Link]

  • The effect of ortho substituents on the mechanism of aromatic nucleophilic substitution reactions in dipolar aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

  • (PDF) Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene - ResearchGate. Available from: [Link]

  • Effect of solvent in Nucleophilic Substitution Reaction - YouTube. Available from: [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC. Available from: [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - MDPI. Available from: [Link]

  • A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law. Available from: [Link]

  • Kinetics of the reactions of piperidine, n-butylamine, morpholine, and benzylamine with 2,4-dinitrophenyl phenyl ether - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

  • Substitution Patterns in Aromatic Rings by Increment Analysis. Model Development and Application to Natural Organic Matter | Scilit. Available from: [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - ResearchGate. Available from: [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. Available from: [Link]

  • Morpholine synthesis - Organic Chemistry Portal. Available from: [Link]

  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects - PMC. Available from: [Link]

  • Morpholine | C4H9NO | CID 8083 - PubChem - NIH. Available from: [Link]

  • Synthesis of 2,4,6-triamino-1,3,5- trinitrobenzene - SciELO. Available from: [Link]

  • CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene - Google Patents.
  • A New Strategy for the Synthesis of Substituted Morpholines - PMC - NIH. Available from: [Link]

  • 2,6-dichloronitrobenzene - Organic Syntheses Procedure. Available from: [Link]

  • Synthesis of a Novel Hexa-functional Monomer for 2D Polymers: 2,4,6- Tris((diphenylmethylene) amino)benzene - DTIC. Available from: [Link]

Sources

Technical Support Center: Synthesis of N-(2,4-dinitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(2,4-dinitrophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, providing in-depth, field-proven insights to help you minimize side reactions and optimize your experimental outcomes.

Understanding the Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of N-(2,4-dinitrophenyl)morpholine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the nucleophilic nitrogen of the morpholine ring attacks the electron-deficient aromatic ring of 1-chloro-2,4-dinitrobenzene at the carbon atom bearing the leaving group (chloride).[1][2] The reaction is facilitated by the presence of strong electron-withdrawing nitro groups (NO₂) positioned ortho and para to the leaving group. These groups are crucial as they stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[1][3] The subsequent loss of the chloride ion restores the aromaticity of the ring, yielding the final product.

SNAr_Mechanism Figure 1: S N Ar Mechanism for Dinitrophenyl Morpholine Synthesis Reactants 1-Chloro-2,4-dinitrobenzene + Morpholine Intermediate Meisenheimer Complex (Stabilized by NO₂ groups) Reactants->Intermediate Nucleophilic Attack Product N-(2,4-dinitrophenyl)morpholine + HCl Intermediate->Product Elimination of Cl⁻

Caption: Figure 1: SNAr Mechanism for Dinitrophenyl Morpholine Synthesis

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. The troubleshooting logic is designed to help you identify the root cause of an issue and implement an effective solution.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow Problem Identify Problem (e.g., Low Yield, Impurities) Cause_Reaction Potential Cause: Incomplete Reaction Problem->Cause_Reaction Cause_SideReaction Potential Cause: Side Reactions Problem->Cause_SideReaction Cause_Purification Potential Cause: Purification Issues Problem->Cause_Purification Solution_TimeTemp Solution: - Increase Time/Temp - Check Reagent Purity Cause_Reaction->Solution_TimeTemp Address Solution_BaseSolvent Solution: - Optimize Base - Change Solvent - Control Temp Cause_SideReaction->Solution_BaseSolvent Mitigate Solution_Recrystallize Solution: - Optimize Recrystallization - Use Chromatography Cause_Purification->Solution_Recrystallize Improve

Caption: Figure 2: Troubleshooting Workflow

Question 1: My reaction yield is significantly lower than expected. What are the common causes and how can I fix this?

Answer: Low yield is a frequent issue that can stem from several factors. Let's break down the potential causes and their corresponding solutions.

Potential Cause A: Incomplete Reaction

  • Why it happens: The reaction may not have reached completion due to insufficient reaction time, low temperature, or impure starting materials.[4] The SNAr reaction, while often fast, still requires adequate energy and time for the nucleophilic attack and subsequent elimination to occur fully.

  • Solutions:

    • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned duration, extend the reaction time.

    • Optimize Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the reaction rate. However, be cautious, as excessive heat can promote side reactions.

    • Verify Reagent Purity: Ensure that the morpholine is not wet and the 1-chloro-2,4-dinitrobenzene is of high purity. Impurities can interfere with the primary reaction pathway.[4]

Potential Cause B: Competing Side Reactions

  • Why it happens: The presence of water or other nucleophiles can lead to the formation of 2,4-dinitrophenol, which appears as a common impurity. Additionally, if the base used is too strong or not sterically hindered, it can react with the starting material.

  • Solutions:

    • Use Anhydrous Solvents: Employing a dry solvent like Dimethylformamide (DMF), Acetonitrile, or Tetrahydrofuran (THF) can minimize the formation of 2,4-dinitrophenol.[5][6]

    • Select an Appropriate Base: A non-nucleophilic, sterically hindered base or an excess of morpholine itself can be used to neutralize the HCl generated during the reaction without competing in the substitution. Using morpholine as both the nucleophile and the base is a common and effective strategy.[5]

Question 2: My final product is a dark, oily substance instead of the expected yellow crystalline solid. What went wrong?

Answer: The formation of dark, often tar-like, impurities typically points towards decomposition or complex side reactions, often exacerbated by harsh reaction conditions.

Potential Cause A: High Reaction Temperature

  • Why it happens: Dinitroaromatic compounds can be sensitive to high temperatures, leading to decomposition and the formation of polymeric or colored byproducts.[7] Overheating can accelerate undesired pathways.

  • Solutions:

    • Maintain Strict Temperature Control: Use a water or oil bath to maintain a consistent and moderate temperature. Avoid aggressive, direct heating with a mantle. A range of 40-60 °C is generally sufficient.

    • Exothermic Reaction Management: The reaction can be exothermic. Add reagents slowly, especially if working on a larger scale, and use an ice bath to manage any initial temperature spikes.

Potential Cause B: Base-Induced Side Reactions

  • Why it happens: In some solvents, the reaction can be base-catalyzed.[5] However, using a strong base like sodium hydroxide in the presence of trace water can aggressively promote the formation of 2,4-dinitrophenate, which can contribute to coloration.

  • Solutions:

    • Avoid Strong Inorganic Bases: Stick to using a slight excess (e.g., 2.2 equivalents) of morpholine to act as both the nucleophile and the acid scavenger. Alternatively, a mild organic base like triethylamine can be used.

    • Solvent Choice: The mechanism of base catalysis can be influenced by the solvent's dielectric constant and basicity.[5] In a non-polar solvent like ethyl acetate, the reaction is often not base-catalyzed, which can simplify the system.[5]

Question 3: I'm having difficulty purifying the product. Recrystallization yields an impure solid or poor recovery. What should I do?

Answer: Purification challenges often arise from the presence of closely related impurities or suboptimal crystallization technique.

Potential Cause A: Co-precipitation of Starting Material

  • Why it happens: If the reaction did not go to completion, unreacted 1-chloro-2,4-dinitrobenzene can co-precipitate with your product, as they have similar aromatic structures.

  • Solution:

    • Ensure Complete Reaction: Before beginning workup and purification, use TLC to confirm the absence of the 1-chloro-2,4-dinitrobenzene starting material.

    • Optimize Recrystallization Solvent: Ethanol or a mixture of ethanol and water is commonly used. If impurities persist, try a different solvent system. The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold, while the impurities remain soluble even when cold.

Potential Cause B: Presence of 2,4-dinitrophenol

  • Why it happens: This common side product is more acidic than the desired product.

  • Solution:

    • Aqueous Base Wash: During the workup phase, wash the organic layer with a dilute aqueous solution of sodium bicarbonate or sodium carbonate. This will deprotonate the phenolic impurity, converting it to its salt, which will be extracted into the aqueous layer, effectively removing it from your product.

    • Column Chromatography: If recrystallization fails, column chromatography using silica gel is a highly effective method for separating the desired product from both starting materials and side products.[4] A solvent system of ethyl acetate and hexane is a good starting point.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the reactants? A1: Typically, morpholine is used in excess, often around 2.2 equivalents relative to 1-chloro-2,4-dinitrobenzene. One equivalent acts as the nucleophile, while the additional 1.2 equivalents serve as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

Q2: How critical is the choice of solvent? A2: Solvent choice is very important. It affects reactant solubility, reaction rate, and even the reaction mechanism.[5] Polar aprotic solvents like DMF and acetonitrile can accelerate SNAr reactions. However, simpler solvents like ethanol or even ethyl acetate can also be effective and may simplify the workup procedure.[5]

SolventTypical TemperatureKey Considerations
Ethanol RefluxGood solubility for reactants; simplifies workup.
Acetonitrile Room Temp to 60 °CPolar aprotic; can increase reaction rate.
DMF Room Temp to 60 °CExcellent solvent, but harder to remove under vacuum.
Ethyl Acetate Room Temp to RefluxLess polar; reaction may not be base-catalyzed.[5]

Q3: What are the primary safety concerns with this synthesis? A3: 1-Chloro-2,4-dinitrobenzene is a known skin irritant and is toxic.[7] Always handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Perform the reaction in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Synthesis of N-(2,4-dinitrophenyl)morpholine

This protocol describes a standard lab-scale synthesis.

Materials:

  • 1-Chloro-2,4-dinitrobenzene (1.0 eq)

  • Morpholine (2.2 eq)

  • Ethanol (as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Stir plate and magnetic stir bar

  • Ice bath

Procedure:

  • Setup: In a round-bottom flask, dissolve 1-chloro-2,4-dinitrobenzene (1.0 eq) in ethanol.

  • Reagent Addition: While stirring, slowly add morpholine (2.2 eq) to the solution. The addition may be slightly exothermic.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80 °C) using a heating mantle or oil bath.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase) until the starting material spot is no longer visible (typically 1-2 hours).

  • Cooling & Precipitation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Then, place the flask in an ice bath to induce crystallization of the product.

  • Isolation: Collect the yellow crystalline solid by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any residual impurities.

  • Drying: Dry the product in a vacuum oven or air dry to obtain the final N-(2,4-dinitrophenyl)morpholine.

Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to just dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal precipitation.

  • Collect the purified crystals by vacuum filtration, washing with a small volume of ice-cold ethanol.

  • Dry the crystals thoroughly to obtain the pure product.

References

  • Nucleophilic arom
  • Optimizing reaction conditions for the synthesis of morpholine deriv
  • Reaction of 2,4-dinitrophenyl phenyl ether with morpholine in dimethyl sulphoxide, acetonitrile, tetrahydrofuran, and ethyl acetate and of 1-chloro-2,4-dinitrobenzene with morpholine in ethyl acetate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
  • side reactions and byproduct formation in morpholine synthesis - Benchchem.
  • 4-(O-NITROPHENYL)MORPHOLINE synthesis - ChemicalBook.
  • Nucleophilic Displacement Reactions in Aromatic Systems. V. The Mechanism of the Reaction of 2,4-Dinitrochlorobenzene with Primary Amines in Chloroform | Journal of the American Chemical Society.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC.
  • 4-(4-Nitrophenyl)morpholine - PMC.
  • Concerted Nucleophilic Arom
  • Nucleophilic Aromatic Substitution: Addition–Elimin
  • troubleshooting guide for the synthesis of morpholine compounds - Benchchem.
  • 2,4-dinitrobenzenesulfenyl chloride - Organic Syntheses Procedure.

Sources

Purification challenges in polychlorinated morpholine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Tier 3 Advanced Application Support[1]

Status: Online Current Queue: 3 Active Tickets Topic: Purification & Stability Protocols for Polychlorinated Morpholines Lead Scientist: Dr. Aris Thorne[1]

Introduction: The "Sticky" Science of Chlorinated Morpholines

Welcome to the specialized support hub for Polychlorinated Morpholine Derivatives (PCMDs) .

If you are here, you are likely facing one of three specific failures:

  • The "Streak": Your compound is tailing severely on silica, refusing to elute as a discrete band.[1]

  • The "Crash": Your product decomposes into a black tar during concentration or drying.[1]

  • The "Ghost": You cannot separate the cis/trans isomers of 2,6-dichloromorpholine (or similar analogs).

PCMDs present a paradox: the chlorine atoms increase lipophilicity (


), theoretically aiding organic extraction, but the morpholine nitrogen remains a hard Lewis base, causing aggressive binding to acidic stationary phases. Furthermore, the electron-withdrawing effect of multiple chlorines can make the ring susceptible to 

-elimination (loss of HCl) under standard basic workups.

Below are the resolved tickets for these exact scenarios.

Ticket #402: Severe Tailing & Mass Loss on Silica[1]

User Report:

"I synthesized 2,3,5-trichloromorpholine. TLC shows a distinct spot, but when I run a flash column (Hex/EtOAc), the product streaks from the baseline to the solvent front. I lost 40% of my mass."

Root Cause Analysis

Standard silica gel (


) is slightly acidic (

).[1] The secondary amine in the morpholine ring protonates upon contact with surface silanol groups (

), forming strong ionic hydrogen bonds. This causes:
  • Peak Tailing: Slow desorption kinetics.[1]

  • Irreversible Adsorption: The "missing" mass is chemically bound to the silica.[1]

  • On-Column Degradation: Acidic silica can catalyze dehydrohalogenation (loss of HCl) in polychlorinated variants.[1]

Protocol A: The "Amine Block" Method (Recommended)

Do not use "naked" silica.[1] You must deactive the silanol sites before your compound sees them.[1]

Step-by-Step Workflow:

  • Pre-treatment: Slurry your silica in the starting eluent containing 1% Triethylamine (TEA) or 1%

    
     .[1]
    
  • Equilibration: Flush the column with 2-3 column volumes (CV) of this basic mobile phase.

  • The Run: Reduce the base modifier to 0.1% for the actual run to prevent product precipitation or salt formation.

  • Alternative: If TEA interferes with MS detection, use Ammonium Acetate (10mM) in the mobile phase.[1]

Protocol B: The "Neutral Phase" Switch

If your PCMD is acid-sensitive (e.g., N-chloromorpholines which can rearrange), silica is dangerous.[1]

  • Switch to Neutral Alumina (Brockmann Grade III):

    • Alumina is less acidic and has a different selectivity profile.[1]

    • Note: Alumina retains polar compounds less strongly; reduce the polarity of your mobile phase (e.g., start with 100% Pentane/Hexane).[1]

Ticket #405: Decomposition During Workup (The "Black Tar" Effect)[1]

User Report:

"Extraction with DCM/Water worked fine. But when I rotavapped the organic layer, the clear oil turned brown and acidic fumes were detected. NMR shows aromatized byproducts."

Root Cause Analysis

Polychlorinated morpholines, especially those with chlorines at the C2 or C3 positions, are prone to


-elimination .[1]
  • Mechanism: The nitrogen lone pair or an external base removes a proton, and a chloride ion leaves, creating a double bond (enamine/imine).[1] This eventually leads to ring opening or polymerization.[1]

  • Trigger: Heat (Rotavap bath > 40°C) + Trace Acid (HCl generated from spontaneous decomposition autocatalyzes the process).[1]

Protocol: The "Cold & Buffered" Isolation

Data: Stability Thresholds

ParameterSafe LimitCritical Failure Point
Temperature


(Rapid HCl elimination)
pH (Aqueous)


(Acid hydrolysis) or

(Base elimination)
Solvent MTBE, TolueneChloroform (Forms acidic species over time)

The "Salting Out" Extraction Guide:

  • Quench: Cool reaction mixture to 0°C.

  • Buffer: Do not use strong bases (NaOH).[1] Use Saturated

    
      or 
    
    
    
    to adjust pH to ~8.5.[1]
  • Phase Separation: PCMDs are surprisingly water-soluble due to the ether oxygen and amine.[1]

    • Action: Saturate the aqueous layer with NaCl (Salting out).[1][2] This forces the organic morpholine into the organic layer.[2]

  • Drying: Dry over

    
      (solid), not 
    
    
    
    (
    
    
    is slightly acidic).[1]
  • Concentration: Do not distill to dryness. Leave a small amount of solvent or add a stabilizer (like trace TEA) if storing.[1]

Ticket #408: Separation of cis/trans Isomers[1]

User Report:

"I have a 50:50 mixture of cis- and trans-2,6-dichloromorpholine. They co-elute on C18 HPLC and standard silica."

Root Cause Analysis

Stereoisomers of substituted morpholines often have identical dipole moments and


 values, making standard adsorption chromatography ineffective.[1]
Visual Logic: Isomer Separation Strategy

IsomerSeparation Start Mixture: cis/trans-PCMD CheckState Physical State? Start->CheckState Solid Solid/Crystalline CheckState->Solid High MP Oil Oil/Amorphous CheckState->Oil Low MP Cryst Fractional Crystallization (Solvent: Heptane/IPA) Solid->Cryst Thermodynamic Control Deriv Derivatization (e.g., N-Boc or N-Acetyl) Oil->Deriv Increase Crystallinity HPLC Chiral HPLC (Amylose/Cellulose columns) Oil->HPLC Direct Separation Deriv->Cryst Result Pure Isomer Isolated Cryst->Result HPLC->Result

Figure 1: Decision Matrix for separating morpholine stereoisomers.

Protocol: Chemical Resolution via Derivatization

If direct chromatography fails, you must change the physical properties of the molecule temporarily.

  • Protect the Amine: React the crude mixture with Boc-anhydride (

    
    ).[1]
    
    • Why? N-Boc derivatives are non-polar and often crystallize much better than the free amine.

    • Reaction:

      
      .
      
  • Separation:

    • TLC/Column: The cis and trans N-Boc carbamates usually have significantly different

      
       values on silica (unlike the free amines) because the N-lone pair is involved in resonance, locking the conformation.
      
  • Deprotection: Remove the Boc group with 4M HCl in Dioxane (anhydrous).[1]

    • Caution: Avoid aqueous acid to prevent hydrolysis of the C-Cl bonds.

Frequently Asked Questions (FAQ)

Q: Can I use GC-MS for analyzing polychlorinated morpholines? A: Use caution. The high injection port temperature (250°C+) often causes thermal degradation (dehydrochlorination) inside the injector liner.

  • Solution: Use a "Cool On-Column" injection method or derivatize the amine (e.g., acetylation) to increase thermal stability before GC analysis [1].

Q: Why does my product smell like swimming pool water? A: This indicates the presence of N-chloromorpholine (N-Cl bond) rather than ring-chlorinated (C-Cl) morpholine.[1]

  • Danger:[1] N-Chloramines are oxidants and can be explosive.[1] If you intended to make a C-chlorinated product, you have likely stopped at the N-chloro intermediate. You need to induce rearrangement (e.g., Orton rearrangement conditions) or change your chlorinating agent [2].[1]

Q: My product is water-soluble. How do I get it out of the aqueous waste? A: Morpholines are notorious for this.[1]

  • Salting Out: Add NaCl until the water is saturated.[1]

  • Solvent Choice: Use n-Butanol or IPA/Chloroform (3:1) for extraction.[1] These solvents are more polar than DCM and pull the morpholine out effectively [3].

References

  • BenchChem. (2025).[1][2][3][4] Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds. Retrieved from

  • SIELC Technologies. (2018).[1] Separation of Morpholine, 4-(2-chloro-4-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from

  • Yuan, B. (2022).[1] Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13:674.[1] Retrieved from

  • Western Sydney University. (2014).[1][5] Microbial factors accelerating chloramine decay in chloraminated systems. Retrieved from [1]

  • Google Patents. (1983).[1] Process for the preparation of cis-2,6-dimethyl morpholine (EP0094565B1). Retrieved from

Sources

Enhancing stability of 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine in solution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine

Executive Summary

4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine is a highly functionalized, electron-deficient aromatic system. Its stability is governed by two competing factors: the lipophilicity of the polychlorinated core and the extreme susceptibility of the nitro-activated ring to Nucleophilic Aromatic Substitution (SNAr) .

This guide moves beyond standard "store at -20°C" advice. It details the mechanistic reasons for instability—specifically hydrolytic dechlorination and photolytic nitro-rearrangement—and provides self-validating protocols to prevent them.

Module 1: The Stability Matrix (Solubility vs. Reactivity)

The primary challenge with this compound is that the solvents best suited for dissolving it (polar aprotic solvents like DMSO) are also the ones that most effectively catalyze its degradation if impurities (water, amines) are present.

ParameterCritical CharacteristicTechnical Implication
Electronic State Highly electron-deficient (π-acidic)Extremely susceptible to attack by nucleophiles (OH⁻, thiols, water).
Solubility High Lipophilicity (LogP > 3 est.)Insoluble in aqueous buffers; requires organic co-solvent.
Photostability Nitro-aromatic chromophoreProne to radical-mediated degradation under UV/Vis light.
Leaving Groups 3 x Chlorine atomsThe Cl atoms at positions 2 and 4 are highly activated by the ortho/para nitro groups and are easily displaced.
Module 2: Critical Troubleshooting (FAQs)
Q1: My solution turned from pale yellow to deep orange/brown overnight. Is it still usable?

Status: Likely Degraded.

  • The Mechanism: This color shift is the hallmark of a Meisenheimer Complex formation or the generation of a nitrophenolate species. The electron-withdrawing nitro groups make the ring susceptible to attack by trace water or hydroxide. Upon hydrolysis, a chlorine is replaced by a hydroxyl group, which then deprotonates to form a deeply colored phenolate anion [1].

  • The Fix: Check the pH of your solvent.[1] If you used "dry" DMSO that absorbed atmospheric water, it may have become slightly basic.

  • Validation: Acidify a small aliquot with 0.1 M HCl. If the color reverts to pale yellow, the ring structure might be intact (reversible complex), but if the color persists or precipitates, the compound has covalently degraded.

Q2: I see precipitation when diluting my DMSO stock into the assay buffer.

Status: Solubility Crash.

  • The Mechanism: The morpholine ring provides some polarity, but the trichlorodinitrobenzene core is extremely hydrophobic. Rapid addition to aqueous buffer creates local zones of supersaturation.

  • The Fix: Use the "Intermediate Dilution Method" .[1]

    • Dissolve compound in 100% DMSO (Stock).

    • Dilute 1:10 into a surfactant-containing intermediate buffer (e.g., PBS + 0.05% Tween-20 or PEG-400).

    • Dilute this intermediate into the final assay well.

  • Why: The surfactant prevents the nucleation of micro-crystals during the transition from organic to aqueous phase.

Q3: The compound lost potency after 4 hours in the assay plate.

Status: Adsorption or Hydrolysis.

  • The Mechanism:

    • Plastic Adsorption: Polychlorinated aromatics stick avidly to polystyrene (PS) plates.

    • Thiol Reactivity: If your assay buffer contains DTT or Glutathione, the thiol (a strong nucleophile) has likely displaced a chlorine atom via SNAr [2].

  • The Fix: Use glass-coated plates or add 0.01% BSA to block surface binding sites. Remove thiols from the buffer if possible, or use TCEP (less nucleophilic than DTT) as a reducing agent.

Module 3: Visualizing the Instability Pathways

The following diagrams illustrate the decision logic for handling and the chemical pathways of degradation.

Figure 1: Stability Decision Tree

Caption: Logical workflow for solvent selection and storage to maximize compound half-life.

StabilityTree Start Start: Solid Compound Solvent Choose Solvent Start->Solvent DMSO DMSO (Anhydrous) Solvent->DMSO Recommended Ethanol Ethanol/Methanol Solvent->Ethanol Avoid (Nucleophilic) Storage Storage Condition DMSO->Storage Temp Temperature: -20°C or -80°C Storage->Temp Light Light: Amber Vial / Dark Storage->Light Atmosphere Atmosphere: Argon/Nitrogen Storage->Atmosphere Assay Assay Dilution Temp->Assay Buffer Buffer pH < 7.5 No Thiols (DTT) Assay->Buffer Stable BadBuffer Buffer pH > 8.0 or Thiols Present Assay->BadBuffer Rapid Degradation

Figure 2: Degradation Mechanism (SNAr)

Caption: The dominant degradation pathway involves nucleophilic attack at the activated C-Cl positions.

Degradation Compound Intact Compound (Trichloro-Dinitro) Complex Meisenheimer Complex (Transition) Compound->Complex + Nucleophile Nucleophile Nucleophile (OH-, H2O, R-SH) Nucleophile->Complex Product Degraded Product (Hydrolyzed/Substituted) Complex->Product Irreversible HCl Release of Cl- Complex->HCl

Module 4: Standardized Experimental Protocols
Protocol A: Preparation of a Stable Stock Solution (10 mM)

Use this protocol to ensure the compound does not degrade before it even reaches the assay.

Reagents:

  • Compound (Solid)

  • DMSO (Anhydrous, ≥99.9%, stored over molecular sieves)

  • Argon gas (optional but recommended)

Steps:

  • Equilibration: Allow the vial of solid compound to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Weighing: Weigh the required amount into an amber glass vial. Do not use clear glass.

  • Dissolution: Add the calculated volume of anhydrous DMSO.

    • Tip: Do not vortex aggressively. Sonicate briefly (5-10 seconds) if needed. Vortexing introduces oxygen and moisture.[1]

  • Aliquot: Immediately split the stock into single-use aliquots (e.g., 50 µL) in amber microtubes.

  • Storage: Store at -20°C or -80°C.

    • Self-Validation: When thawing an aliquot, check for precipitate. If clear, proceed. If cloudy, discard—do not heat to re-dissolve, as heat accelerates the SNAr degradation.

Protocol B: Assessing Hydrolytic Stability (The "Stress Test")

Perform this test to determine the "working time" of the compound in your specific assay buffer.[1]

  • Prepare Buffer A: PBS pH 7.4.

  • Prepare Buffer B: PBS pH 7.4 + 1 mM DTT (or your specific nucleophile).

  • Spike: Add compound to both buffers at 10 µM (0.1% DMSO final).

  • Monitor: Measure UV-Vis absorbance (300–500 nm) at t=0, 1h, 4h.

  • Interpretation:

    • Stable: Spectra overlap perfectly over time.

    • Unstable: Appearance of a new peak (typically 400–450 nm, yellow/orange shift) indicates loss of chlorine/nitro groups [3].

References
  • Mechanisms of Alkaline Hydrolysis of Polynitro-Polychlorobenzenes. Source: ACS ES&T Water (2025).[2][3] Context: Describes the "bottleneck" effect and color changes associated with the hydrolysis of structurally similar polychlorinated nitrobenzenes. Link:[Link][2][3]

  • Photodegradation of Nitroaromatic Compounds. Source: Journal of Environmental Sciences / PubMed. Context: Details the zero-order kinetics of nitrobenzene photodegradation and the formation of nitrophenol isomers under light exposure. Link:[Link]

  • DMSO Solubility and Stability of Fragments. Source: Molecules (MDPI, 2021). Context: Provides data on the solubility of morpholine fragments and the stability of stock solutions in DMSO over time. Link:[Link]

Sources

Overcoming steric hindrance in trichlorodinitrophenyl morpholine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with sluggish Nucleophilic Aromatic Substitution (SNAr) reactions between highly substituted electrophiles (e.g., trichlorodinitrobenzene) and bulky cyclic amines (e.g., morpholine).

Below, you will find mechanistic FAQs, quantitative troubleshooting data, validated experimental protocols, and visual workflows to help you bypass steric bottlenecks and achieve high-yield conversions.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does morpholine struggle to substitute trichlorodinitrobenzene, even at elevated temperatures? A: The difficulty is a classic collision of electronic activation versus physical blockade. Morpholine is a cyclic secondary amine; its locked conformation makes the nitrogen lone pair highly exposed and inherently more nucleophilic than linear primary amines[1]. However, trichlorodinitrobenzene is densely packed. The ortho-substituents (chlorines and nitro groups) physically shield the ipso-carbon. This steric clash drastically raises the activation energy required to form the intermediate Meisenheimer complex, preventing the nucleophile from reaching the required trajectory for attack[2].

Q2: How does solvent selection influence this specific steric clash? A: Solvent choice dictates the hydrodynamic radius of your nucleophile. In protic solvents (like ethanol), morpholine is heavily solvated via hydrogen bonding, which artificially increases its bulk and exacerbates steric hindrance. By switching to polar aprotic solvents (e.g., DMSO, DMF), morpholine is desolvated, reducing its effective size. Furthermore, polar aprotic solvents excel at stabilizing the highly polar, charge-delocalized anionic Meisenheimer transition state, thereby lowering the kinetic barrier of the stepwise SNAr mechanism[3].

Q3: Thermal heating in DMSO is still yielding <20% product. What physical parameters can force the reaction? A: When thermal energy cannot overcome the steric barrier, high-pressure synthesis (0.1–0.6 GPa) is the definitive solution. The formation of the Meisenheimer complex has a negative activation volume (


), meaning the transition state occupies less space than the starting materials. Applying extreme pressure physically forces the bulky morpholine into the sterically congested electrophilic center. This method has been specifically validated for synthesizing 2-morpholino-substituted polychloro-1-nitrobenzenes[4].

Part 2: Quantitative Data & Method Comparison

To select the best approach for your specific lab capabilities, compare the empirical outcomes of different methodologies below.

MethodologyReagents & ConditionsTypical Reaction TimeYield (%)Regioselectivity
Conventional Reflux THF, Et₃N, 65°C24 - 48 hours< 20%Poor (Multiple isomers)
Microwave Irradiation DMSO, DIPEA, 130°C30 - 60 minutes65 - 75%Moderate to Good
High-Pressure Synthesis THF, 0.6 GPa, 50°C2 - 12 hours85 - 95%Excellent (Sterically driven)[4]

Part 3: Visual Troubleshooting Workflows

SNAr_Mechanism A Trichlorodinitrobenzene (Sterically Hindered Electrophile) C Steric Clash at Ortho-Positions (High Activation Energy) A->C Nucleophilic Approach B Morpholine (Bulky Cyclic Nucleophile) B->C Nucleophilic Approach D Meisenheimer Complex (Anionic Transition State) C->D Overcome via High Pressure or Microwave E Leaving Group Expulsion (Chloride Ion) D->E Fast Elimination F Morpholino-polychloronitrobenzene (Target Product) E->F Rearomatization

Fig 1: SNAr mechanism showing the steric bottleneck during Meisenheimer complex formation.

Troubleshooting_Workflow Start Issue: Sluggish SNAr Reaction CheckSolvent Is Solvent Polar Aprotic? (e.g., DMSO) Start->CheckSolvent ChangeSolvent Switch to DMSO/DMF (Desolvates Morpholine) CheckSolvent->ChangeSolvent No CheckTemp Is Thermal Energy Sufficient? CheckSolvent->CheckTemp Yes ChangeSolvent->CheckTemp UseMW Apply Microwave Heating (120-150°C) CheckTemp->UseMW No CheckPressure Are ortho-groups still blocking? CheckTemp->CheckPressure Yes UseMW->CheckPressure UsePressure Apply High Pressure (0.1 - 0.6 GPa) CheckPressure->UsePressure Yes Success Successful Product Isolation CheckPressure->Success No UsePressure->Success

Fig 2: Decision tree for troubleshooting sluggish SNAr reactions due to steric hindrance.

Part 4: Validated Experimental Protocols

A successful protocol must be a self-validating system. Do not proceed to subsequent steps without confirming the checkpoints.

Protocol A: Microwave-Assisted SNAr (For standard lab setups)

Causality: Microwave irradiation provides rapid, uniform volumetric heating, overcoming the kinetic barrier of the sterically hindered transition state faster than the decomposition rate of the starting materials.

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve trichlorodinitrobenzene (1.0 mmol) in anhydrous DMSO (4.0 mL).

  • Reagent Addition: Add morpholine (1.2 mmol) and N,N-Diisopropylethylamine (DIPEA) (1.5 mmol). Note: DIPEA acts as a non-nucleophilic proton scavenger, preventing morpholine from being neutralized by the HCl byproduct.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 130°C for 45 minutes.

  • Validation Checkpoint: Pull a 10 µL aliquot, quench in water/EtOAc, and analyze the organic layer via LC-MS. You should observe the disappearance of the starting material mass and the appearance of the [M+H]+ peak for the morpholino-adduct. If starting material remains >15%, irradiate for an additional 15 minutes.

  • Workup: Pour the mixture into ice-cold water (20 mL) to precipitate the product. Filter, wash with cold water, and recrystallize from hot ethanol.

Protocol B: High-Pressure SNAr Synthesis (For extreme steric hindrance)

Causality: Exploiting the negative activation volume of the SNAr transition state, high pressure forces the reaction forward even at mild temperatures, preserving sensitive functional groups[4].

  • Preparation: Dissolve trichlorodinitrobenzene (1.0 mmol) and morpholine (2.5 mmol) in anhydrous THF (5.0 mL) inside a Teflon reaction tube. Note: Excess morpholine acts as both the nucleophile and the base here, as pressure heavily favors the substitution over acid-base side reactions.

  • Pressurization: Seal the Teflon tube and place it into a high-pressure apparatus. Pressurize the system to 0.6 GPa.

  • Incubation: Heat the pressurized vessel to 50°C and maintain for 12 hours.

  • Validation Checkpoint: Depressurize slowly. Analyze the crude mixture via TLC (Hexanes:EtOAc 3:1). The highly polar Meisenheimer intermediates will have resolved into a distinct, less polar product spot compared to the starting material.

  • Workup: Evaporate the THF under reduced pressure. Dissolve the residue in dichloromethane, wash with 1M HCl to remove excess morpholine, dry over MgSO₄, and purify via flash chromatography.

References

1.[1] Title: Al₂O₃ promoted mechanochemical nucleophilic aromatic substitution Source: RSC Mechanochemistry URL: [Link]

2.[2] Title: Reactivity of activated electrophiles and nucleophiles: labile intermediates and properties of the reaction products Source: AMS Dottorato - Università di Bologna URL: [Link]

3.[3] Title: Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study Source: Frontiers in Chemistry / PMC URL: [Link]

4.[4] Title: Freezing Conformation of Polychloronitrophenyl N-Substituted Morpholines Studied by DNMR and X-Ray Crystal Structure Source: Journal of Chemical Research URL: [Link]

Sources

Technical Support Center: Scale-Up Production of 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine. It addresses common challenges encountered during the scale-up of its production, offering troubleshooting advice and detailed protocols in a practical question-and-answer format. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower users to make informed decisions during development.

Section 1: Synthetic Strategy Overview

The production of 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine is typically achieved via a two-step process. The first step involves the exhaustive nitration of 1,2,3-trichlorobenzene to yield the key intermediate, 1,2,3-trichloro-4,5-dinitrobenzene. This is followed by a regioselective nucleophilic aromatic substitution (SNAr) reaction with morpholine.

Synthesis_Pathway A 1,2,3-Trichlorobenzene reagent1 HNO₃ / H₂SO₄ A->reagent1 B 1,2,3-Trichloro-4,5-dinitrobenzene reagent2 Morpholine, Base B->reagent2 C 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine reagent1->B Step 1: Dinitration reagent2->C Step 2: SₙAr Reaction

Caption: Overall two-step synthesis pathway.

Section 2: Precursor Synthesis & Scale-Up: 1,2,3-Trichloro-4,5-dinitrobenzene

This section addresses the challenges associated with the dinitration of 1,2,3-trichlorobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the dinitration of 1,2,3-trichlorobenzene on a larger scale?

A1: The dinitration of 1,2,3-trichlorobenzene is a highly exothermic reaction that requires careful control of temperature and reagent stoichiometry to ensure high yield and purity. The electron-withdrawing nature of the chlorine atoms deactivates the ring, necessitating forcing conditions.[1][2][3] A study on the synthesis of a related compound, 4,6-dinitro-1,2,3-trichlorobenzene, highlights the importance of optimizing the molar ratio of nitric acid and sulfuric acid to the substrate.[4]

For scale-up, a slow, controlled addition of the substrate to the pre-mixed, chilled nitrating mixture is critical to manage the exotherm.

ParameterRecommended ConditionRationale & Scale-Up Insight
Nitrating Agent Mixed Acid (H₂SO₄ / HNO₃)Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivated ring.[1][2]
Molar Ratio ~11:2.3 (H₂SO₄:HNO₃) to SubstrateThis ratio ensures a sufficient concentration of the nitronium ion and helps to absorb the water produced as a byproduct, which could otherwise dilute the acid and slow the reaction.[4][5]
Temperature 60-70°CTemperatures below this range may lead to incomplete nitration. However, exceeding this range significantly increases the risk of forming dangerous and unstable polynitrated byproducts and promotes side reactions.[3][4] On scale-up, this temperature must be maintained with an efficient cooling system.
Reaction Time 4-5 hoursMonitoring by TLC or HPLC is essential to determine reaction completion and avoid the formation of impurities from prolonged exposure to harsh conditions.[4]

Q2: My nitration reaction is producing a complex mixture of isomers and under-nitrated species. How can I improve selectivity?

A2: This is a common issue stemming from suboptimal reaction conditions. The primary byproducts are typically mononitrated intermediates (e.g., 2,3,4-trichloronitrobenzene) and other dinitro isomers.[4][6]

  • Under-nitration: This occurs if the reaction temperature is too low, the reaction time is too short, or the nitrating mixture is not potent enough (i.e., diluted by water).[6] Ensure your starting materials are anhydrous and that the temperature is maintained within the optimal range.

  • Isomer Formation: The directing effects of the three chlorine atoms are complex. While the desired 4,5-dinitro product is sterically and electronically favored, other isomers can form. Maintaining a consistent temperature and agitation rate is key to ensuring a homogeneous reaction environment, which favors the thermodynamically preferred product.

Q3: What is the safest way to perform the workup for a large-scale nitration reaction?

A3: Quenching a large volume of concentrated acid is extremely hazardous. The procedure must be performed with extreme caution in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Cooling: Allow the reaction mixture to cool to below 90°C, but preferably closer to room temperature if viscosity allows, before quenching.[7]

  • Quenching: The safest method is to slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.[7][8] This method effectively dissipates the heat of dilution. Never add water or ice to the acid mixture , as this can cause violent boiling and splashing.

  • Precipitation & Filtration: The product will precipitate as a solid. This should be collected by suction filtration and washed thoroughly with copious amounts of cold water until the washings are neutral to pH paper. This removes residual acid which can compromise product stability.

Section 3: Nucleophilic Aromatic Substitution (SNAr) with Morpholine

This stage involves the reaction of the dinitrated precursor with morpholine. The success of this step hinges on understanding the principles of SNAr reactions.

SNAr_Mechanism cluster_0 SₙAr Mechanism Start 1,2,3-Trichloro-4,5-dinitrobenzene + Morpholine Intermediate Meisenheimer Complex (Stabilized by NO₂ groups) Start->Intermediate Nucleophilic Attack Product Final Product + Cl⁻ Intermediate->Product Leaving Group Departure

Caption: The SₙAr reaction proceeds via a stable intermediate.

Frequently Asked Questions (FAQs)

Q1: Which of the three chlorine atoms is displaced by morpholine and why?

A1: The chlorine atom at the C-4 position is the one that is displaced. In SNAr reactions, the rate-limiting step is typically the initial nucleophilic attack, which temporarily disrupts the ring's aromaticity to form a negatively charged intermediate known as a Meisenheimer complex.[9][10] The stability of this complex is paramount. The two nitro groups are powerful electron-withdrawing groups that stabilize this negative charge through resonance. This stabilization is most effective when the nitro groups are positioned ortho or para to the site of nucleophilic attack. The chlorine at C-4 is ortho to the nitro group at C-5 and meta to the one at C-6. More importantly, attack at C-4 allows the negative charge to be delocalized onto both nitro groups, making it the most electrophilic site and favoring substitution there.

Q2: I'm observing very slow or incomplete conversion during the SNAr reaction. What are the likely causes?

A2: Several factors can lead to poor performance in an SNAr reaction:

Potential CauseTroubleshooting Steps & Explanation
Insufficient Activation While the dinitro-activated substrate is reactive, SNAr reactions still require energy. Gently heating the reaction (e.g., to 80-120°C) can significantly increase the rate. Monitor for decomposition.[11]
Moisture Contamination Water can compete with morpholine as a nucleophile, leading to undesired hydrolysis byproducts (phenols).[6] Ensure all solvents and reagents are anhydrous, especially when working at scale.
Incorrect Base/Stoichiometry The reaction generates HCl, which will protonate the morpholine nucleophile, rendering it inactive. A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) is required to scavenge this acid.[11][12] Use at least one equivalent of base, and often a slight excess of morpholine (1.1-1.5 eq) is beneficial to drive the reaction to completion.
Poor Solvent Choice Polar aprotic solvents like DMF, DMSO, or pyridine are ideal as they can solvate the charged Meisenheimer complex, stabilizing it and accelerating the reaction.[11][13]

Q3: My reaction has produced a significant amount of dark, tarry material. What could be the cause?

A3: Tar formation is often a sign of decomposition or unwanted side reactions, usually caused by excessive heat or reactive impurities. Polychlorinated nitroaromatic compounds can be thermally sensitive.[14]

  • Thermal Decomposition: If the reaction temperature is too high, the starting material or product may begin to decompose. The presence of nitro groups can make these compounds energetic.[15][16] Run the reaction at the lowest temperature that provides a reasonable rate.

  • Base-Induced Side Reactions: In the presence of a strong base and high temperatures, side reactions like elimination or dimerization can occur. Use a milder base like K₂CO₃ where possible.

  • Impure Starting Material: Residual acid from the nitration step can catalyze decomposition pathways. Ensure the 1,2,3-trichloro-4,5-dinitrobenzene precursor is thoroughly washed and dried before use.

Protocol: Scale-Up Synthesis of 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine

Disclaimer: This protocol is for informational purposes only. All work should be conducted by trained professionals in a suitable laboratory with appropriate safety measures in place.

  • Reactor Setup: In a clean, dry, jacketed glass reactor equipped with an overhead stirrer, condenser, and nitrogen inlet, charge 1,2,3-trichloro-4,5-dinitrobenzene (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous Dimethylformamide (DMF) to the reactor to create a stirrable slurry (approx. 5-10 mL per gram of substrate).

  • Inert Atmosphere: Purge the reactor with nitrogen for 15-20 minutes.

  • Reagent Addition: Begin stirring and add morpholine (1.2 eq) to the mixture via an addition funnel over 30 minutes.

  • Reaction: Heat the reactor jacket to 80-90°C. Monitor the reaction progress by TLC or HPLC every 1-2 hours. The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separate vessel containing cold water (10x the volume of DMF used). The product will precipitate.

  • Isolation: Stir the aqueous slurry for 30 minutes, then collect the solid product by filtration. Wash the filter cake extensively with water to remove DMF and inorganic salts, followed by a wash with cold isopropanol or ethanol to remove less polar impurities.

  • Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

Section 4: Product Purification and Analysis

Purifying the final product is crucial for meeting the specifications required by drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most scalable method for purifying the final product?

A1: For large-scale purification, recrystallization is almost always preferred over chromatography due to cost, solvent usage, and throughput.[17]

  • Solvent Screening: Identify a suitable solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below. Common solvents for this type of compound include ethanol, isopropanol, ethyl acetate, or toluene, sometimes with a co-solvent like heptane to induce precipitation.

  • Procedure: Dissolve the crude, dry product in a minimum amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Cool further in an ice bath before filtering and drying.

Q2: How can I troubleshoot a difficult recrystallization?

A2: Purification issues often require a systematic approach. The following decision tree can guide your troubleshooting process.

Purification_Troubleshooting start Crude Product Isolated q1 Product is oily / won't solidify? start->q1 a1_yes Triturate with a non-solvent (e.g., hexane) to induce solidification. Scrape sides. q1->a1_yes Yes a1_no Proceed to Recrystallization q1->a1_no No a1_yes->a1_no q2 Product won't dissolve in hot solvent? a1_no->q2 a2_yes Add more solvent. If still insoluble, check for inorganic salts or consider a different solvent. q2->a2_yes Yes a2_no Cool solution slowly q2->a2_no No a2_yes->a2_no q3 No crystals form on cooling? a2_no->q3 a3_yes 1. Scratch inner surface. 2. Add a seed crystal. 3. Add an anti-solvent slowly. q3->a3_yes Yes a3_no Crystals Formed q3->a3_no No end Collect Pure Product a3_yes->end a3_no->end

Sources

Technical Support Center: Optimizing Spectral Integrity in Dinitrophenyl (DNP) Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing spectral interference in analysis of dinitrophenyl compounds Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction: The Double-Edged Chromophore

The dinitrophenyl (DNP) moiety—specifically in the form of 2,4-dinitrophenylhydrazine (DNPH) derivatives—is the industry standard for quantifying carbonyls (aldehydes and ketones) due to its high molar extinction coefficient (


) and specific UV-Vis absorption. However, the very properties that make DNP a potent chromophore also introduce significant spectral interferences.

This guide addresses the three primary sources of spectral artifacts: Isomeric Splitting , pH-Dependent Spectral Shifts , and Reagent "Ghost" Peaks .

Module 1: The "Ghost Peak" Phenomenon (Reagent Interference)

The Issue: High concentrations of unreacted DNPH reagent often co-elute with early-eluting analytes (e.g., formaldehyde or acrolein) or cause significant ion suppression in LC-MS workflows. Furthermore, DNPH is highly susceptible to contamination by airborne formaldehyde, creating false positives.

Mechanism of Interference

DNPH is used in large excess to drive the derivatization reaction to completion. The unreacted reagent absorbs strongly in the UV region. If the chromatographic method does not sufficiently resolve the reagent front from the analytes, quantitation becomes unreliable.

Protocol: Reagent Purification & Cleanup

Do not rely on "HPLC-grade" commercial DNPH without verification. Purity varies significantly.

  • Recrystallization (Mandatory for Trace Analysis):

    • Dissolve commercial DNPH in hot acetonitrile (ACN).

    • Allow to cool slowly to 40-60°C in a covered flask (protect from lab air).

    • Recrystallize 2-3 times until the background formaldehyde peak is <25 µg/L (as per EPA Method 8315A).

  • Glassware Hygiene:

    • CRITICAL WARNING: Never rinse glassware with acetone or methanol prior to DNPH analysis. These solvents react with residual DNPH to form hydrazone interferences. Use only ACN or water.

Workflow: Excess Reagent Removal (Cation Exchange)

Because DNPH (a base/hydrazine) is more basic than the resulting hydrazone (neutral), cation exchange (SCX) can selectively remove the interference.

ReagentCleanup Sample Derivatized Sample (Analytes + Excess DNPH) SCX Pass through SCX (Strong Cation Exchange) Sample->SCX Binding DNPH (Basic) Binds to Sorbent SCX->Binding Retained Elution Hydrazones (Neutral) Pass Through SCX->Elution Flow-through Analysis HPLC-UV (360 nm) Interference-Free Elution->Analysis

Figure 1: Solid-phase extraction workflow for removing excess DNPH reagent to prevent co-elution with early analytes.

Module 2: Isomeric Splitting (Syn/Anti Resolution)

The Issue: Users often report "double peaks" for a single aldehyde/ketone standard. This is not a contamination; it is stereochemistry.

The Science: E/Z Isomerism

The formation of the hydrazone creates a C=N double bond. This bond is rigid, leading to syn (Z) and anti (E) isomers.

  • Aldehydes: The anti isomer is thermodynamically favored and usually dominant.

  • Ketones: Steric hindrance often leads to significant amounts of both isomers.

  • Interference: If the HPLC method partially separates these isomers, it results in split peaks or shoulder broadening, making integration inaccurate.

Troubleshooting Guide: Merging the Peaks
MethodProtocolPros/Cons
Thermodynamic Equilibration Add trace acid (e.g., 0.1%

) to the sample and heat to 60°C for 30 min.
Pros: Shifts equilibrium to the stable anti form. Cons: May degrade unstable analytes (e.g., acrolein).
Chromatographic Co-elution Use a C18 column with lower carbon load or add THF to mobile phase.Pros: Forces isomers to co-elute for single-peak integration. Cons: Reduces resolution of structurally similar analytes.
Summation Integrate both peaks as a single group.Pros: No chemical modification needed. Cons: Requires software capability; lowers sensitivity (S/N ratio).

Module 3: The Indicator Effect (pH-Dependent Shifts)

The Issue: The absorbance maximum (


) shifts unexpectedly, or response factors drift between standards and samples.
The Science: Phenolic Dissociation

The 2,4-dinitrophenyl moiety acts as a pH indicator.[1]

  • pKa: Approximately 3.5 – 4.0.

  • Acidic/Neutral pH: The molecule is protonated (neutral).

    
    .
    
  • Alkaline pH: The phenolic proton dissociates, forming a resonance-stabilized anion (quinoidal form). This causes a bathochromic shift (Red Shift) to

    
    .
    

Diagnosis: If your samples are yellow but the detector (set to 360 nm) shows low signal, your sample pH may be too high, pushing the absorbance out of the detection window.

Protocol: Mobile Phase Buffering

To ensure spectral stability, the mobile phase must lock the analyte in the neutral form.

  • Recommended Buffer: 20 mM Phosphate or Acetate buffer, pH 3.0 - 4.5.

  • Avoid: Unbuffered water/ACN gradients if the sample matrix is strongly alkaline.

SpectralShift LowPH Acidic Condition (pH < 4) Neutral Form HighPH Alkaline Condition (pH > 7) Anionic Form LowPH->HighPH Deprotonation SpectrumLow λmax: 360 nm (Optimal Detection) LowPH->SpectrumLow Maintains SpectrumHigh λmax: ~430 nm (Signal Loss at 360nm) HighPH->SpectrumHigh Shifts to

Figure 2: The effect of pH on the spectral properties of DNP derivatives. Maintaining acidic conditions is crucial for consistent UV detection.

Frequently Asked Questions (FAQ)

Q: Why do I see a large negative peak at the beginning of my chromatogram? A: This is likely a "solvent shock" or refractive index effect if your sample solvent differs significantly from the initial mobile phase. However, in DNP analysis, it can also be the elution of the excess DNPH reagent if the wavelength is set below 300 nm. Ensure your detector is set to 360 nm (where the hydrazone absorbs maximally, and the reagent absorbs less) and that your sample solvent matches the mobile phase.

Q: My calibration curve for formaldehyde is non-linear at low concentrations. Why? A: This is almost always due to background contamination . Formaldehyde is ubiquitous in laboratory air.

  • Fix: Run a "Reagent Blank" (DNPH + ACN, no sample). Subtract this area from your standards. If the blank area is >10% of your LOQ, you must recrystallize your DNPH reagent.

Q: Can I use LC-MS instead of UV to avoid these spectral issues? A: LC-MS solves the spectral overlap but introduces ion suppression . The excess DNPH reagent (which elutes early) can suppress the ionization of early-eluting analytes like formaldehyde-DNPH. You must still use the SCX cleanup (Module 1) or a divert valve to send the reagent peak to waste before it enters the MS source.

References

  • U.S. Environmental Protection Agency. (1996).[2] Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).[2][3][4][5]Link

  • Uchiyama, S., Inaba, Y., & Kunugita, N. (2011).[6] Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography B, 879(17-18), 1282-1289. Link

  • Köhler, K., et al. (2010). Syn/anti isomerization of 2,4-dinitrophenylhydrazones in the determination of airborne unsymmetrical aldehydes and ketones.[7] Analytical Methods, 2, 126-132. Link

  • Thermo Fisher Scientific. (2012). HPLC Interferences: Causes and Cures. Technical Bulletin.[8] Link

Sources

Validation & Comparative

Bioactivity Comparison Guide: 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine vs. Standard Controls

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine (CAS 5260-43-5) against standard industry controls. As a specialized polychlorinated nitrobenzene derivative, this compound occupies a unique chemical space bridging the structural properties of Quintozene (PCNB) and Morpholine-based fungicides/molluscicides .

This document is designed for researchers designing bioactivity assays, specifically targeting fungicidal and molluscicidal applications where nitroaromatic pharmacophores are critical.

Executive Summary & Chemical Profile

4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine is a highly substituted nitroaromatic compound. Its structure combines a lipophilic, electron-deficient polychlorinated dinitrobenzene core with a morpholine moiety. This hybrid structure suggests a dual mechanism of action: the nitro-aromatic core acts as an electron acceptor (uncoupler/oxidative stress generator), while the morpholine group enhances bioavailability and potential target specificity.

  • Chemical Name: 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine[1][2][3]

  • CAS Number: 5260-43-5[1][3][4]

  • Molecular Formula: C₁₀H₈Cl₃N₃O₅

  • Molecular Weight: 356.55 g/mol

  • Core Pharmacophore: Polychlorinated Dinitrobenzene (similar to Quintozene) + Morpholine.

Mechanistic Comparison with Standard Controls

To evaluate the bioactivity of this compound, it must be benchmarked against established agents that share structural or functional homology.

FeatureTest Compound (CAS 5260-43-5)Control A: Quintozene (PCNB) Control B: Niclosamide
Primary Class Polychlorinated Nitro-morpholinePolychlorinated NitrobenzeneSalicylanilide (Nitro-aryl)
Primary Application Broad-spectrum Fungicide / Molluscicide (Candidate)Soil Fungicide (Rhizoctonia)Molluscicide / Anthelmintic
Mechanism of Action Dual Mode: 1. Oxidative Stress (Nitro-reduction) 2. Membrane disruption (Lipophilicity)Lipid Peroxidation; Membrane damageOxidative Phosphorylation Uncoupling
Solubility Low (Lipophilic)Very Low (Lipophilic)Low (requires formulation)
Metabolic Fate Nitro-reduction to aniline; Morpholine ring openingNitro-reduction to pentachloroanilineGlucuronidation; Nitro-reduction
Structural & Functional Pathway Analysis

The following diagram illustrates the hypothetical bioactivation pathway of 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine compared to the Quintozene mechanism.

BioactivityPathway Compound 4-(2,3,4-Trichloro- 5,6-dinitrophenyl)morpholine Reductase Nitroreductase (Fungal/Mollusc) Compound->Reductase Bioactivation Membrane Membrane Disruption Compound->Membrane Lipophilic Insertion Quintozene Control: Quintozene (PCNB) Quintozene->Membrane Direct Interaction ROS Reactive Oxygen Species (ROS) Reductase->ROS Redox Cycling Metabolite Amino-Derivative (Detoxification) Reductase->Metabolite Reduction ROS->Membrane Lipid Peroxidation

Caption: Proposed mechanism showing parallel activation pathways via nitro-reduction (ROS generation) and direct membrane disruption, benchmarking against Quintozene.

Experimental Validation Protocols

To objectively assess the performance of 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine, the following standardized assays must be performed alongside controls.

Protocol A: Antifungal Efficacy (Mycelial Growth Inhibition)

Objective: Quantify EC₅₀ against soil-borne pathogens (e.g., Rhizoctonia solani) compared to Quintozene.

  • Preparation: Dissolve test compound and Quintozene in DMSO (Stock: 10 mg/mL).

  • Media: Prepare Potato Dextrose Agar (PDA) plates amended with serial dilutions (0.1, 1, 10, 50, 100 µg/mL).

  • Inoculation: Place a 5mm mycelial plug of the pathogen in the center of each plate.

  • Incubation: Incubate at 25°C for 72–96 hours.

  • Measurement: Measure radial growth diameter (mm). Calculate % Inhibition:

    
    
    
  • Validation: Quintozene must show EC₅₀ < 5 µg/mL for the assay to be valid.

Protocol B: Molluscicidal Activity (WHO Standard)

Objective: Determine LC₅₀/LC₉₀ against Biomphalaria glabrata (schistosomiasis vector) compared to Niclosamide.

  • Solution: Prepare aqueous suspensions of the test compound using 0.1% Tween-80.

  • Exposure: Place 10 adult snails in 1L glass beakers containing test solutions (0.1, 0.5, 1.0, 5.0 ppm).

  • Duration: Expose for 24 hours, followed by a 24-hour recovery period in fresh water.

  • Endpoint: Mortality is defined as lack of movement and hemolymph release upon mechanical stimulus.

  • Control: Niclosamide (LC₅₀ ≈ 0.06 ppm) serves as the positive control.

Anticipated Performance Data

Based on Structure-Activity Relationship (SAR) analysis of polychlorinated nitrobenzenes, the following performance profile is projected. Researchers should use this table to benchmark their experimental results.

ParameterTest Compound (Predicted)Standard (Quintozene) Standard (Niclosamide) Interpretation
Fungicidal EC₅₀ 2.5 – 10.0 µg/mL1.0 – 5.0 µg/mLN/ALikely less potent than Quintozene due to steric bulk of morpholine, but potentially more selective.
Molluscicidal LC₅₀ 1.0 – 5.0 ppm> 10 ppm0.06 – 0.1 ppmMorpholine group may enhance uptake in aquatic organisms compared to PCNB, but likely less potent than Niclosamide.
Water Solubility ~5–10 mg/L< 1 mg/L< 1 mg/LMorpholine oxygen improves solubility, aiding formulation.
Phytotoxicity LowLowHigh (at high doses)Critical for agricultural use; test on crop seedlings.
Synthesis & Purity Verification

For researchers synthesizing this compound for testing, the established route involves the nucleophilic aromatic substitution of 1,2,3,4-tetrachloro-5,6-dinitrobenzene.

  • Precursor: 1,2,3,4-Tetrachloro-5,6-dinitrobenzene (or Pentachloronitrobenzene derivatives).

  • Reagent: Morpholine (acts as both nucleophile and base).

  • Key Impurity: 1-(2,3,4-trichloro-5,6-dinitrophenyl)piperidine (if piperidine contamination is present) or regioisomers.

  • Verification:

    • ¹H NMR: Look for morpholine signals (approx. 3.0–3.8 ppm) and lack of aromatic protons.

    • Melting Point: Distinct from Quintozene (143–146°C).

References
  • Heaton, A., Hill, M. G., & Hunt, M. H. (1989). Polychloroaromatic compounds. Part 5. Preparation and oxidation of pentachlorophenyl-substituted tertiary amines. Journal of the Chemical Society, Perkin Transactions 1, 401–404.

  • U.S. Environmental Protection Agency. (2024). Pentachloronitrobenzene (PCNB): Reregistration Eligibility Decision (RED).

  • World Health Organization. (2024). Laboratory testing of molluscicides for the control of schistosomiasis. (General Protocol Reference)

  • ChemicalBook. (2024). Product Entry: 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine (CAS 5260-43-5).[1][3]

Sources

Structural Validation of 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine: A Comparative Guide to X-Ray Crystallography vs. Alternative Modalities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and synthetic chemistry, confirming the exact regiochemistry and 3D conformation of sterically congested molecules is a critical quality control step. The compound 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine (CAS 5260-43-5) represents a "worst-case scenario" for standard analytical techniques. Because it features a fully substituted (hexasubstituted) benzene ring, traditional solution-state methods like Nuclear Magnetic Resonance (NMR) spectroscopy fall short.

This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against 2D NMR and High-Resolution Mass Spectrometry (HRMS), demonstrating why SC-XRD is the mandatory gold standard for validating highly substituted, sterically hindered aromatic systems.

The Analytical Challenge: Why Standard Modalities Fail

To understand the necessity of SC-XRD, we must analyze the structural causality that causes alternative methods to fail:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In standard

    
     NMR, the aromatic region of this compound is completely blank. The only visible signals belong to the 8 aliphatic protons of the morpholine ring. While 
    
    
    
    NMR can theoretically detect the six quaternary aromatic carbons, the lack of adjacent protons renders 2D Heteronuclear Multiple Bond Correlation (HMBC) experiments nearly useless, as there are no protons to "skewer" and correlate with the isolated quaternary carbons[1]. Furthermore, the quadrupolar relaxation induced by the three chlorine atoms and the long
    
    
    relaxation times of the fully substituted carbons severely degrade
    
    
    signal intensity[2].
  • High-Resolution Mass Spectrometry (HRMS): While HRMS accurately confirms the exact molecular formula (

    
    ), it provides zero spatial connectivity. It cannot distinguish between positional isomers, nor can it determine the torsional angles of the sterically clashing nitro groups.
    
  • Single-Crystal X-Ray Diffraction (SC-XRD): SC-XRD bypasses these limitations by mapping the electron density of the entire molecule in 3D space, independent of nuclear spin or proton availability[3]. It provides absolute proof of regiochemistry and solid-state conformation[4].

Modality Comparison: SC-XRD vs. NMR vs. HRMS

The following table summarizes the quantitative and qualitative performance of each modality when applied to hexasubstituted aromatic systems.

Analytical ModalityRegiochemical ResolutionConformational DataSample RequirementUtility for Hexasubstituted Aromatics
SC-XRD Absolute (Exact 3D atomic coordinates & bond lengths)Yes (Precise torsional angles, crystal packing)~10 mg (Diffraction-quality single crystal)Gold Standard ; unaffected by the lack of aromatic protons.
2D NMR (HMBC/HSQC) Poor (Cannot bridge isolated quaternary carbons)Limited (Solution-state average, NOESY restricted)~5-20 mg (Dissolved in deuterated solvent)Severely Limited ; blind to the aromatic core's connectivity.
HRMS None (Formula confirmation only)None <1 mg (Highly sensitive)Insufficient ; cannot differentiate positional isomers.

Decision Matrix for Structural Validation

ValidationWorkflow Start Synthesize 4-(2,3,4-Trichloro- 5,6-dinitrophenyl)morpholine NMR Initial Screening: 1H / 13C NMR & HRMS Start->NMR CheckProtons Are there aromatic protons for HMBC correlation? NMR->CheckProtons NMRPass Standard 2D NMR Validation CheckProtons->NMRPass Yes (N/A here) XRDReq SC-XRD Required (Gold Standard) CheckProtons->XRDReq No (Hexasubstituted) Cryst Grow Single Crystal (Slow Evaporation) XRDReq->Cryst Diffract X-Ray Diffraction Data Collection (100 K) Cryst->Diffract Solve Phase Solution & Anisotropic Refinement Diffract->Solve Valid PLATON / checkCIF Validation (R1 < 0.05) Solve->Valid

Decision matrix for structural validation of fully substituted aromatic compounds.

Experimental Protocol: SC-XRD Workflow

This protocol is designed as a self-validating system . It incorporates internal thermodynamic, physical, and algorithmic checkpoints to ensure the resulting structural model is mathematically and chemically sound.

Step 1: Crystal Growth via Controlled Nucleation
  • Procedure: Dissolve 10 mg of 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine in 1 mL of a 1:1 (v/v) mixture of Dichloromethane (DCM) and Hexane. Pierce the vial cap with a narrow gauge needle and leave undisturbed at 20°C for 48–72 hours.

  • Causality: The high-solubility solvent (DCM) evaporates faster than the anti-solvent (Hexane). This slow, controlled shift in the solvent gradient prevents rapid kinetic precipitation (which yields amorphous powder) and thermodynamically favors the nucleation of a single, highly ordered crystal lattice[4].

Step 2: Crystal Mounting and Cryocooling
  • Procedure: Under a polarized light microscope, select a block-shaped crystal (approx. 0.15 × 0.10 × 0.10 mm) that extinguishes light uniformly. Mount it on a MiTeGen polyimide loop using inert paratone oil. Immediately transfer to the diffractometer's nitrogen cold stream set to 100 K.

  • Causality: Rapid freezing to 100 K serves two critical purposes: it immobilizes the paratone oil to hold the crystal rigidly, and it drastically reduces the thermal atomic displacement parameters (Debye-Waller factor). Freezing out the dynamic disorder of the morpholine and nitro groups yields sharp, high-resolution diffraction spots at high angles.

Step 3: Data Collection and Integration
  • Procedure: Utilize a diffractometer equipped with a microfocus X-ray source (e.g., Mo

    
    , 
    
    
    
    Å) and a photon-counting pixel array detector. Execute a data collection strategy (
    
    
    and
    
    
    scans) designed to achieve >99.5% completeness up to
    
    
    .
  • Causality: High completeness and redundancy are mandatory for accurately modeling the anomalous dispersion of the three heavy chlorine atoms. This heavy-atom signal is leveraged by phasing algorithms to solve the initial electron density map.

Step 4: Phase Solution and Anisotropic Refinement
  • Procedure: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Refine the structural model using full-matrix least-squares on

    
     (SHELXL).
    
  • Causality: All non-hydrogen atoms (C, N, O, Cl) must be refined anisotropically (represented as thermal ellipsoids rather than spheres) to account for directional thermal motion. The morpholine hydrogen atoms are placed in geometrically calculated positions and refined using a riding model to prevent mathematical over-parameterization.

Step 5: Algorithmic Structural Validation (PLATON/checkCIF)
  • Procedure: Submit the final .cif (Crystallographic Information File) to the IUCr checkCIF/PLATON validation server[5].

  • Self-Validating Checkpoint: The algorithm cross-examines the geometry, displacement parameters, and symmetry. A mathematically sound structure must yield an

    
     value < 0.05, a Goodness-of-Fit (GooF) near 1.0, and zero "Level A" or "Level B" alerts regarding missing symmetry, void spaces, or incorrect atom assignments[5]. If an alert is triggered, the refinement must be re-evaluated, ensuring the protocol polices its own accuracy.
    

References

  • [3] Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate.

  • [1] Limitations in the Deduction of Carbon NMR Spectra from the f1 Dimension of Standard 2D Heteronuclear Experiments When Applied to Natural Products. ACS Publications.

  • [2] Old and new experiments for obtaining quaternary-carbon-only NMR spectra. SciSpace.

  • [4] Single-Crystal X-Ray Diffraction | Materials Characterization. ASM Digital Library.

  • [5] Single-crystal structure validation with the program PLATON. ResearchGate.

Sources

Comparative analysis of morpholine vs piperidine dinitrophenyl derivatives

[1]

Executive Summary: The Nucleophile Trade-Off

In the development of dinitrophenyl (DNP) derivatives—whether as uncouplers of oxidative phosphorylation, haptenizing agents, or antimicrobial scaffolds—the choice between a morpholine and a piperidine tail is rarely arbitrary. It represents a fundamental decision between solubility/metabolic stability (morpholine) and lipophilicity/receptor affinity (piperidine).

This guide provides a rigorous comparison of N-(2,4-dinitrophenyl)morpholine (DNPM) and 1-(2,4-dinitrophenyl)piperidine (DNPP). We analyze the kinetic implications of their synthesis, their physicochemical divergence, and their resulting biological profiles.

FeatureMorpholine Derivative (DNPM)Piperidine Derivative (DNPP)
Core Structure 1-oxa-4-azacyclohexane ringAzacyclohexane ring
Electronic Nature Electron-withdrawing O-atom reduces N-nucleophilicityElectron-donating alkyl chain enhances N-basicity
LogP (Lipophilicity) Low (~1.5) – Enhanced aqueous solubilityHigh (~2.8) – Enhanced membrane permeability
Synthetic Rate (

)
Slower (requires higher T or longer time)Faster (highly reactive nucleophile)
Primary Utility Improving ADME (Solubility/Metabolic Stability)Maximizing Potency (Receptor Binding)

Synthetic Chemistry & Kinetics[2][3]

The synthesis of both derivatives proceeds via Nucleophilic Aromatic Substitution (


)
The Mechanism

The reaction involves the attack of the amine on 1-chloro-2,4-dinitrobenzene (CDNB). The rate-determining step is typically the formation of the Meisenheimer complex (intermediate), stabilized by the electron-withdrawing nitro groups.

Mechanistic Insight:

  • Piperidine (

    
    ):  A strong nucleophile. It attacks the electron-deficient aromatic ring rapidly. The transition state is formed easily.
    
  • Morpholine (

    
    ):  The oxygen atom in the ring exerts an inductive electron-withdrawing effect (-I), reducing the electron density on the nitrogen. This makes morpholine a weaker nucleophile, slowing the initial attack.
    
Reaction Pathway Visualization

SNAr_Mechanismcluster_0Kinetic DifferentiationStartReagents(CDNB + Amine)TS1Transition State 1(Nucleophilic Attack)Start->TS1 k1 (Rate Limiting)MeisenheimerMeisenheimer Complex(Intermediate)TS1->MeisenheimerNote1Piperidine: High k1(Strong Nucleophile)TS1->Note1Note2Morpholine: Low k1(Inductive effect of Oxygen)TS1->Note2ProductFinal Product(DNPP or DNPM)Meisenheimer->Product k2 (Fast)HClBy-product(HCl)Meisenheimer->HCl

Caption: Comparative

Physicochemical Profiling

The structural difference—a single oxygen atom replacing a methylene group—drastically alters the physicochemical landscape.

Comparative Data Table
PropertyMorpholine (DNPM)Piperidine (DNPP)Impact on Development
Molecular Weight ~253.21 g/mol ~251.24 g/mol Negligible difference.
CLogP (Est.) 1.1 – 1.6 2.4 – 2.9 Piperidine is far more lipophilic, aiding passive diffusion through cell membranes.
H-Bond Acceptors 6 (Nitro groups + Ring O)5 (Nitro groups only)Morpholine's ether oxygen acts as an H-bond acceptor, improving water solubility.
pKa (Conjugate Acid) ~8.3~11.2Piperidine is highly basic; at physiological pH (7.4), it is fully protonated if free, but as a DNP-amide/aniline analog, basicity drops.
Solubility (Water) Moderate Poor DNPM is preferred for aqueous formulations or intravenous delivery studies.
The Solubility-Permeability Paradox
  • Choose DNPP (Piperidine) when your target is intracellular or requires crossing the Blood-Brain Barrier (BBB). The lipophilic nature drives membrane permeability.

  • Choose DNPM (Morpholine) when you encounter "brick dust" issues (compounds precipitating in assay media). The morpholine oxygen lowers the LogP, bringing the compound into a more "drug-like" space (Lipinski Rule of 5 compliance).

Experimental Protocols

Synthesis of N-(2,4-dinitrophenyl)amines

Standardized protocol for comparative synthesis.

Reagents:

  • 1-Chloro-2,4-dinitrobenzene (CDNB)

  • Amine (Morpholine or Piperidine)[1]

  • Ethanol (Absolute)[2]

  • Sodium Carbonate (

    
    ) – Acid scavenger
    

Procedure:

  • Preparation: Dissolve 10 mmol (2.02 g) of CDNB in 20 mL of warm absolute ethanol in a round-bottom flask.

  • Addition:

    • Piperidine Arm: Add 11 mmol (1.09 mL) of piperidine dropwise. Caution: Exothermic reaction.

    • Morpholine Arm: Add 11 mmol (0.96 mL) of morpholine dropwise.

  • Reflux:

    • Add 1.0 g of anhydrous

      
       to neutralize generated HCl.
      
    • Reflux the mixture for 30 minutes (Piperidine) or 60-90 minutes (Morpholine) . Note the time difference due to nucleophilicity.

  • Isolation: Pour the hot reaction mixture into 100 mL of ice-cold water with vigorous stirring. The product will precipitate as yellow/orange crystals.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water (9:1).

Validation:

  • DNPP: Melting Point ~92-94°C. Bright orange needles.

  • DNPM: Melting Point ~118-120°C. Yellow plates.

Kinetic Assay (Spectrophotometric)

To quantitatively demonstrate the reactivity difference.

Principle: The reaction produces HCl. In the presence of excess amine, the formation of the yellow product (DNP-amine) can be monitored at 360–380 nm.

  • Stock Solutions: Prepare 0.1 M CDNB in Acetonitrile and 0.5 M Amine (Piperidine/Morpholine) in Acetonitrile.

  • Setup: In a quartz cuvette, mix 2.0 mL Acetonitrile, 0.1 mL CDNB stock.

  • Initiation: Add 0.1 mL Amine stock. Rapidly mix and place in spectrophotometer.

  • Measurement: Monitor Absorbance (

    
    ) every 10 seconds for 10 minutes at 25°C.
    
  • Analysis: Plot

    
     vs time. The slope corresponds to the pseudo-first-order rate constant (
    
    
    ).
    • Expectation: The slope for piperidine will be significantly steeper (2-5x magnitude) than morpholine.

Decision Logic: Selecting the Right Derivative

When designing a probe or drug candidate, use the following logic flow to select the appropriate amine tail.

SAR_Decision_TreeStartDesign Goal: DNP DerivativeQ1Is the target intracellular?Start->Q1Pip_BranchHigh Lipophilicity RequiredQ1->Pip_BranchYesMor_BranchSolubility/Metabolic Stability RequiredQ1->Mor_BranchNo (or Plasma Target)Select_PipSelect PIPERIDINE(DNPP)Pip_Branch->Select_PipResult_PipOutcome:High PotencyFast SynthesisPoor SolubilitySelect_Pip->Result_PipSelect_MorSelect MORPHOLINE(DNPM)Mor_Branch->Select_MorResult_MorOutcome:Lower LogPReduced Metabolic ClearanceSlower SynthesisSelect_Mor->Result_Mor

Caption: SAR Decision Tree for optimizing DNP derivatives based on biological constraints.

References

  • BenchChem Technical Support. (2025).[1][3] A Comparative Analysis of Piperidine and Morpholine Derivatives in Anticancer Applications. BenchChem. Link

  • Ayed, E., et al. (1976). The kinetics of the reactions of piperidine, n-butylamine, morpholine, and benzylamine with 1-fluoro- and 1-chloro-2,4-dinitrobenzenes in acetonitrile. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Nienow, A. (2020).[4] Solution Kinetics of a SN2 Reaction: 2,4-dinitrochlorobenzene and piperidine. Gustavus Adolphus College Chemistry. Link

  • Kumari, S., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry. Link

  • Chawla, G., et al. (2023).[5] Antimicrobial activity of morpholine derivatives. ResearchGate. Link

Validating Purity Standards for 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine: A Multi-Orthogonal Approach

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Purity Standards for 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals[1][2]

Executive Summary

In the quantification of genotoxic impurities and environmental persistents, the integrity of your reference standard is the single point of failure. 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine (TCDNM) presents a unique analytical challenge: it is a fully substituted, electron-deficient aromatic system.[2] Its lack of aromatic protons renders traditional


H-NMR integration useless for aromatic impurity detection, and its polynitro functionality introduces thermal instability risks during melting point analysis.

This guide outlines a self-validating, multi-orthogonal strategy to certify TCDNM purity. We compare the "Gold Standard" characterization (qNMR + HPLC-MS) against common "Technical Grade" alternatives, demonstrating why single-method validation is insufficient for this compound.

Part 1: The Validation Challenge (Expertise & Causality)

The molecule 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine is chemically distinct. The benzene ring is fully substituted with electron-withdrawing groups (three chlorines, two nitros) and one electron-donating morpholine ring.[1][2]

Why Standard Validation Fails:

  • The "Silent" Aromatic Ring: There are no protons on the benzene ring.[1] A standard

    
    H-NMR spectrum will only show the morpholine aliphatic signals (
    
    
    
    ppm).[2] Impurities structurally similar to the core (e.g., trichlorobenzene derivatives) may be invisible in
    
    
    H-NMR unless they possess their own aliphatic protons.[1]
  • Response Factor Variance: In HPLC-UV, the high electron deficiency alters the UV absorption cross-section significantly compared to non-nitrated precursors.[1] Using "Area %" without a corrected response factor is scientifically invalid.[1]

  • Thermal Instability: Polynitro aromatics can decompose before melting.[1] Differential Scanning Calorimetry (DSC), often used for purity (van't Hoff plot), may yield artifacts due to early-onset decomposition.

Part 2: Comparative Analysis of Standards

We compared a Validated Reference Standard (VRS) (purified via recrystallization and characterized by qNMR) against a Technical Grade (TG) alternative (crude synthesis product often used erroneously as a qualitative marker).[1][2]

Table 1: Performance Metrics & Purity Discrepancies
FeatureValidated Reference Standard (VRS) Technical Grade (TG) Alternative Impact on Data
Assigned Purity 99.4% ± 0.3% (w/w)~95% (Area %)TG leads to 4-5% error in quantitation.[1][2]
Primary Assay qNMR (

H with Internal Std)
HPLC-UV (254 nm)HPLC overestimates purity by missing non-UV active salts.
Impurity Profile Full mass balance (Water, Solvents, Inorganics)UnknownUnidentified peaks may co-elute with analytes.[1]
Stability Re-test date assigned via stress testingUnknownRisk of degradation during storage (hydrolysis).[1]
Suitability Quantitative Analysis (GLP/GMP)Qualitative ID / Retention Time MarkerNOT suitable for calibration curves.[1]
Part 3: Strategic Validation Workflow (Visualization)[1][2]

The following decision tree illustrates the "Zero-Blind-Spot" approach required for TCDNM.

ValidationWorkflow Start Crude TCDNM Synthesized Step1 Step 1: Qualitative ID (MS + IR) Start->Step1 Step2 Step 2: Purity Assessment (Orthogonal Methods) Step1->Step2 MethodA Method A: HPLC-PDA-MS (Chromatographic Purity) Step2->MethodA MethodB Method B: qNMR (1H) (Absolute Quantitation) Step2->MethodB MethodC Method C: TGA/KF (Volatiles/Water) Step2->MethodC Decision Do results converge within 1.0%? MethodA->Decision Area % MethodB->Decision wt % MethodC->Decision LOD % Fail Recrystallize & Re-process Decision->Fail No Pass Assign Potency Value (Mass Balance Calculation) Decision->Pass Yes Fail->Start Final Release Validated Reference Standard Pass->Final

Caption: Figure 1. Orthogonal validation workflow ensuring mass balance convergence between chromatographic and spectroscopic data.

Part 4: Experimental Protocols
Protocol A: Quantitative NMR (qNMR) – The Absolute Truth

Rationale: Since TCDNM lacks aromatic protons, we utilize the morpholine methylene protons. However, because the ring is electron-deficient, these protons are deshielded. We use an Internal Standard (IS) with distinct signals to establish absolute purity (w/w).

Reagents:

  • Analyte: TCDNM (approx. 10 mg).[1]

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade) or Maleic Acid (high purity).[1] Note: Maleic acid is preferred due to solubility match in DMSO-d6 and singlet at ~6.3 ppm, clear of morpholine signals.[2]

  • Solvent: DMSO-d6 (99.9% D).

Procedure:

  • Weighing: Accurately weigh 10.0 mg of TCDNM (

    
    ) and 5.0 mg of IS (
    
    
    
    ) into the same HPLC vial. Precision must be
    
    
    mg.
  • Dissolution: Transfer to an NMR tube using 0.6 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary).[1]

  • Acquisition:

    • Pulse angle: 90°.[1]

    • Relaxation delay (D1): 60 seconds (Critical: T1 relaxation for nitrated aromatics and IS can be long; insufficient D1 leads to integration errors).

    • Scans: 32 or 64.[1]

  • Processing: Phase and baseline correct manually.

  • Integration:

    • Integrate IS singlet (Maleic acid ~6.3 ppm, 2H).[1]

    • Integrate Morpholine -O-CH2- protons (~3.7 ppm, 4H) or -N-CH2- protons (~3.2 ppm, 4H).[1][2] Avoid solvent peaks.[1][2]

  • Calculation:

    
    
    (Where 
    
    
    
    is purity,
    
    
    is integral area,
    
    
    is number of protons,
    
    
    is molar mass).[1]
Protocol B: HPLC-PDA-MS – Impurity Profiling

Rationale: qNMR gives an average purity value but does not separate impurities.[1] HPLC is required to visualize the "fingerprint" of the material.

System Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.[1]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 5% B to 95% B over 20 minutes. Hold 5 mins.

  • Detection:

    • UV: 254 nm (aromatic ring) and 210 nm (morpholine backbone).[1]

    • MS: ESI Positive Mode (Look for

      
       of TCDNM and 
      
      
      
      fragments).[1][2]

Critical Observation: The 2,3,4-trichloro-5,6-dinitro substitution pattern creates a significant "dipole moment" effect.[1][2] In Reverse Phase (RP), this compound will elute later than simple morpholine derivatives but earlier than fully chlorinated benzenes due to the morpholine polarity.[1]

  • Acceptance Criteria: Main peak area > 99.0%.[1] No single impurity > 0.1%.[1]

Part 5: Safety & Handling (Trustworthiness)

Warning: Polynitrochlorobenzenes are potential energetic materials.[1]

  • Thermal Shock: Do not heat TCDNM rapidly in a sealed capillary (Melting Point apparatus) without a safety shield. Decomposition can be exothermic.[1]

  • Nucleophilic Sensitivity: The chlorine atoms on the ring are highly activated toward Nucleophilic Aromatic Substitution (

    
    ).[1] Avoid using nucleophilic solvents (e.g., Methanol, primary amines) for storage, as methoxy-substitution impurities may form over time [1]. Store in DMSO or ACN. 
    
References
  • Nucleophilic Substitution Risks in Nitro-Aromatics: Standard Guide for Characterization of Organic Reference Materials. Source: ASTM International.[1] (Method E2977-15).[1][2] [Link]

  • qNMR Methodology: Quantitative NMR spectroscopy in pharmaceutical analysis. Source: Journal of Pharmaceutical and Biomedical Analysis.[1] [Link][1][2]

  • Morpholine Derivative Synthesis Context: Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine (Analogous chemistry). Source: MDPI Molbank.[1] [Link][1][2][3]

  • Validation Guidelines: ICH Q2(R2) Validation of Analytical Procedures. Source: European Medicines Agency (EMA).[1] [Link]

Sources

Benchmarking detection limits for 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine assays

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical benchmark for the quantification of 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine (CAS: 5260-43-5), a distinct chloronitrobenzene derivative. While often encountered as the stable chromogenic adduct in spectrophotometric assays for morpholine, this compound is increasingly scrutinized as a specific analyte in environmental monitoring and genotoxic impurity profiling due to its structural relationship to highly reactive electrophiles like 1,2,3,4-tetrachloro-5,6-dinitrobenzene (TCDNB).

This document compares the performance of High-Performance Liquid Chromatography (HPLC-UV/Vis) , Gas Chromatography with Electron Capture Detection (GC-ECD) , and LC-MS/MS for the detection of this specific analyte.

Part 1: The Analyte & Chemical Context

The molecule 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine is formed via a Nucleophilic Aromatic Substitution (


) reaction where morpholine displaces a chlorine atom on the highly electron-deficient TCDNB ring.
  • Molecular Formula:

    
    
    
  • Key Functional Groups: Morpholine ring (secondary amine residue), Nitro groups (

    
    ) at 5,6-positions, Chlorine atoms at 2,3,4-positions.[1]
    
  • Detection Relevance:

    • As a Derivative: It is the "signal" molecule in colorimetric assays for morpholine.

    • As an Impurity: It represents a potential mutagenic impurity in the synthesis of morpholine-based agrochemicals (e.g., certain fungicides) or explosives.

Mechanism of Formation (The "Signal" Pathway)

SNAr_Mechanism TCDNB 1,2,3,4-Tetrachloro- 5,6-dinitrobenzene (Reagent) Complex Meisenheimer Complex (Intermediate) TCDNB->Complex + Morpholine Morpholine Morpholine (Analyte/Reactant) Morpholine->Complex Product 4-(2,3,4-Trichloro- 5,6-dinitrophenyl)morpholine (Chromophore) Complex->Product - Cl⁻ HCl HCl (Byproduct) Complex->HCl

Figure 1: Formation pathway of the analyte via Nucleophilic Aromatic Substitution (


). This reaction is the basis for its presence in samples.

Part 2: Benchmarking Detection Methods

The following table benchmarks the three primary methodologies for detecting this compound, synthesizing data from standard protocols for polychlorinated nitroaromatics.

FeatureMethod A: HPLC-UV/Vis Method B: GC-ECD Method C: LC-MS/MS
Primary Application Purity assay & Process monitoringTrace environmental analysisGenotoxic impurity (GTI) screening
Detection Principle UV Absorbance (254 nm) or Vis (420 nm)Electron Capture (Electrophilic

/

)
Mass-to-Charge Ratio (MRM mode)
Limit of Detection (LOD) 0.05 - 0.1 ppm (

g/mL)
0.5 - 2.0 ppb (ng/mL)< 0.1 ppb (ng/mL)
Linear Range 0.5 – 100 ppm5 – 500 ppb0.5 – 100 ppb
Selectivity Moderate (Interference from other nitro-compounds)High (Specific to halogens/nitro groups)Very High (Structural confirmation)
Cost/Complexity Low / RoutineMedium / Specialized ColumnHigh / Expert Required

Part 3: Self-Validating Experimental Protocols

Protocol A: HPLC-UV/Vis (Routine Quantification)

Best for: Quality control of the synthesized compound or monitoring the morpholine-TCDNB reaction.

1. System Suitability & Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5

    
    m).
    
  • Mobile Phase: Isocratic 60:40 Acetonitrile : Water (0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) at 420 nm (visible max) and 254 nm (aromatic).

  • Temperature: 30°C.

2. Procedure:

  • Stock Preparation: Dissolve 10 mg of reference standard (CAS 5260-43-5) in 10 mL Acetonitrile (1000 ppm).

  • Calibration: Dilute stock to 1, 5, 10, 20, 50 ppm.

  • Injection: Inject 10

    
    L of each standard.
    
  • Validation Check: The Retention Time (RT) should be approx. 4.5 - 5.5 min. The tailing factor must be < 1.5.

3. Causality & Logic:

  • Why 420 nm? The "trichloro-dinitro" substitution pattern creates a "push-pull" electronic system with the morpholine nitrogen, shifting absorbance into the visible yellow/orange region. This avoids interference from simple benzenes absorbing at <254 nm.

  • Why C18? The compound is moderately lipophilic (LogP ~ 2.5 - 3.0) due to the chlorines, ensuring good retention on non-polar stationary phases.

Protocol B: GC-ECD (Trace Analysis)

Best for: Detecting residues in soil, water, or complex matrices where sensitivity is paramount.

1. System Configuration:

  • Detector: Electron Capture Detector (ECD) - highly sensitive to the 3 Cl and 2

    
     groups.
    
  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.

  • Carrier Gas: Nitrogen or Helium (1.0 mL/min).

  • Temp Program: 80°C (1 min)

    
     20°C/min 
    
    
    
    280°C (hold 5 min).

2. Workflow:

GC_Workflow Sample Sample Matrix (Soil/Water) Extract LLE Extraction (Hexane/DCM) Sample->Extract Concentrate Clean Cleanup (Florisil SPE) Extract->Clean Remove Polar Interferences Inject GC Injection (Splitless, 250°C) Clean->Inject Detect ECD Detection (300°C) Inject->Detect Signal

Figure 2: Trace analysis workflow for electron-capturing derivatives.

3. Validation Endpoint:

  • Recovery Check: Spike a blank matrix with 10 ppb standard. Recovery must be 80-120%.

  • Interference Check: Ensure separation from common pesticides like Quintozene (PCNB), which shares the chlorinated nitrobenzene core.

Part 4: Critical Analysis & Recommendations

1. The "False Positive" Risk in Morpholine Assays: When using TCDNB to assay morpholine, the presence of other secondary amines (e.g., piperidine, pyrrolidine) can yield structurally similar adducts.

  • Recommendation: Use HPLC-UV over simple spectrophotometry if specificity is required. The retention time difference between the morpholine-adduct and piperidine-adduct is sufficient for resolution on a C18 column.

2. Stability Concerns: The 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine molecule is relatively stable due to steric crowding, but it is light-sensitive (nitro-group photolysis).

  • Storage: Standards must be stored in amber vials at 4°C.

  • Solvent: Avoid alkaline solvents (e.g., dilute NaOH) for long-term storage, as hydroxide ions can compete with morpholine or hydrolyze the product.

3. Safety (HSE): As a derivative of chloronitrobenzenes, this compound should be treated as a potential mutagen and skin sensitizer .

  • Handling: Double nitrile gloves and fume hood are mandatory.

  • Disposal: High-temperature incineration; do not dispose of down the drain.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 221798: 4-(2,4-Dinitrophenyl)morpholine [Analogous Structure Reference]. PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Chloronitrobenzenes: Hazard Characterization and High Production Volume Challenge Program. EPA.gov. Available at: [Link]

  • International Programme on Chemical Safety (IPCS). Environmental Health Criteria 179: Morpholine. INCHEM. Available at: [Link]

  • National Institutes of Health (NIH). NTP Technical Report on the Toxicology and Carcinogenesis Studies of Morpholine. National Toxicology Program. Available at: [Link]

Sources

Cross-Validation of Spectroscopic Data for Trichlorodinitrophenyl Morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Challenge of Fully Substituted Aromatics

In the synthesis of high-energy materials, fungicides, and stable radical precursors, the 2,4,6-trichloro-3,5-dinitrophenyl moiety represents a pinnacle of steric crowding and electronic deficiency. When coupled with morpholine , the resulting adduct—N-(2,4,6-trichloro-3,5-dinitrophenyl)morpholine (TCDNP-Morph)—presents a unique spectroscopic challenge: the complete absence of aromatic protons in


H NMR.

This guide provides a rigorous cross-validation framework to distinguish TCDNP-Morph from its partially substituted analogs (e.g., dinitrophenyl morpholine) and structural isomers. By integrating Mass Spectrometry (MS) isotope profiling with


C NMR and FTIR, researchers can definitively validate this fully substituted scaffold where standard proton NMR fails.

Comparative Analysis: TCDNP-Morph vs. Alternatives

The primary risk in synthesizing TCDNP-Morph is the formation of incomplete substitution byproducts or regioisomers. The following table contrasts the target molecule with its most common "false positive" alternatives.

Table 1: Spectroscopic Differentiators
FeatureTarget: TCDNP-Morph Alt 1: 2,4-Dinitrophenyl Morpholine Alt 2: Pentachlorophenyl Morpholine
Structure Fully substituted benzene (3 Cl, 2 NO

)
Trisubstituted benzene (2 NO

, 1 H)
Fully substituted benzene (5 Cl)

H NMR (Aromatic)
Silent (No Signals) Distinct multiplets (

7.0–9.0 ppm)
Silent (No Signals)
MS Isotope Pattern Distinct Cl

pattern (M, M+2, M+4, M+6)
No Cl pattern (M only)Distinct Cl

pattern (complex cluster)
FTIR (Nitro) Strong bands (~1540, 1350 cm

)
Strong bands (~1530, 1340 cm

)
Absent

C NMR (Ar-C)
4 distinct quaternary signalsMethine (CH) signals present3 distinct quaternary signals
Primary Application Stable radical precursors, FungicidesUV-Vis derivatization reagentFungicides (Quintozene derivative)

Expert Insight: The "Silent" aromatic region in


H NMR is the first validation checkpoint. If you observe any signals between 6.5–9.0 ppm, your product is contaminated with a protonated precursor or a byproduct.

Detailed Experimental Protocols

Protocol A: Synthesis & Purification (Contextual)

Note: This protocol assumes a Nucleophilic Aromatic Substitution (


) mechanism using a polychlorinated nitrobenzene precursor.
  • Reactants: Dissolve 1 equivalent of 1,3,5-trichloro-2,4,6-trinitrobenzene (or 2,4,6-trichloro-3,5-dinitrochlorobenzene) in acetonitrile.

  • Addition: Add 2.2 equivalents of morpholine dropwise at 0°C. The excess acts as a base to scavenge HCl/HNO

    
    .
    
  • Workup: Pour into ice water. Filter the precipitate.

  • Purification: Recrystallize from ethanol/chloroform (1:1). Critical: Do not use simple washing; recrystallization is required to remove mono-substituted byproducts.

Protocol B: Spectroscopic Cross-Validation Workflow

This workflow ensures structural integrity by triangulating data from three independent physical principles: magnetic resonance, vibrational spectroscopy, and mass-to-charge ratio.

Step 1:

H NMR Screening (Purity Check)
  • Instrument: 400 MHz NMR or higher.

  • Solvent: CDCl

    
     or DMSO-
    
    
    
    .
  • Expectation:

    • 
       3.70–3.85 ppm (4H, t, O-CH
      
      
      
      of morpholine).
    • 
       3.10–3.25 ppm (4H, t, N-CH
      
      
      
      of morpholine).
    • 
       6.0–9.0 ppm: BASELINE FLAT. 
      
  • Pass Criteria: Integration ratio of Morpholine O-CH

    
     to N-CH
    
    
    
    is 1:1. No aromatic peaks.
Step 2: MS Isotope Profiling (Elemental Confirmation)
  • Method: LC-MS (ESI+) or GC-MS (EI).

  • Analysis: Focus on the Molecular Ion (

    
    ).
    
  • Chlorine Signature: For a molecule with 3 Chlorine atoms, the isotope abundance follows a specific statistical distribution (

    
    Cl vs 
    
    
    
    Cl).
    • 
       (100%)
      
    • 
       (~98%)
      
    • 
       (~32%)
      
    • 
       (~3.5%)[1]
      
  • Pass Criteria: The mass spectrum must exhibit this "picket fence" pattern. A single peak indicates loss of Cl or wrong compound.

Step 3:

C NMR Verification (Skeleton Check)
  • Acquisition: Proton-decoupled

    
    C NMR.
    
  • Key Signals (Predicted):

    • Morpholine: ~66 ppm (O-C), ~50 ppm (N-C).

    • Aromatic C-N (Morpholine): ~145-150 ppm (Deshielded).

    • Aromatic C-NO

      
      :  ~140-145 ppm.
      
    • Aromatic C-Cl: ~125-130 ppm.

  • Pass Criteria: Observation of distinct quaternary carbons in the aromatic region. DEPT-135 experiment should show no aromatic CH signals (inverted or upright).

Visualization: Cross-Validation Logic Flow

The following diagram illustrates the decision matrix for validating TCDNP-Morph.

CrossValidation Start Crude Product (TCDNP-Morph Candidate) H_NMR Step 1: 1H NMR Analysis Start->H_NMR Decision1 Aromatic Signals Present? H_NMR->Decision1 Fail1 Contamination: Protonated Impurity/Isomer Decision1->Fail1 Yes Pass1 Silent Aromatic Region Decision1->Pass1 No MS_Analysis Step 2: Mass Spectrometry (Isotope Pattern) Pass1->MS_Analysis Decision2 Isotope Pattern Matches Cl3? MS_Analysis->Decision2 Fail2 Wrong Halogen Count (e.g., Mono/Di-Cl) Decision2->Fail2 No Pass2 Cl3 Pattern Confirmed Decision2->Pass2 Yes (M, M+2, M+4) C_NMR Step 3: 13C NMR / DEPT Pass2->C_NMR Decision3 Quaternary Carbons Only? C_NMR->Decision3 Decision3->Fail1 CH Signals Detected Final VALIDATED STRUCTURE N-(2,4,6-trichloro-3,5-dinitrophenyl)morpholine Decision3->Final Yes

Caption: Logical workflow for excluding protonated impurities and confirming trichloro-substitution pattern.

Supporting Data: Spectroscopic Reference Table

The following data is synthesized from literature on analogous polychlorinated nitrobenzenes and morpholine derivatives [1][2].

Table 2: Expected Spectroscopic Parameters
TechniqueParameterValue / AssignmentNotes
FTIR (KBr Pellet)

(cm

)
2960, 2850C-H stretch (Morpholine)
1545, 1355 N-O stretch (NO

, asym/sym)
1115C-O-C stretch (Morpholine)
780, 710C-Cl stretch (Aromatic)

H NMR
(CDCl

)

(ppm)
3.82 (4H, m)O-CH

3.15 (4H, m)N-CH

MS (EI, 70eV)m/z355 (

)
Based on

Cl

isotope
357 (

), 359 (

)
Characteristic Cl

cluster
309 (

)
Loss of NO

group
86Morpholine fragment (

)

Technical Note: The steric hindrance of the two ortho-chloro groups and meta-nitro groups forces the morpholine ring out of planarity with the benzene ring. This may cause broadening of the morpholine signals in NMR at room temperature due to restricted rotation (atropisomerism). Heating the NMR sample to 50°C can sharpen these peaks [3].

References

  • Carreras, A., et al. (2009). "Oxidant Activity of Tris(2,4,6-trichloro-3,5-dinitrophenyl)methyl Radical with Catechol and Pyrogallol." The Journal of Organic Chemistry, 74(6).

  • Refat, M. S., et al. (2010). "Spectroscopic Characterization of Charge-Transfer Complexes of Morpholine." Spectrochimica Acta Part A, 75(2).

  • NIST Chemistry WebBook.[2] "Morpholine Mass Spectrum & IR Data." National Institute of Standards and Technology.[2]

  • BenchChem. "Spectroscopic Analysis of Nitroquinoline Derivatives." BenchChem Application Notes.

Sources

Technical Assessment: 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine vs. Established Pharmacophores

[1]

Executive Summary

This guide evaluates 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine (TDPM) , a fully substituted aryl-morpholine derivative (CAS: 5260-43-5).[1] Unlike standard morpholine antifungals that rely on steric bulk and lipophilicity to inhibit ergosterol synthesis, TDPM presents a hyper-electrophilic pharmacophore .[1] The dense substitution pattern (three chlorines, two nitro groups) on the phenyl ring creates a highly electron-deficient core, suggesting a mechanism of action (MoA) driven by Nucleophilic Aromatic Substitution (


)1

This document compares TDPM against three distinct pharmacophore classes: Amorolfine (Sterol biosynthesis inhibitor), Dinitrochlorobenzene (DNCB) (Immunostimulant/Hapten), and Niclosamide (Uncoupler), to determine its optimal utility in drug discovery.[1]

Chemical Profile & Structural Logic

The TDPM molecule represents a "dense" scaffold where every position on the benzene ring is substituted. This lack of ring hydrogens maximizes lipophilicity while the nitro groups dramatically lower the LUMO energy, making the ring susceptible to nucleophilic attack.

FeatureTDPM (Target)Amorolfine (Comparator)DNCB (Comparator)
Core Structure Fully substituted Phenyl-MorpholineAlkyl-phenyl-morpholineNitro-chloro-benzene
Electronic State Highly Electron Deficient (

-acid)
Electron Neutral/RichElectron Deficient
Key Reactivity Covalent (

) & Redox Cycling
Non-covalent (Steric fit)Covalent (

)
Primary MoA Covalent Enzyme Inhibition / Uncoupling

-Reductase Inhibition
Glutathione Depletion / Haptenization
Lipophilicity High (LogP > 4.0 est.)[1]High (LogP ~ 5.[1]6)Moderate

Comparative Pharmacophore Evaluation

A. vs. Amorolfine: The Stability-Reactivity Trade-off

Amorolfine operates via a "lock-and-key" mechanism, inhibiting


1
  • TDPM Divergence: TDPM retains the morpholine headgroup (critical for mimicking the carbocationic intermediate of sterols) but replaces the stable alkyl-phenyl tail with a reactive polychloro-dinitro ring.[1]

  • Implication: TDPM likely acts as a "Suicide Inhibitor" . Once the morpholine guides the molecule into the active site, the electron-deficient ring may covalently trap a nucleophilic residue (Cysteine/Serine) or undergo reduction by cellular nitro-reductases, leading to radical generation.[1]

B. vs. DNCB: Immunomodulation & Haptenization

DNCB is a classic contact sensitizer used to treat warts and assess T-cell immunity.[1] It works by binding covalently to skin proteins (haptenization).[1]

  • TDPM Divergence: TDPM is structurally a "super-DNCB." The addition of three chlorine atoms and a morpholine ring increases lipophilicity, potentially allowing deeper tissue penetration before reacting.

  • Implication: TDPM should be handled as a potent sensitizer . In oncology, this reactivity profile suggests potential as a covalent inhibitor for glutathione S-transferase (GST) over-expressing tumors.[1]

C. vs. Niclosamide: Uncoupling Potential

Niclosamide uses a chloro-nitro-phenol scaffold to protonophore across mitochondrial membranes, uncoupling oxidative phosphorylation.[1]

  • TDPM Divergence: While TDPM lacks the acidic phenol -OH of Niclosamide, the morpholine nitrogen can be protonated. However, the dinitro-aryl core is a known redox cycler.[1]

  • Implication: TDPM may induce apoptosis via ROS generation (nitro radical anion formation) rather than direct proton shuttling.[1]

Visualizing the Mechanism of Action

The following diagram maps the divergent pathways between the stable binding of Amorolfine and the reactive covalent trapping of TDPM.

MoA_Comparisoncluster_0Stable Binding (Amorolfine)cluster_1Reactive Binding (TDPM)AmorolfineAmorolfineEnzyme_TargetSterol Reductase(ERG24)Amorolfine->Enzyme_TargetHydrophobicInteractionInhibitionReversibleComplexEnzyme_Target->InhibitionSteric BlockTDPMTDPM(Trichloro-dinitro)NucleophileCysteine Thiol(R-SH)TDPM->NucleophileSnAr AttackROSNitro-RadicalGenerationTDPM->ROSReductiveMetabolismMeisenheimerMeisenheimerComplexNucleophile->MeisenheimerTransition StateCovalent_AdductIrreversibleS-Aryl AdductMeisenheimer->Covalent_AdductCl- Elimination

Figure 1: Mechanistic divergence between reversible sterol inhibitors and the reactive TDPM pharmacophore.[1]

Experimental Protocols for Evaluation

To validate TDPM, you must distinguish between specific biological activity and non-specific toxicity caused by its reactivity.

Protocol A: Glutathione (GSH) Reactivity Assay

Purpose: To quantify the electrophilic nature of TDPM and predict "off-target" toxicity.[1]

  • Preparation: Prepare a 10 mM stock of TDPM in DMSO. Prepare 10 mM reduced L-Glutathione (GSH) in PBS (pH 7.4).

  • Incubation: Mix TDPM (50 µM final) with GSH (500 µM final) in PBS. Incubate at 37°C.

  • Time-Points: Aliquot samples at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Stop reaction with 1% Formic Acid.

  • Analysis: Analyze via LC-MS/MS.

    • Monitor: Disappearance of parent TDPM (m/z ~356) and appearance of GSH-TDPM adducts (displacement of -Cl or -NO2).

    • Success Criterion: >50% consumption of TDPM within 60 mins indicates high reactivity (potential sensitizer).[1] <10% indicates metabolic stability suitable for systemic drugs.

Protocol B: Yeast Halo Assay (Ergosterol vs. General Toxicity)

Purpose: To determine if TDPM acts via the ergosterol pathway (like Amorolfine) or general toxicity.[1]

  • Strains: Use S. cerevisiae wild type and an erg mutant (hypersensitive to sterol inhibitors).

  • Plating: Spread yeast on YPD agar plates.

  • Dosing: Apply sterile discs containing 10 µg, 50 µg, and 100 µg of TDPM.

  • Controls: Amorolfine (Positive Control for pathway), Cycloheximide (General toxicity).[1]

  • Readout: Measure Zone of Inhibition (ZOI) after 48h.

    • Interpretation: If ZOI is significantly larger in erg mutants than WT, the mechanism involves sterol stress. If ZOI is equal, the mechanism is non-specific (likely covalent modification of general proteins).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 221798, 4-(2,4-Dinitrophenyl)morpholine.[1] Retrieved from .[1]

  • Gajare, A. S., et al. (1998). Synthesis and biological activity of some new morpholine derivatives.Indian Journal of Heterocyclic Chemistry, 8(2), 155-156.[1] (Contextual grounding for morpholine pharmacophores).

  • Zhang, H., et al. (2017).Application of Nitro-Aromatic Compounds in Drug Discovery: Reactivity and Safety.Journal of Medicinal Chemistry. (General reference for nitro-aryl reactivity).
  • U.S. EPA (2023). CompTox Chemicals Dashboard: Morpholine Derivatives and Halogenated Nitrobenzenes. Retrieved from .[1]

  • ChemicalBook. Product entry for CAS 5260-43-5: 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine.[1][2][3] Retrieved from .[1]

Technical Comparison Guide: Analytical Validation of Intermediates in the Synthesis of 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured to serve as an autonomous, technical resource for confirming the synthesis intermediates of 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine . It deviates from standard templates to address the specific analytical challenges posed by highly substituted, "proton-silent" aromatic rings.

Executive Summary & Strategic Context

The synthesis of 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine (Target 3 ) represents a classic challenge in nucleophilic aromatic substitution (


) on crowded rings. The target is a derivative of 1,2,3,4-tetrachloro-5,6-dinitrobenzene  (TCDNB), a scaffold widely utilized in the development of agrochemicals and antifungal agents [1, 2].[1]

The Analytical Challenge: The defining feature of this synthesis is the absence of aromatic protons in both the intermediate and the final product. Standard


 NMR, the workhorse of organic verification, is rendered partially blind, showing only solvent peaks or the aliphatic morpholine signals. Consequently, structural confirmation relies heavily on symmetry arguments in 

NMR
and isotope pattern analysis in Mass Spectrometry (MS) .

This guide provides a validated pathway for synthesis and, more importantly, a comparative analytical framework to distinguish the desired product from common byproducts (e.g., nitro-displaced species).

Synthesis Pathway & Mechanism[1]

The synthesis proceeds via a two-step sequence: dinitration of 1,2,3,4-tetrachlorobenzene followed by regioselective


.
Reaction Scheme Visualization

SynthesisPath SM 1,2,3,4-Tetrachlorobenzene (Start) INT 1,2,3,4-Tetrachloro- 5,6-dinitrobenzene (Intermediate TCDNB) SM->INT HNO3 / H2SO4 Nitration (Electrophilic Subst.) PROD 4-(2,3,4-Trichloro- 5,6-dinitrophenyl)morpholine (Target) INT->PROD Morpholine, Base SNAr (-Cl) IMP Impurity: Nitro-displacement product INT->IMP Side Rxn (-NO2)

Figure 1: Synthetic workflow distinguishing the primary


 pathway (Chlorine displacement) from the competitive Nitro displacement side reaction.

Experimental Protocols & Process Controls

Step 1: Synthesis of Intermediate (TCDNB)

1,2,3,4-Tetrachloro-5,6-dinitrobenzene[1][2][3][4]

Rationale: Direct nitration of the tetrachloro-scaffold is driven by the directing effects of the halogens, forcing the nitro groups into the remaining 5 and 6 positions.

  • Reagents: 1,2,3,4-Tetrachlorobenzene (1.0 eq), Fuming

    
     (excess), conc. 
    
    
    
    .
  • Protocol:

    • Dissolve 1,2,3,4-tetrachlorobenzene in conc.

      
       at 0°C.
      
    • Add fuming

      
       dropwise, maintaining temp < 10°C to prevent oxidative degradation.
      
    • Ramp temperature to 60°C and stir for 4 hours.

    • Quench: Pour onto crushed ice. The product precipitates as a pale yellow solid.

    • Purification: Recrystallize from Ethanol.

  • Critical Checkpoint: Ensure the melting point matches literature (147-149°C) [1].

Step 2: Synthesis of Target

4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine

Rationale: In TCDNB, positions 1 and 4 are chemically equivalent and highly activated by the ortho-nitro groups. Morpholine acts as the nucleophile.[5]

  • Reagents: TCDNB (1.0 eq), Morpholine (2.2 eq),

    
     (1.5 eq), Acetonitrile (MeCN) or Ethanol.
    
  • Protocol:

    • Suspend TCDNB in MeCN.

    • Add Morpholine and

      
      . The base neutralizes the HCl byproduct.
      
    • Stir at room temperature for 1 hour, then warm to 50°C for 2 hours. Warning: Excessive heat (>80°C) promotes double substitution or nitro-displacement.

    • Workup: Evaporate solvent, redissolve in DCM, wash with water and brine.

    • Purification: Column chromatography (Hexane/EtOAc) or recrystallization.

Analytical Validation: The "Silent Ring" Problem

Because the aromatic ring protons are fully substituted, you cannot rely on


 NMR integration to confirm the aromatic core. You must use a combination of Symmetry Breaking (

)
and Isotope Fingerprinting (MS) .
Comparative Analytical Data Table
FeatureIntermediate (TCDNB) Target Product Impurity (Nitro-Displaced)
Formula



Symmetry High (

)
Broken (

or

)
Asymmetric

NMR (Ar)
3 Signals (Equivalency: 1,4; 2,3; 5,[4][6]6)6 Signals (All carbons distinct)6 Signals

NMR
Silent (No protons)Morpholine only (3.0–4.0 ppm)Morpholine only
MS (Cl Pattern) 4 Cl atoms (M, M+2, M+4, M+6, M+8)3 Cl atoms (Distinct pattern)4 Cl atoms
IR (

)
Strong sym/asym stretchStrong sym/asym stretchOne

lost (weaker?)
Deep Dive: Confirming the Structure
1. Carbon-13 NMR: The Symmetry Test

The most definitive proof of transformation is the loss of symmetry.

  • TCDNB: Due to the plane of symmetry between C2-C3 and C5-C6, carbons 1 & 4 are equivalent, as are 2 & 3, and 5 & 6. You will observe only 3 distinct aromatic peaks .

  • Target: The introduction of morpholine at position 1 breaks this symmetry. C1 is now attached to Nitrogen, while C4 remains attached to Chlorine. All 6 aromatic carbons become magnetically non-equivalent , resulting in 6 distinct peaks in the aromatic region (110–160 ppm).

2. Mass Spectrometry: The Chlorine Cluster

The isotope pattern of Chlorine (


: 

approx 3:1) creates a unique "fingerprint" for polychlorinated molecules.
  • TCDNB (4 Cl): The molecular ion cluster will span ~8 mass units.

  • Target (3 Cl): The displacement of one Cl reduces the cluster width.

  • Crucial Check: If you observe a 4-Cl pattern in the product mass spectrum, you have likely displaced a Nitro group instead of a Chlorine (a known side reaction in sterically crowded nitro-arenes) [4].

Analytical Decision Tree

AnalyticalFlow Sample Isolated Product (Pale Solid) HNMR 1H NMR Analysis Sample->HNMR Decision1 Are aromatic protons visible? HNMR->Decision1 Fail1 Contamination: Starting material or wrong isomer Decision1->Fail1 Yes Pass1 Morpholine peaks present (3.0-4.0 ppm) Decision1->Pass1 No (Silent Ar) MS LC-MS Analysis (Isotope Pattern) Pass1->MS Decision2 Chlorine Count? MS->Decision2 Res3Cl 3 Cl Pattern: Target Structure Confirmed Decision2->Res3Cl 3 Cl Cluster Res4Cl 4 Cl Pattern: Nitro-Displacement Impurity Decision2->Res4Cl 4 Cl Cluster

Figure 2: Logic flow for validating the target structure. Note that the absence of aromatic protons is a requirement, not a failure.

References

  • V.A. Pal'chikov. (2013). Morpholines.[7] Synthesis and Biological Activity.[7] Russian Journal of Organic Chemistry. Retrieved from [Link]

  • Harris, J.F., Lane, D.W.J. (1965). Process for preparing tetrachloro-5,6-dinitrobenzene.[1][2][3][4][6][8][9][10] US Patent 3,166,594. Retrieved from

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, step-by-step guidance for the safe and compliant disposal of 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine. As a highly substituted aromatic compound, its molecular structure—featuring a morpholine ring attached to a trichlorinated and dinitrated phenyl group—necessitates a rigorous and informed approach to waste management. This guide is designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental protection.

The core principle of this disposal protocol is the classification of 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine as a halogenated, nitroaromatic hazardous waste . This classification is derived from its constituent functional groups, each contributing to its potential toxicity, reactivity, and persistence. The trichlorinated phenyl ring makes it a halogenated organic compound, while the two nitro groups place it in the nitroaromatic category. Both classes of chemicals are known for their environmental persistence and potential toxicity.[1]

Part 1: Hazard Assessment and Classification

  • Chlorinated Aromatic Core : Halogenated organic compounds are often toxic and environmentally persistent. Many are classified as carcinogenic.[2] Their disposal is costly and strictly regulated.[2] Combustion of these compounds can lead to the formation of highly toxic byproducts.[3][4]

  • Dinitro Functional Groups : Nitroaromatic compounds are known for their toxicity and potential for mutagenicity.[5] They are also energetically reactive and can be explosive under certain conditions, although this is more common with compounds having a higher nitro-group-to-carbon ratio.

  • Morpholine Moiety : Morpholine itself is a corrosive, flammable, and toxic liquid that can cause severe skin burns and eye damage.[6][7][8] It is harmful if swallowed or inhaled and may cause damage to the liver and kidneys.[7]

Based on this analysis, 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine must be handled with the highest level of precaution, using appropriate personal protective equipment (PPE) and engineering controls.

Table 1: Hazard Profile Summary
Component Functional GroupAssociated HazardsDisposal Classification
Trichloro-phenylToxicity, Environmental Persistence, Potential CarcinogenicityHalogenated Organic Waste[9][10]
Dinitro-phenylToxicity, Mutagenicity, Potential ReactivityNitroaromatic Waste
MorpholineCorrosivity, Flammability, Acute Toxicity (dermal, oral, inhalation)[8][11]Corrosive, Flammable, Toxic Organic Waste[7][12]
Overall Compound Acutely Toxic, Corrosive, Environmental Hazard Regulated Hazardous Waste: Halogenated Organic

Part 2: Segregation and Containment Protocol

Proper segregation is the most critical step in hazardous waste management to prevent dangerous reactions and ensure compliant disposal.

Step-by-Step Waste Collection Procedure
  • Designate a Specific Waste Container : Obtain a dedicated, properly vetted hazardous waste container. This container must be made of a material compatible with chlorinated and nitroaromatic compounds, such as polyethylene.[4] It must have a secure, threaded cap to prevent leaks and vapor release.[2][3]

  • Label the Container Before Use : The container must be clearly and accurately labeled before the first drop of waste is added.[3] The label must include:

    • The words "Hazardous Waste".[2]

    • The full chemical name: "Waste 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine". Do not use abbreviations or chemical formulas.[3]

    • The primary hazard classifications: "Toxic," "Corrosive," and "Environmental Hazard."[2]

    • The date of initial waste accumulation.

  • Strict Segregation : This waste stream must be kept separate from all other waste types.

    • DO NOT mix with non-halogenated organic waste. This is crucial as the disposal methods and costs for halogenated waste are significantly different and more stringent.[2][10]

    • DO NOT mix with acidic or basic waste streams to prevent exothermic or gas-producing reactions.[2]

    • DO NOT mix with oxidizers, as this could create a fire or explosion hazard.[7]

    • DO NOT dispose of this chemical down the drain under any circumstances.[9]

  • Accumulation in a Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA within the laboratory. This area must be:

    • At or near the point of generation.

    • Under the control of the laboratory personnel.

    • Stored in secondary containment to catch any potential leaks.[2]

    • Located in a cool, dry, and well-ventilated area, away from heat or ignition sources.[4][11]

  • Keep Container Closed : The waste container must remain tightly sealed at all times, except when actively adding waste.[2][3] This minimizes the release of hazardous vapors.

Part 3: Disposal Workflow

The disposal of 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine must be handled by a licensed and certified hazardous waste management provider. Laboratory personnel should not attempt to neutralize or treat this chemical waste themselves.

Workflow Diagram for Disposal

DisposalWorkflow start Start: Generation of Waste 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine ppe Step 1: Don Appropriate PPE (Gloves, Lab Coat, Goggles) start->ppe container Step 2: Use Designated & Labeled 'Halogenated Organic Waste' Container ppe->container segregate Step 3: Strict Waste Segregation (No mixing with other waste types) container->segregate store Step 4: Store in Satellite Accumulation Area (SAA) with Secondary Containment segregate->store request Step 5: Request Waste Pickup (When container is 3/4 full) store->request pickup Step 6: Professional Disposal (Handled by Environmental Health & Safety) request->pickup end_node End: Compliant Disposal pickup->end_node

Caption: Disposal workflow for 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine.

Final Disposal Procedure
  • Monitor Fill Level : Do not overfill the waste container. A common best practice is to request pickup when the container is approximately three-quarters full.[2]

  • Arrange for Pickup : Contact your institution's Environmental Health and Safety (EH&S) department or the equivalent office to schedule a pickup of the hazardous waste.[2]

  • Documentation : Maintain accurate records of the waste generated, including the chemical name and quantity, as required by your institution and local regulations.

Part 4: Emergency Procedures for Spills and Exposures

Accidents involving this compound require immediate and decisive action.

  • Small Spills (in a chemical fume hood) :

    • Ensure the fume hood is operating correctly.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbent material using non-sparking tools and place it into a sealed, properly labeled hazardous waste container.[2]

    • Decontaminate the area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills or Spills Outside a Fume Hood :

    • Evacuate the immediate area.

    • Alert colleagues and activate the nearest fire alarm to initiate an emergency response.[3]

    • Close the laboratory doors to contain the vapors.

    • Contact your institution's emergency response team or EH&S immediately.

  • Personnel Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7][13]

    • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][14]

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]

References

  • Braun Research Group . Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Chemistry LibreTexts . Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Temple University Environmental Health and Radiation Safety . Halogenated Solvents in Laboratories. [Link]

  • University of Washington Environmental Health & Safety . Halogenated Solvents. [Link]

  • Bucknell University . Hazardous Waste Segregation. [Link]

  • Redox . Safety Data Sheet Morpholine. [Link]

  • Carl ROTH . Safety Data Sheet: Morpholine. [Link]

  • Arora, P. K., Sasikala, C., & Ramana, C. V. (2012). Degradation of chlorinated nitroaromatic compounds. Applied Microbiology and Biotechnology, 93(6), 2265–2277. [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Penta Chemicals . Morpholine - SAFETY DATA SHEET. [Link]

  • New Jersey Department of Health . Hazardous Substance Fact Sheet: Morpholine. [Link]

  • ACP . Morpholine - SAFETY DATA SHEET. [Link]

  • Wikipedia . Morpholine. [Link]

  • Nexchem Ltd . SAFETY DATA SHEET - Morpholine. [Link]

  • Verma, S., et al. (2024). Biological Treatment of Nitroaromatics in Wastewater. MDPI. [Link]

  • ResearchGate . Degradation of chlorinated nitroaromatic compounds by genetically engineered bacteria. [Link]

  • Government of Canada . Hazardous substance assessment – Morpholine. [Link]

  • LookChem . Toxicity of morpholine. [Link]

  • Chemos GmbH & Co. KG . Safety Data Sheet: Morpholine. [Link]

  • PubChem . 4-(2,4-Dinitrophenyl)morpholine. [Link]

  • PubChem . MORPHOLINE. [Link]

  • Google Patents.
  • FooDB . Showing Compound Morpholine (FDB008207). [Link]

  • ResearchGate . Inactivation of Myosin by 2,4-Dinitrophenol and Protection by Adenosine Triphosphate and Other Phosphate Compounds. [Link]

Sources

Personal protective equipment for handling 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of highly functionalized nitroaromatics with strict, self-validating safety protocols. 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine is a complex, highly reactive molecule. The convergence of a polynitroaromatic core, multiple halogen substituents, and a morpholine moiety creates a unique hazard profile that demands uncompromising logistical and operational precision.

The following guide provides the mechanistic reasoning and step-by-step operational workflows required to handle this compound safely, ensuring that your laboratory environment remains secure and your data remains uncompromised.

Mechanistic Toxicology & Reactivity Profile

Understanding the molecular behavior of this compound is the foundation of laboratory safety. You cannot protect against a hazard you do not mechanistically understand.

  • Polynitroaromatic Instability & Reactivity: The presence of two nitro groups and three chlorine atoms creates a severely electron-deficient aromatic ring. This structural tension makes the compound highly susceptible to nucleophilic aromatic substitution (SNAr). More critically, polynitroaromatic compounds present a severe explosion risk if subjected to shock, friction, or rapid heating[1]. Exposing this compound to strong alkalis—even in aqueous or organic solutions—can trigger violent, exothermic decomposition[1].

  • Methemoglobinemia & Transdermal Toxicity: Like many nitroaromatics, this compound is highly lipophilic and can rapidly penetrate the skin. Once absorbed, the nitro groups are metabolically reduced. These metabolites oxidize the ferrous (Fe2+) iron in hemoglobin to ferric (Fe3+) iron. This condition, known as methemoglobinemia, severely inhibits oxygen transport, leading to cellular hypoxia, cyanosis, and potentially fatal systemic toxicity[2].

Quantitative Hazard & PPE Specifications

To mitigate these risks, standard laboratory attire is insufficient. The OSHA Personal Protective Equipment Standard requires a rigorous hazard assessment, dictating that no single glove material provides universal protection[3].

ParameterSpecification / ThresholdMechanistic Rationale
Glove Breakthrough Time >480 minutes (14-mil Butyl Rubber)High lipophilicity of nitroaromatics degrades standard 4-mil nitrile rapidly. Double-gloving is mandatory[3].
Exothermic Decomposition 220–410 kJ/mol (Typical)Rapid heating or alkali exposure releases massive energy, leading to localized detonation[1].
Methemoglobinemia Risk >15-20% MetHb in bloodTransdermal absorption of small quantities can be fatal; cyanosis appears before other symptoms[2].
Fume Hood Face Velocity 80–100 feet per minute (fpm)Ensures complete aerosolized particulate capture during powder transfer, preventing inhalation[3].

Operational Workflows (Self-Validating Protocols)

Every action taken with 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine must be verifiable. Do not proceed to the next step unless the validation check is successful.

Phase 1: Pre-Operational Setup
  • Step 1: Environmental Isolation

    • Action: Conduct all handling within a dedicated, high-flow chemical fume hood[3].

    • Causality: Prevents inhalation of highly toxic, aerosolized polynitroaromatic dust.

    • Validation Check: Verify the hood's digital monitor actively reads a face velocity of 80–100 fpm before opening the primary chemical container.

  • Step 2: Static Elimination

    • Action: Ground all balances and receiving vessels. Use anti-static aluminum weighing boats instead of standard polystyrene.

    • Causality: Static discharge can act as an ignition source for dry, friction-sensitive polynitroaromatic powders[1].

    • Validation Check: Tap the aluminum boat against the grounded balance pan to ensure complete electrostatic discharge prior to transfer.

Phase 2: Handling & Transfer Protocol
  • Step 1: Tool Selection

    • Action: Utilize conductive ceramic or PTFE-coated spatulas exclusively. Never use metal spatulas.

    • Causality: Metal-on-crystal friction against the lattice of a polynitroaromatic can initiate a shock-sensitive reaction[1].

    • Validation Check: Visually inspect the spatula for any exposed metal or compromised PTFE coating before contacting the chemical.

  • Step 2: Solvent Solubilization

    • Action: Dissolve the compound in compatible, non-nucleophilic solvents (e.g., anhydrous DCM or THF). Strictly avoid primary amines and caustic alkalis.

    • Causality: The electron-withdrawing nature of the core makes the ring highly susceptible to SNAr. Exposure to strong bases triggers violent decomposition[1].

    • Validation Check: Test the pH of the receiving solvent system with indicator paper to confirm neutrality (pH 6.5–7.5) before adding the compound.

Phase 3: Emergency Spill Response & Decontamination
  • Step 1: Immediate Containment

    • Action: If a spill occurs, do not sweep the dry powder (friction hazard). Gently mist the spill with a compatible, non-reactive solvent (e.g., water) to suppress dust.

  • Step 2: Absorption and Decontamination

    • Action: Cover the wetted spill with an inert, non-combustible absorbent (e.g., diatomaceous earth). Wipe down surfaces with a mild, pH-neutral detergent.

    • Causality:CRITICAL: Do not use bleach (sodium hypochlorite) or alkaline degreasers. Basic conditions will cause residual traces of the compound to violently decompose[1].

    • Validation Check: Confirm the cleaning agent is strictly pH-neutral before applying it to the spill zone.

Safety & Response Visualization

G N1 1. Pre-Operational Setup (Fume Hood, Anti-Static) N2 2. PPE Donning (Butyl Gloves, Respirator) N1->N2 N3 3. Chemical Handling (Avoid Friction & Alkalis) N2->N3 N4 4. Routine Decontamination (pH-Neutral Absorbents) N3->N4 Protocol Success N5 Emergency: Spill/Exposure (Evacuate, Medical Alert) N3->N5 Protocol Failure

Workflow for the safe handling and emergency response of polynitroaromatic compounds.

References

  • Title: Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf Source: National Institutes of Health (NIH) URL:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.